Tridoxine
Description
Properties
CAS No. |
39295-60-8 |
|---|---|
Molecular Formula |
C26H32N8O7S |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3.C12H14N4O4S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18);3-7H,13H2,1-2H3,(H,14,15,16) |
InChI Key |
OLGCJTRSPFQVOV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Other CAS No. |
39295-60-8 |
Synonyms |
Borgal Ro 6-2153 tridoxine trimethoprim - sulfadoxine trimethoprim, sulfadoxine drug combination trimethoprim-sulfadoxine trimethoprim-sulfadoxine drug combination |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Pyridoxine in Cellular Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxine, also known as vitamin B6, is a water-soluble vitamin that, in its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), plays an indispensable role in a vast array of cellular metabolic processes. As a cofactor for over 150 enzymes, PLP is central to the metabolism of amino acids, carbohydrates, and lipids.[1] It is critically involved in neurotransmitter synthesis, heme biosynthesis, and the regulation of gene expression. This technical guide provides an in-depth exploration of the core functions of pyridoxine in cellular metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for the scientific community.
Introduction: The Versatility of Pyridoxal 5'-Phosphate
Vitamin B6 exists in several forms, or vitamers, including pyridoxine, pyridoxal, and pyridoxamine, which are converted to the active coenzyme, pyridoxal 5'-phosphate (PLP).[2] The remarkable versatility of PLP stems from its ability to form a Schiff base with the ε-amino group of a lysine residue in the active site of PLP-dependent enzymes.[3] This covalent linkage allows PLP to act as an electrophilic catalyst, stabilizing various reaction intermediates and thereby facilitating a wide range of biochemical transformations.[4] These reactions are fundamental to cellular life, and disruptions in pyridoxine metabolism can lead to significant physiological consequences, including neurological disorders and anemia.[5]
Core Metabolic Functions of Pyridoxine
Amino Acid Metabolism
PLP is a cornerstone of amino acid metabolism, participating in transamination, decarboxylation, racemization, and elimination reactions.[6]
-
Transamination: PLP-dependent transaminases, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are crucial for the synthesis and degradation of amino acids, and the interconversion of amino acids and α-keto acids.[6] This process is vital for providing the necessary building blocks for protein synthesis and for shuttling nitrogen between molecules.
-
Decarboxylation: The synthesis of several key neurotransmitters is dependent on PLP-dependent decarboxylases. For instance, glutamate decarboxylase (GAD) catalyzes the conversion of glutamate to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[7] Similarly, the synthesis of dopamine, serotonin, and histamine are all reliant on PLP-dependent enzymes.[8]
-
Other Reactions: PLP is also a cofactor for enzymes involved in the transsulfuration pathway, which converts homocysteine to cysteine, and the synthesis of heme, a component of hemoglobin.[9]
Carbohydrate Metabolism
Pyridoxine plays a significant role in glucose homeostasis, primarily through its involvement with glycogen phosphorylase. This enzyme, which requires PLP as a cofactor, catalyzes the breakdown of glycogen into glucose-1-phosphate, thereby releasing glucose for energy production.[10] Studies have shown that pyridoxine supplementation may help in controlling postprandial hyperglycemia.[11]
Lipid Metabolism
The influence of pyridoxine on lipid metabolism is multifaceted. PLP is involved in the biosynthesis of sphingolipids, which are essential components of cell membranes and are involved in signal transduction.[12] There is also evidence to suggest that vitamin B6 is involved in the metabolism of polyunsaturated fatty acids.[13] Some studies indicate that pyridoxine deficiency may lead to alterations in lipid profiles, including increased concentrations of cholesterol and triglycerides.[14]
Quantitative Data on Pyridoxine-Related Enzymes
The following tables summarize key kinetic parameters for enzymes central to pyridoxine metabolism and its function.
| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) or V_max_ | Organism/Tissue | Reference(s) |
| Pyridoxal Kinase | Pyridoxal, ATP | <10, <25 | 1.42 (k_cat_) | Human | [15][16] |
| Pyridoxine-5'-Phosphate Oxidase | Pyridoxine-5'-Phosphate (PNP) | 8.2 | 0.7 (k_cat_) | Rabbit Liver | [17] |
| Pyridoxamine-5'-Phosphate (PMP) | 3.6 | 0.1 (k_cat_) | Rabbit Liver | [17] | |
| Alanine Aminotransferase (ALT) | Alanine, α-ketoglutarate | Varies | Varies | Human | [3][18] |
| Serine Dehydratase | L-Serine, L-Threonine | 30,000 (L-serine), 7,000 (L-threonine) | 0.13 (V_max_ nmol/min/mg for L-serine), 0.03 (V_max_ nmol/min/mg for L-threonine) | Human | [19] |
| Glycogen Phosphorylase a | Glucose-1-Phosphate, Glycogen | 2,000-3,000, 500-650 (mg/ml) | Varies | Human Leukocytes | [9] |
| Glutamate Decarboxylase (GAD) | Glutamate | 1,700 | 0.000167 (V_max_ mM/min) | Lactobacillus zymae | [20] |
Note: Kinetic values can vary significantly depending on experimental conditions such as pH, temperature, and buffer composition.
Key Signaling Pathways and Metabolic Workflows
Vitamin B6 Salvage Pathway
This pathway is crucial for converting the various dietary forms of vitamin B6 into the active coenzyme, PLP.
GABA Synthesis Pathway
A critical PLP-dependent reaction in the central nervous system is the synthesis of the inhibitory neurotransmitter GABA from glutamate.
Experimental Protocols
Induction of Vitamin B6 Deficiency in a Rodent Model
This protocol outlines a method for inducing vitamin B6 deficiency in rats for metabolic studies.[21]
Materials:
-
Male weanling Sprague-Dawley rats.[21]
-
Vitamin B6 deficient diet (e.g., AIN-93G formulation without pyridoxine HCl).[21]
-
Control diet with normal vitamin B6 levels (e.g., 7 mg/kg of pyridoxine HCl).[21]
-
Metabolic cages for urine collection.[21]
Procedure:
-
Acclimate weanling rats for one week under standard housing conditions with free access to a standard chow diet and water.[21]
-
Divide the rats into a control group and a deficient group.
-
Feed the control group the diet containing a normal amount of vitamin B6.[21]
-
Feed the deficient group the custom vitamin B6 deficient diet.[21]
-
Maintain the rats on their respective diets for 6 to 8 weeks to establish a significant deficiency.[21]
-
Monitor body weight and food intake regularly.
-
Collect 24-hour urine samples at baseline and regular intervals using metabolic cages to measure xanthurenic acid excretion, a key indicator of vitamin B6 deficiency.
-
At the end of the study, collect blood for plasma PLP level analysis and harvest tissues for further biochemical or histological analysis.
Preparation of Tissue Homogenates for Enzyme Assays
This protocol describes a general procedure for preparing tissue homogenates for use in PLP-dependent enzyme assays.[6][13]
Materials:
-
Tissue of interest (e.g., liver, brain).
-
Ice-cold lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4).[6]
-
Protease inhibitors (e.g., aprotinin, leupeptin, pepstatin A at 1 µg/mL, and 2 mM PMSF).[6]
-
Homogenizer (e.g., Potter-Elvehjem homogenizer or a tissue lyser).[6][22]
-
Refrigerated centrifuge.
Procedure:
-
Excise the tissue of interest and wash it briefly with ice-cold 1X PBS to remove any blood.[23]
-
Weigh the tissue and add it to a pre-chilled tube containing lysis buffer (e.g., 100 mg of tissue per 900 µL of lysis buffer).[6] Add protease inhibitors to the lysis buffer immediately before use.[6]
-
Homogenize the tissue on ice until a uniform consistency is achieved.[6]
-
Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 2 minutes at 4°C.[6]
-
Carefully aspirate the supernatant, which contains the soluble proteins, without disturbing the pellet.[6]
-
The supernatant can be used immediately for enzyme assays or stored at -80°C for later use.[6]
Fluorometric Assay for Glutamate Decarboxylase (GAD) Activity
This protocol provides a method for measuring GAD activity, which is crucial for GABA synthesis.[24]
Materials:
-
Tissue homogenate (prepared as described above).
-
GAD Assay Buffer.[24]
-
GAD Substrate (Glutamate).
-
PLP solution.
-
GAD Developer.[24]
-
NADPH Standard.[24]
-
96-well black microplate with a clear bottom.
-
Fluorometric microplate reader (Ex/Em = 535/587 nm).[24]
Procedure:
-
Prepare a standard curve using the NADPH standard.
-
In the wells of the 96-well plate, add the sample (tissue homogenate), GAD Assay Buffer, and PLP.
-
Initiate the reaction by adding the GAD Substrate.
-
Immediately add the GAD Developer.
-
Measure the fluorescence in kinetic mode for 10-60 minutes at 37°C.[24]
-
Calculate GAD activity based on the rate of NADPH generation, determined from the standard curve. One unit of GAD is the amount of enzyme that generates 1.0 µmol of NADPH per minute at pH 8.8 at 37°C.[24]
Site-Directed Mutagenesis of a PLP-Dependent Enzyme
This protocol outlines the general steps for performing site-directed mutagenesis to study the structure-function relationship of PLP-dependent enzymes.[3]
Materials:
-
Plasmid DNA containing the gene of interest for the PLP-dependent enzyme.
-
Mutagenic primers designed to introduce the desired mutation.
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.[3]
-
Competent E. coli cells for transformation.[3]
-
LB agar plates with the appropriate antibiotic.
Procedure:
-
Primer Design: Design complementary mutagenic primers containing the desired mutation at the center.[3]
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers to amplify the entire plasmid containing the mutation.[25]
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.[3]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.[3]
-
Selection and Verification: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.[3]
-
Protein Expression and Purification: Express the mutant protein from the sequence-verified plasmid and purify it for subsequent kinetic and functional analysis.[3]
Conclusion
Pyridoxine, through its active form PLP, is a vital cofactor that underpins a vast network of metabolic reactions essential for cellular health. Its central role in amino acid, carbohydrate, and lipid metabolism, as well as neurotransmitter synthesis, highlights its importance in maintaining physiological homeostasis. This technical guide has provided a detailed overview of the multifaceted functions of pyridoxine, supported by quantitative data and comprehensive experimental protocols. It is our hope that this resource will facilitate further research into the intricate mechanisms of pyridoxine metabolism and its implications for human health and disease, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. enzyme site-directed mutagenesis: Topics by Science.gov [science.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. rbm.iqvia.com [rbm.iqvia.com]
- 7. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]
- 8. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]
- 9. Glycogen phosphorylase from normal and leukemic human leucocytes: kinetic parameters of the active form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical Titration of Glycogen In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Human liver glycogen phosphorylase. Kinetic properties and assay in biopsy specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. doctor2024.jumedicine.com [doctor2024.jumedicine.com]
- 18. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 19. uniprot.org [uniprot.org]
- 20. Characterization of a glutamate decarboxylase (GAD) gene from Lactobacillus zymae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. abcam.com [abcam.com]
- 25. bowdish.ca [bowdish.ca]
The Crossroads of Metabolism: A Technical Guide to the Biochemical Pathways of Pyridoxine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxine hydrochloride, a water-soluble vitamer of the B6 complex, is a critical precursor to the metabolically active coenzyme pyridoxal 5'-phosphate (PLP). PLP is indispensable for the function of over 140 enzymes, primarily involved in amino acid metabolism. This technical guide provides an in-depth exploration of the core biochemical pathways involving pyridoxine hydrochloride, its conversion to PLP, and its subsequent role as a pivotal coenzyme. The document details key enzymatic reactions, presents quantitative data from clinical and preclinical studies, outlines comprehensive experimental protocols for the investigation of these pathways, and visualizes complex signaling and metabolic routes using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of the multifaceted roles of pyridoxine in cellular function and its therapeutic implications.
Introduction
Pyridoxine hydrochloride is a stable and widely used form of vitamin B6. Its biological significance is realized upon its conversion to pyridoxal 5'-phosphate (PLP), a versatile coenzyme that participates in a vast array of enzymatic reactions. These reactions are fundamental to cellular metabolism, including the biosynthesis and degradation of amino acids, the synthesis of neurotransmitters, the metabolism of homocysteine, and the mobilization of glucose from glycogen.[1][2] Understanding the intricate details of these pathways is paramount for elucidating disease mechanisms and for the development of novel therapeutic strategies.
The Metabolic Activation of Pyridoxine Hydrochloride
The journey of pyridoxine hydrochloride from a dietary supplement to a functional coenzyme involves a series of enzymatic conversions primarily occurring in the liver.[1]
The Phosphorylation and Oxidation Pathway
Pyridoxine hydrochloride is first absorbed in the jejunum and transported to the liver.[3] Here, it undergoes a two-step conversion to PLP:
-
Phosphorylation: Pyridoxine is phosphorylated by the enzyme pyridoxal kinase to form pyridoxine 5'-phosphate (PNP).[1][3]
-
Oxidation: PNP is then oxidized by the flavin mononucleotide (FMN)-dependent enzyme pyridoxine-5'-phosphate oxidase (PNPO) to yield the active coenzyme, pyridoxal 5'-phosphate (PLP).[1][4]
This metabolic activation is a critical control point for maintaining cellular PLP homeostasis.
Figure 1: Metabolic activation of Pyridoxine Hydrochloride to PLP.
Core Biochemical Pathways Involving Pyridoxal 5'-Phosphate
PLP's chemical reactivity, particularly the electrophilic nature of its aldehyde group, allows it to form a Schiff base with the α-amino group of amino acids. This intermediate is central to PLP's ability to catalyze a wide range of reactions.[2][5]
Amino Acid Metabolism
PLP is a ubiquitous coenzyme in amino acid metabolism, facilitating reactions such as transamination, decarboxylation, racemization, and side-chain cleavage.[1][6]
-
Transamination: Catalyzed by aminotransferases (transaminases), this process involves the transfer of an amino group from an amino acid to an α-keto acid, crucial for the synthesis of non-essential amino acids.[1]
-
Decarboxylation: Decarboxylases utilize PLP to remove the carboxyl group from amino acids, a key step in the synthesis of neurotransmitters and other biogenic amines.[5]
Neurotransmitter Synthesis
The synthesis of several key neurotransmitters is dependent on PLP-catalyzed decarboxylation reactions.[1][7]
-
Serotonin: Tryptophan is converted to 5-hydroxytryptophan, which is then decarboxylated by aromatic L-amino acid decarboxylase (a PLP-dependent enzyme) to form serotonin.
-
Dopamine: Tyrosine is converted to L-DOPA, which is subsequently decarboxylated by the same enzyme to produce dopamine.[5]
-
GABA (γ-Aminobutyric Acid): The inhibitory neurotransmitter GABA is synthesized from glutamate via the action of glutamate decarboxylase, another PLP-dependent enzyme.[5]
Figure 2: PLP-dependent synthesis of key neurotransmitters.
Homocysteine Metabolism
PLP is a critical cofactor in the transsulfuration pathway, which converts homocysteine to cysteine.[1] Two key PLP-dependent enzymes in this pathway are:
-
Cystathionine β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine.
-
Cystathionine γ-lyase (CSE): Cleaves cystathionine to produce cysteine.
Deficiencies in vitamin B6 can lead to elevated homocysteine levels, a known risk factor for cardiovascular disease.
Glycogenolysis
PLP is an essential coenzyme for glycogen phosphorylase , the enzyme that catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate.[1][8] This provides a readily available source of glucose for energy.
Quantitative Data from Supplementation Studies
The administration of pyridoxine hydrochloride has been shown to significantly impact various biochemical markers. The following tables summarize quantitative data from selected studies.
Table 1: Effect of Pyridoxine Hydrochloride Supplementation on Plasma PLP and Amino Acid Concentrations
| Study Population | Daily Pyridoxine HCl Dose | Duration | Baseline Plasma PLP (nmol/L) | Post-Supplementation Plasma PLP (nmol/L) | Significant Changes in Plasma Amino Acids | Reference |
| Young women | 27 mg | 14 days | 45 ± 2 | 377 ± 12 | ↓ Glutamic acid; ↑ α-amino-N-butyric acid, Alanine, Cysteine, Arginine, Phosphoserine | [9] |
| Healthy individuals | 120 mg | 5 weeks | Not reported | Not reported | Not reported | [10] |
| Oral contraceptive users | 10 mg | 28 days | 25.8 ± 3.6 | 143 ± 58 | ↓ Leucine, Glycine | [11] |
Table 2: Effect of Pyridoxine Hydrochloride Supplementation on Plasma Homocysteine Levels
| Study Population | Daily Pyridoxine HCl Dose | Duration | Baseline Homocysteine (μmol/L) | Post-Supplementation Homocysteine Reduction (%) | Reference |
| Healthy individuals | 120 mg | 5 weeks | Not reported | 17% | [10] |
| Patients with venous thrombosis and healthy volunteers | 50 mg (with folic acid and vitamin B12) | Not specified | >16 | Significant reduction | [12] |
| Patients with renal failure | 100 mg (with folic acid and vitamin B12) | 4 years | ≥15 | Significant reduction | [13] |
Experimental Protocols
Measurement of Plasma Pyridoxal 5'-Phosphate (PLP) by HPLC
This protocol outlines a common method for the quantification of PLP in plasma using high-performance liquid chromatography (HPLC) with fluorescence detection.
Materials:
-
Blood collection tubes with EDTA
-
Centrifuge
-
Trichloroacetic acid (TCA), 10% (w/v)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
Mobile phase: Potassium phosphate buffer with an ion-pairing agent (e.g., 1-octanesulfonic acid) and acetonitrile gradient.
-
PLP standard solutions
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA tubes and immediately place on ice.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
To 500 µL of plasma, add 500 µL of ice-cold 10% TCA to precipitate proteins.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Set the fluorescence detector to an excitation wavelength of 295 nm and an emission wavelength of 395 nm.
-
Equilibrate the C18 column with the mobile phase.
-
Inject 50 µL of the prepared sample supernatant.
-
Run the gradient program to separate PLP from other vitamers.
-
Quantify the PLP peak area by comparing it to a standard curve generated from known concentrations of PLP.
-
Assay of Glycogen Phosphorylase Activity in Liver Tissue
This protocol describes a colorimetric assay to measure the activity of glycogen phosphorylase in liver tissue homogenates.
Materials:
-
Liver tissue sample
-
Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
Homogenizer
-
Centrifuge
-
Spectrophotometer
-
Assay buffer (containing glucose-1-phosphate, glycogen, and NADP+)
-
Coupling enzymes (phosphoglucomutase and glucose-6-phosphate dehydrogenase)
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen liver tissue.
-
Homogenize the tissue in 1 mL of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) for the assay.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing assay buffer, coupling enzymes, and the liver tissue supernatant.
-
Initiate the reaction by adding the substrate, glucose-1-phosphate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.
-
Cellular Signaling Pathways Modulated by Pyridoxine
Beyond its role as a coenzyme, emerging evidence suggests that pyridoxine can modulate intracellular signaling pathways, influencing cellular processes such as proliferation and differentiation.
PI3K/Akt, Wnt, and Notch Signaling
Studies in Rex rabbits have shown that pyridoxine supplementation can regulate hair follicle development by affecting the PI3K/Akt, Wnt, and Notch signaling pathways.[1] Pyridoxine was found to increase the phosphorylation of Akt and β-catenin, key components of the PI3K/Akt and Wnt pathways, respectively.[1] It also influenced the gene expression of components within the Notch signaling pathway.[1]
Figure 3: Proposed modulation of signaling pathways by Pyridoxine.
Conclusion
Pyridoxine hydrochloride, through its conversion to pyridoxal 5'-phosphate, is a cornerstone of numerous metabolic processes essential for human health. Its roles in amino acid metabolism, neurotransmitter synthesis, homocysteine regulation, and energy production are well-established. The quantitative data and experimental protocols provided in this guide offer a practical framework for researchers to further investigate the intricate functions of this vital nutrient. Moreover, the emerging evidence of its influence on cellular signaling pathways opens new avenues for research into its potential therapeutic applications in a variety of diseases. A thorough understanding of the biochemical pathways involving pyridoxine hydrochloride is crucial for advancing our knowledge in nutrition, neuroscience, and drug development.
References
- 1. Pyridoxine regulates hair follicle development via the PI3K/Akt, Wnt and Notch signalling pathways in rex rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridoxine regulates hair follicle development via the PI3K/Akt, Wnt and Notch signalling pathways in rex rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. sketchviz.com [sketchviz.com]
- 7. mmpc.org [mmpc.org]
- 8. Vitamin B6: Killing two birds with one stone?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Relation of short-term pyridoxine-HCl supplementation to plasma vitamin B-6 vitamers and amino acid concentrations in young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma total homocysteine response to oral doses of folic acid and pyridoxine hydrochloride (vitamin B6) in healthy individuals. Oral doses of vitamin B6 reduce concentrations of serum folate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin B-6, Independent of Homocysteine, Is a Significant Factor in Relation to Inflammatory Responses for Chronic Kidney Disease and Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. devtoolsdaily.com [devtoolsdaily.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
The Pivotal Role of Pyridoxine as a Coenzyme: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Pyridoxal 5'-Phosphate in Enzymatic Reactions, Signaling, and Therapeutics
Introduction
Pyridoxine, commonly known as Vitamin B6, is a water-soluble vitamin that, in its biologically active form, pyridoxal 5'-phosphate (PLP), plays an indispensable role as a coenzyme in a vast array of enzymatic reactions.[1][2] This technical guide provides a comprehensive overview of the core functions of PLP, detailing its mechanism of action, its involvement in critical signaling pathways, and its significance as a target in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate a deeper understanding and further investigation into the multifaceted world of PLP-dependent enzymes.
The Biochemical Versatility of Pyridoxal 5'-Phosphate
The chemical reactivity of PLP is centered around its aldehyde group and the electron-withdrawing capacity of its pyridine ring.[2] This allows PLP to form a Schiff base (internal aldimine) with a lysine residue in the active site of a PLP-dependent enzyme.[3] The amino acid substrate then displaces the lysine to form a new Schiff base (external aldimine), which is the central intermediate for all PLP-catalyzed reactions.[4] The remarkable versatility of PLP stems from its ability to act as an "electron sink," stabilizing various carbanionic intermediates generated during the cleavage of bonds at the α-carbon, β-carbon, or γ-carbon of the amino acid substrate.[5]
This catalytic prowess enables PLP-dependent enzymes to mediate a wide range of transformations crucial for amino acid metabolism, including:
-
Transamination: The transfer of an amino group from an amino acid to an α-keto acid, a key process in amino acid synthesis and degradation.
-
Decarboxylation: The removal of a carboxyl group, essential for the synthesis of neurotransmitters and other bioactive amines.[5]
-
Racemization: The interconversion of L- and D-amino acids, important for bacterial cell wall synthesis.[6]
-
Elimination and Replacement Reactions: Involved in the metabolism of amino acids with side chains containing leaving groups.
Quantitative Analysis of PLP-Dependent Enzyme Kinetics
The efficiency and substrate specificity of PLP-dependent enzymes can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
Below are tables summarizing key kinetic parameters for a selection of PLP-dependent enzymes and the inhibition constants (Ki) for some of their inhibitors. The Ki value quantifies the potency of an inhibitor, representing the concentration required to produce half-maximum inhibition.[7]
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Alanine Racemase | Salmonella typhimurium | L-Alanine | 8.2 | - | - | [8] |
| Salmonella typhimurium | D-Alanine | 2.1 | - | - | [8] | |
| Mycobacterium tuberculosis | L-Alanine | 0.700 ± 0.053 | 1.63 ± 0.03 | 2328 | [9] | |
| Aspartate Aminotransferase | Escherichia coli | L-Aspartate | - | - | - | [10] |
| Ornithine Decarboxylase | Aspergillus terreus | L-Ornithine | 0.95 | - | 4.6 x 10-5 (mM-1s-1) | [11] |
| Aspergillus terreus | L-Lysine | 1.34 | - | 2.83 x 10-5 (mM-1s-1) | [11] | |
| Aspergillus terreus | L-Arginine | 1.4 | - | 2.46 x 10-5 (mM-1s-1) | [11] | |
| Histidine Decarboxylase | - | L-Histidine | - | 1.73 | - | [12] |
| GABA Transaminase | Pseudomonas fluorescens | GABA | 0.79 ± 0.11 | - | - | [3] |
| Pseudomonas fluorescens | α-Ketoglutarate | 0.47 ± 0.10 | - | - | [3] | |
| PLP-dependent Transaminase (Cj1437) | Campylobacter jejuni | L-Glutamate | 0.042 ± 0.006 | 0.50 ± 0.02 | 1.2 x 104 | [13] |
| PLP-dependent Decarboxylase (Cj1436) | Campylobacter jejuni | L-Serine Phosphate | 0.6 ± 0.2 | 0.21 ± 0.02 | 350 | [13] |
Table 1: Kinetic Parameters of Selected PLP-Dependent Enzymes. This table provides a summary of Michaelis-Menten constants (Km), catalytic constants (kcat), and catalytic efficiencies (kcat/Km) for a variety of enzymes that utilize pyridoxal 5'-phosphate as a coenzyme.
| Enzyme | Inhibitor | Ki (mM) | Type of Inhibition | Reference(s) |
| GABA Transaminase | γ-vinyl GABA (Vigabatrin) | 26 ± 3 | Competitive | [3][14] |
| Taurine | 68 ± 7 | Competitive | [3][14] | |
| Ornithine Decarboxylase | 1-amino-oxy-3-aminopropane (APA) | 0.0000032 | Competitive | [15] |
| Difluoromethylornithine (DFMO) - L-enantiomer | 0.0013 ± 0.0003 | Irreversible (KD) | [16][17] | |
| Difluoromethylornithine (DFMO) - D-enantiomer | 0.0283 ± 0.0034 | Irreversible (KD) | [16][17] | |
| Pyridoxal Kinase | Theophylline | 0.0087 | Competitive | [18] |
| Caffeine | 0.045 | Competitive | [18] | |
| Theobromine | 0.453 | Weak | [18] | |
| Enprofylline | 0.256 | - | [18] |
Table 2: Inhibition Constants of Selected PLP-Dependent Enzyme Inhibitors. This table presents the inhibition constants (Ki) for various compounds that target PLP-dependent enzymes, providing insight into their potency and mechanism of inhibition.
Experimental Protocols
Enzyme Activity Assays
This continuous coupled-enzyme assay measures the production of oxaloacetate, which is then reduced to malate by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 µM PLP.
-
Substrate Solution: 200 mM L-aspartate and 10 mM α-ketoglutarate in Assay Buffer.
-
Coupling Enzyme: Malate dehydrogenase (MDH), ~10 units/mL.
-
NADH Solution: 10 mM NADH in Assay Buffer.
-
Enzyme Sample: Purified or crude aspartate aminotransferase.
Procedure:
-
Prepare a reaction mixture in a cuvette containing 800 µL of Assay Buffer, 100 µL of Substrate Solution, 50 µL of NADH Solution, and 10 µL of MDH.
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and to measure any background NADH oxidation.
-
Initiate the reaction by adding 40 µL of the enzyme sample.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).
This assay is a coupled-enzyme assay suitable for decarboxylases that produce a primary amine. The production of the amine is coupled to the reductive amination of α-ketoglutarate by glutamate dehydrogenase, which oxidizes NADH.
Materials:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.8, containing 10 µM PLP.
-
Substrate Solution: 50 mM of the amino acid substrate in Assay Buffer.
-
Coupling Enzyme: Glutamate dehydrogenase (GDH), ~20 units/mL.
-
α-Ketoglutarate Solution: 100 mM in Assay Buffer.
-
NADH Solution: 10 mM in Assay Buffer.
-
Enzyme Sample: Purified or crude decarboxylase.
Procedure:
-
In a microplate well or cuvette, combine 150 µL of Assay Buffer, 20 µL of Substrate Solution, 10 µL of α-Ketoglutarate Solution, 10 µL of NADH Solution, and 5 µL of GDH.
-
Incubate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 5 µL of the enzyme sample.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
Determination of PLP Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Apoenzyme: Purified enzyme in the absence of PLP, dialyzed extensively against a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
PLP Solution: A concentrated solution of PLP in the same dialysis buffer.
-
ITC instrument.
Procedure:
-
Degas both the apoenzyme and PLP solutions to prevent bubble formation.
-
Load the apoenzyme solution (typically 10-50 µM) into the sample cell of the ITC instrument.
-
Load the PLP solution (typically 10-20 times the concentration of the enzyme) into the injection syringe.
-
Perform a series of small, sequential injections of the PLP solution into the sample cell while monitoring the heat changes.
-
The resulting data is a series of heat spikes that decrease in magnitude as the enzyme becomes saturated with PLP.
-
Integrate the peaks to obtain the heat change per injection and plot this against the molar ratio of PLP to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters. To obtain a reliable binding isotherm, the 'c' parameter, defined as c = n * [Macromolecule] / KD, should be within the optimal range of 5 < c < 500.[19]
PLP in Cellular Signaling and Metabolism
PLP-dependent enzymes are gatekeepers of crucial metabolic and signaling pathways, most notably in the biosynthesis of neurotransmitters. Deficiencies in pyridoxine can lead to significant neurological and metabolic disorders.
Neurotransmitter Synthesis
The synthesis of several key neurotransmitters is dependent on PLP-catalyzed decarboxylation reactions.
-
Dopamine Synthesis: DOPA decarboxylase, a PLP-dependent enzyme, catalyzes the conversion of L-DOPA to dopamine, a neurotransmitter vital for motor control, motivation, and reward.[18][20]
-
Serotonin Synthesis: Aromatic L-amino acid decarboxylase (AADC), another PLP-dependent enzyme, converts 5-hydroxytryptophan (5-HTP) to serotonin, a neurotransmitter that regulates mood, sleep, and appetite.[21][22][23]
-
GABA Synthesis: Glutamate decarboxylase (GAD) utilizes PLP to catalyze the decarboxylation of glutamate to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[19]
The following diagrams, generated using the DOT language, illustrate these critical pathways.
Caption: The biosynthesis of dopamine from tyrosine, highlighting the PLP-dependent step.
Caption: The synthesis of serotonin from tryptophan, emphasizing the role of PLP.
Caption: The GABA shunt pathway, illustrating the synthesis and degradation of GABA.
Pyridoxine in Drug Development
The essentiality of PLP-dependent enzymes in various metabolic pathways, particularly in pathogens and in disease states, makes them attractive targets for drug development.
PLP-Dependent Enzymes as Drug Targets
Inhibitors of PLP-dependent enzymes have been successfully developed and are in clinical use for a range of conditions:
-
Epilepsy: Vigabatrin is an irreversible inhibitor of GABA transaminase, leading to increased levels of the inhibitory neurotransmitter GABA in the brain, thereby reducing seizure frequency.[24][25][26][27]
-
Parkinson's Disease: Benserazide is a peripheral DOPA decarboxylase inhibitor that does not cross the blood-brain barrier.[28][29][30][31][32] It is co-administered with L-DOPA to prevent its premature conversion to dopamine in the periphery, thereby increasing the bioavailability of L-DOPA in the brain and reducing peripheral side effects.[28][29][30][31][32]
-
Infectious Diseases: Alanine racemase, essential for bacterial cell wall synthesis, is a target for the development of novel antibiotics.
Experimental Workflow for Inhibitor Screening
The following workflow outlines a general approach for screening and characterizing inhibitors of a PLP-dependent enzyme.
Caption: A generalized workflow for the discovery and development of inhibitors targeting PLP-dependent enzymes.
Conclusion
Pyridoxal 5'-phosphate is a coenzyme of profound importance, participating in a remarkable diversity of enzymatic reactions that are fundamental to life. Its role extends from central metabolism to the intricate signaling networks of the nervous system. A thorough understanding of the mechanisms of PLP-dependent enzymes, supported by robust quantitative data and detailed experimental protocols, is paramount for advancing our knowledge in biochemistry and for the rational design of novel therapeutics. This guide provides a solid foundation for researchers and drug development professionals to explore the vast potential of targeting these versatile biocatalysts for the betterment of human health.
References
- 1. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 3. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. InterPro [ebi.ac.uk]
- 5. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 6. Alanine racemase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Catabolic alanine racemase from Salmonella typhimurium: DNA sequence, enzyme purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis — Journal of Young Investigators [jyi.org]
- 10. Light-Enhanced Catalysis by Pyridoxal Phosphate Dependent Aspartate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Catalytic Mechanism of the Pyridoxal-5'-phosphate-Dependent Enzyme, Histidine Decarboxylase: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 20. youtube.com [youtube.com]
- 21. news-medical.net [news-medical.net]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. nbinno.com [nbinno.com]
- 30. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. Benserazide - Wikipedia [en.wikipedia.org]
- 32. nbinno.com [nbinno.com]
Pyridoxine's Crucial Role in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxine, or vitamin B6, is a water-soluble vitamin that plays an indispensable role in the functionality of the central nervous system (CNS). Its biologically active form, pyridoxal 5'-phosphate (PLP), serves as a critical coenzyme for over 140 enzymatic reactions, profoundly influencing neurotransmitter synthesis, amino acid metabolism, and overall neuronal health.[1][2] This technical guide provides an in-depth exploration of pyridoxine's functions within the CNS, detailing its enzymatic roles, impact on key neurotransmitter pathways, and the neurological consequences of its deficiency. The guide includes a compilation of quantitative data, detailed experimental protocols for studying pyridoxine's effects, and visualizations of relevant biochemical pathways and experimental workflows to support researchers and professionals in drug development.
Introduction: The Central Importance of Pyridoxine
Vitamin B6 exists in several forms, including pyridoxine, pyridoxal, and pyridoxamine, all of which are converted to the active coenzyme PLP.[3] This conversion is primarily carried out by the enzymes pyridoxal kinase and pyridoxine-5'-phosphate oxidase.[4] The CNS has a significantly higher requirement for pyridoxine than peripheral organs, underscoring its vital role in brain function.[5] PLP's importance stems from its involvement as a cofactor in a vast array of enzymatic reactions, many of which are fundamental to neuronal communication and maintenance.[1][2] Deficiencies in pyridoxine can lead to a range of neurological disorders, including seizures, peripheral neuropathy, and cognitive impairment, highlighting its critical role in maintaining a healthy nervous system.[6][7][8]
Core Functions of Pyridoxine in the CNS
The multifaceted role of pyridoxine in the CNS can be primarily attributed to its function as the coenzyme PLP. This section details its involvement in key metabolic and signaling pathways.
Cofactor for Neurotransmitter Synthesis
PLP is an essential cofactor for the synthesis of several key neurotransmitters that regulate mood, cognition, and neuronal excitability.[9][10][11]
-
Gamma-Aminobutyric Acid (GABA): PLP is a cofactor for glutamate decarboxylase (GAD), the enzyme that catalyzes the conversion of the excitatory neurotransmitter glutamate to the primary inhibitory neurotransmitter GABA.[12][13] An imbalance in the glutamate/GABA ratio due to pyridoxine deficiency can lead to hyperexcitability and seizures.[7][14]
-
Serotonin: The synthesis of serotonin from tryptophan involves the PLP-dependent enzyme aromatic L-amino acid decarboxylase (AADC).[15] Serotonin plays a crucial role in regulating mood, sleep, and appetite.[9]
-
Dopamine: AADC, with PLP as a cofactor, also catalyzes the conversion of L-DOPA to dopamine, a neurotransmitter vital for motor control, motivation, and reward.[16]
-
Norepinephrine and Epinephrine: While not directly involved in their final synthesis steps, PLP is required for the synthesis of their precursor, dopamine.[17]
Amino Acid Metabolism
PLP-dependent enzymes are central to numerous amino acid transformations, including transamination, decarboxylation, and racemization.[18][19] These reactions are crucial for providing the building blocks for proteins and other essential molecules within the CNS.
Myelin and Sphingolipid Synthesis
PLP is involved in the synthesis of sphingoid bases, which are essential components of sphingolipids, a major constituent of the myelin sheath that insulates nerve fibers and facilitates rapid nerve impulse conduction.[17]
Quantitative Data on Pyridoxine's Function
This section presents quantitative data from various studies to provide a clearer understanding of the enzymatic and physiological impact of pyridoxine.
| Enzyme | Substrate(s) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Organism/Tissue | Reference |
| Pyridoxamine 5'-Phosphate Oxidase | Pyridoxine 5'-phosphate (PNP) | 0.7 | 8.2 | 8.5 x 10⁴ | Rabbit Liver | [13] |
| Pyridoxamine 5'-Phosphate Oxidase | Pyridoxamine 5'-phosphate (PMP) | 0.1 | 3.6 | 2.8 x 10⁴ | Rabbit Liver | [13] |
| Aspartate Aminotransferase | Aspartate | - | - | - | - | [14] |
| Alanine Racemase | D-Alanine | ~1000 | - | - | Geobacillus stearothermophilus | [20] |
| PLP-dependent enzyme Cj1437 | DHAP and L-glutamate | 0.50 ± 0.02 | 42 ± 6 | 1.2 (± 0.2) x 10⁴ | Campylobacter jejuni | [21] |
| PLP-dependent enzyme HS19.10 | DHAP and L-glutamate | 1.10 ± 0.01 | 41 ± 2 | 2.7 (± 0.1) x 10⁴ | Campylobacter jejuni | [21] |
| PLP-dependent enzyme PG_1327 | Phenylalanine | - | - | 2.4 x 10⁵ | Human Microbiome | [5] |
Table 1: Kinetic Parameters of Key PLP-Dependent Enzymes. This table summarizes the catalytic efficiency (kcat), substrate affinity (Km), and overall specificity (kcat/Km) for several important enzymes that rely on pyridoxal 5'-phosphate.
| Animal Model | Duration of Deficiency | Brain Region | Neurotransmitter | Change from Control | Reference |
| Sprague-Dawley Rats | 8 months | - | Serum Pyridoxal | ↓ from 115 mg/L to 39.5 mg/L | [6][15][16] |
| Rats | - | Corpus Striatum | Dopamine | Significant Decrease | |
| Rats | - | Corpus Striatum | Homovanillic Acid (HVA) | Significant Decrease | |
| Rats | 14 and 28 days | Corpus Striatum | GABA | Significant Decrease | |
| Pyridoxine-deficient chicks | - | Tissue | Serotonin | Reduced to ~25% of normal | [22] |
Table 2: Effects of Pyridoxine Deficiency on Neurotransmitter Levels in Animal Models. This table highlights the significant impact of pyridoxine deficiency on the concentrations of key neurotransmitters in the central nervous system of various animal models.
Signaling Pathways and Experimental Workflows
Visual representations of key pathways and experimental procedures are provided below to facilitate understanding.
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. Molecular characterization of novel pyridoxal-5′-phosphate-dependent enzymes from the human microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of glutamic acid decarboxylase activity and inhibition by an H2O2-sensing glutamic acid oxidase biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Glutamate Decarboxylase (GAD) Assay Kit - Profacgen [profacgen.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Light-Enhanced Catalysis by Pyridoxal Phosphate Dependent Aspartate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Experimental model of pyridoxine (B6) deficiency-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vitamin B-6 supplementation in elderly men: effects on mood, memory, performance and mental effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemisgroup.us [chemisgroup.us]
- 19. High-dose pyridoxine as an 'anti-stress' strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 22. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyridoxine Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxine hydrochloride, the hydrochloride salt of pyridoxine, is a vital form of vitamin B6, an essential water-soluble vitamin. It plays a crucial role as a precursor to its active form, pyridoxal 5'-phosphate (PLP), which functions as a coenzyme in a vast array of enzymatic reactions fundamental to human health. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for pyridoxine hydrochloride. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its metabolic significance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identification
Pyridoxine hydrochloride is chemically designated as 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride. Its structure consists of a pyridine ring substituted with a methyl group, a hydroxyl group, and two hydroxymethyl groups. The hydrochloride salt form enhances its stability and solubility.
Chemical Structure:
Table 1: Chemical Identification of Pyridoxine Hydrochloride
| Identifier | Value |
| IUPAC Name | 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride |
| CAS Number | 58-56-0 |
| Molecular Formula | C₈H₁₁NO₃·HCl |
| Molecular Weight | 205.64 g/mol [1] |
| Synonyms | Vitamin B6 hydrochloride, Pyridoxol hydrochloride |
Physicochemical Properties
The physical and chemical properties of pyridoxine hydrochloride are critical for its formulation, stability, and bioavailability.
Table 2: Physicochemical Properties of Pyridoxine Hydrochloride
| Property | Value | Reference |
| Appearance | White to practically white crystalline powder. | [1] |
| Melting Point | Approximately 205-212 °C with decomposition. | [2] |
| Solubility | Freely soluble in water; slightly soluble in ethanol; insoluble in ether. | [1] |
| pKa | 5.00 (for the pyridine nitrogen) | [3] |
| pH (5% in water) | 2.40 - 3.00 | [1] |
Spectroscopic Properties
Spectroscopic analysis is essential for the identification and quantification of pyridoxine hydrochloride.
Infrared (IR) Spectroscopy
The IR spectrum of pyridoxine hydrochloride exhibits characteristic absorption bands corresponding to its functional groups. The spectrum is typically recorded using a potassium bromide (KBr) disc.[2]
Table 3: Interpretation of the Infrared Spectrum of Pyridoxine Hydrochloride
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H stretching (phenolic and alcoholic) |
| ~3000-2800 | C-H stretching (methyl and methylene) |
| ~1620 | C=C and C=N stretching (pyridine ring) |
| ~1450 | C-H bending |
| ~1050 | C-O stretching (primary alcohols) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Pyridoxine hydrochloride shows characteristic UV absorbance maxima that are pH-dependent. In acidic solution (0.1 N HCl), it typically exhibits an absorption maximum around 290 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of pyridoxine hydrochloride. Spectra are typically recorded in deuterium oxide (D₂O).
Table 4: ¹H NMR Chemical Shifts for Pyridoxine Hydrochloride in D₂O
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.0 | s | Pyridine H |
| ~5.0 | s | -CH₂OH |
| ~4.9 | s | -CH₂OH |
| ~2.6 | s | -CH₃ |
Table 5: ¹³C NMR Chemical Shifts for Pyridoxine Hydrochloride in D₂O
| Chemical Shift (ppm) | Assignment |
| ~160 | C-OH (phenolic) |
| ~148 | Pyridine C |
| ~141 | Pyridine C |
| ~138 | Pyridine C |
| ~130 | Pyridine C |
| ~60 | -CH₂OH |
| ~58 | -CH₂OH |
| ~18 | -CH₃ |
Experimental Protocols
Synthesis of Pyridoxine Hydrochloride
A common laboratory synthesis of pyridoxine hydrochloride involves the reaction of 2-(α-acetamidoethyl)-3,4-bis(acetoxymethyl)-furan with hydrochloric acid.[4]
Protocol:
-
Hydrolysis: Heat 2-(α-acetamidoethyl)-3,4-bis(acetoxymethyl)-furan under reflux with 1 N hydrochloric acid for approximately 20 minutes.[4]
-
Evaporation: Evaporate the reaction mixture to dryness under vacuum.[4]
-
Crystallization: Recrystallize the resulting residue from 99% ethanol to yield white crystals of pyridoxine hydrochloride.[4]
-
Drying: Dry the crystals under vacuum. The expected melting point of the product is around 207–209 °C (with decomposition).[4]
Analytical Methods
This method is suitable for the quantification of pyridoxine hydrochloride in bulk drug and pharmaceutical formulations.
Protocol:
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Prepare a stock solution of pyridoxine hydrochloride reference standard (e.g., 100 µg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 10 to 50 µg/mL.
-
-
Sample Preparation:
-
For tablets, weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of pyridoxine hydrochloride and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve, and dilute to the mark.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of pyridoxine hydrochloride in the sample solution from the calibration curve.
-
This method provides a simple and rapid means for the determination of pyridoxine hydrochloride.
Protocol:
-
Reagents:
-
Ferric (III) ammonium sulfate solution.
-
Buffer solution (pH 3).[7]
-
-
Standard Solution Preparation:
-
Sample Preparation:
-
Prepare sample solutions as described in the HPLC protocol, using distilled water as the diluent.
-
-
Procedure:
-
To a series of 25 mL volumetric flasks, add aliquots of the standard or sample solutions.
-
Add 2 mL of the buffer solution (pH 3) followed by 2 mL of the ferric ammonium sulfate solution.[7]
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance of the resulting red-colored complex at the wavelength of maximum absorption (approximately 465 nm) against a reagent blank.[7]
-
-
Calculation:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of pyridoxine hydrochloride in the sample from the calibration curve.
-
Biological Role and Signaling Pathway
Pyridoxine itself is not the biologically active form of vitamin B6. It must be converted to pyridoxal 5'-phosphate (PLP) to function as a coenzyme. This conversion primarily occurs in the liver.
Metabolic Conversion of Pyridoxine to Pyridoxal 5'-Phosphate
The metabolic pathway involves two key enzymatic steps: phosphorylation and oxidation.
Function of Pyridoxal 5'-Phosphate (PLP)
PLP is a versatile coenzyme involved in over 140 enzymatic reactions, primarily in amino acid metabolism.[9] These reactions include:
-
Transamination: The transfer of amino groups between amino acids and α-keto acids.
-
Decarboxylation: The removal of a carboxyl group, crucial for the synthesis of neurotransmitters like serotonin, dopamine, and GABA.
-
Heme Synthesis: PLP is a cofactor for aminolevulinate synthase, a key enzyme in the heme biosynthesis pathway.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the quality control analysis of pyridoxine hydrochloride in a pharmaceutical setting.
Stability
Pyridoxine hydrochloride is relatively stable in its crystalline form but is sensitive to light and alkaline conditions, especially in solution. Stability-indicating analytical methods, such as specific HPLC methods, are crucial for monitoring its degradation and ensuring the quality of pharmaceutical preparations over their shelf life.[10]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, analytical methods, and biological significance of pyridoxine hydrochloride. The provided experimental protocols and diagrams are intended to be a practical resource for scientists and researchers. A thorough understanding of these aspects is essential for the effective development, formulation, and quality control of products containing this vital nutrient.
References
- 1. himedialabs.com [himedialabs.com]
- 2. Pyridoxine hydrochloride [webbook.nist.gov]
- 3. Pyridoxine | 65-23-6 [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. jchps.com [jchps.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. oaskpublishers.com [oaskpublishers.com]
- 9. Pyridoxal phosphate (P5P) [flipper.diff.org]
- 10. 9vom.in [9vom.in]
The Unseen Architects: A Technical Guide to the Biological Functions of Vitamin B6 Vitamers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin B6, a collective term for a group of six interconvertible compounds known as vitamers, is a critical water-soluble nutrient essential for a vast array of metabolic processes. The six vitamers include pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms: pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP). The biologically active coenzyme form, PLP, participates in over 140 enzymatic reactions, primarily centered around amino acid metabolism.[1][2] This in-depth technical guide provides a comprehensive overview of the core biological functions of Vitamin B6 vitamers, with a focus on their enzymatic roles, quantitative data, and detailed experimental methodologies relevant to researchers and drug development professionals.
Introduction: The Vitamin B6 Vitamer Family
The six vitamers of Vitamin B6 share a common pyridine ring structure but differ in the functional group at the 4-position.[3] Pyridoxine is an alcohol, pyridoxal is an aldehyde, and pyridoxamine contains an amino group.[3] These forms can be phosphorylated to their respective 5'-phosphate esters.[3] The interconversion between these vitamers is a tightly regulated process, primarily occurring in the liver, and is crucial for maintaining homeostasis and ensuring a sufficient supply of the active coenzyme, PLP.[4][5]
The Central Role of Pyridoxal 5'-Phosphate (PLP) as a Coenzyme
PLP is the most biologically significant vitamer, functioning as a coenzyme for a multitude of enzymes, predominantly in the realm of amino acid metabolism.[1][2] The versatility of PLP stems from its ability to form a Schiff base (internal aldimine) with a lysine residue in the active site of PLP-dependent enzymes.[6] This intermediate readily undergoes transaldimination with the amino group of a substrate amino acid, forming an external aldimine that can be stabilized through various resonance structures.[7] This electronic delocalization facilitates the cleavage of any of the three bonds around the α-carbon of the amino acid, enabling a wide range of catalytic reactions.[8]
Amino Acid Metabolism
PLP-dependent enzymes are indispensable for the synthesis, catabolism, and interconversion of amino acids.[9][10]
-
Transamination: Transaminases (or aminotransferases) catalyze the transfer of an amino group from an amino acid to an α-keto acid, a key process in the synthesis of non-essential amino acids and in amino acid degradation.[10] Aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are prominent examples.
-
Decarboxylation: Decarboxylases remove the carboxyl group from amino acids, a critical step in the synthesis of neurotransmitters and other biogenic amines.[2]
-
Racemization: Racemases interconvert D- and L-amino acids. For instance, serine racemase, a PLP-dependent enzyme, synthesizes D-serine, a neuromodulator.[1]
-
β- and γ-Elimination and Substitution: These reactions are crucial for the metabolism of sulfur-containing amino acids and the synthesis of various non-proteinogenic amino acids.[11]
Neurotransmitter Synthesis
The synthesis of several key neurotransmitters is dependent on PLP-catalyzed decarboxylation reactions.[1][12][13]
-
Serotonin: Tryptophan decarboxylase, a PLP-dependent enzyme, is involved in the conversion of 5-hydroxytryptophan to serotonin, a neurotransmitter that regulates mood, sleep, and appetite.[14]
-
Dopamine, Epinephrine, and Norepinephrine: DOPA decarboxylase, another PLP-dependent enzyme, is essential for the synthesis of dopamine from L-DOPA. Dopamine is a precursor for norepinephrine and epinephrine.[14]
-
γ-Aminobutyric Acid (GABA): Glutamate decarboxylase utilizes PLP to synthesize GABA, the primary inhibitory neurotransmitter in the central nervous system, from glutamate.[12]
One-Carbon Metabolism
Vitamin B6 is a crucial cofactor in one-carbon metabolism, a complex network of interrelated biochemical pathways that are vital for the synthesis of nucleotides, amino acids, and for methylation reactions.[15][16][17] PLP is required for the activity of serine hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate, a key one-carbon donor.[18][19]
Glycogenolysis
PLP is a required coenzyme for glycogen phosphorylase, the enzyme that catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate.[1] This highlights the role of Vitamin B6 in glucose metabolism and energy production.
Beyond the Coenzyme: Other Biological Functions
Immune System Modulation
Vitamin B6 is essential for a robust immune response.[5][20][21] It plays a role in the production of lymphocytes and interleukin-2.[2] Vitamin B6 deficiency has been shown to impair both humoral and cell-mediated immunity, leading to reduced antibody production and delayed-type hypersensitivity responses.[5] Studies have also linked low vitamin B6 levels to increased inflammation.[22]
Hemoglobin Synthesis
PLP is a coenzyme for δ-aminolevulinate synthase, an enzyme involved in the synthesis of heme, a critical component of hemoglobin.[23]
Gene Expression
Emerging evidence suggests that PLP can directly modulate gene expression.[2][24][25] It has been shown to influence the transcriptional activity of steroid hormone receptors, including those for glucocorticoids, progesterone, androgens, and estrogens.[24][25] For instance, elevated intracellular PLP levels can decrease the transcriptional response to glucocorticoids.[24] PLP can also modulate the expression of genes unrelated to steroid hormones, such as albumin, by interacting with tissue-specific transcription factors.[24][25]
Antioxidant Properties
Vitamin B6 vitamers, particularly pyridoxine, have demonstrated antioxidant properties.[26][27] They can scavenge reactive oxygen species and inhibit lipid peroxidation, thereby protecting cells from oxidative damage.[26] This antioxidant activity may contribute to the protective effects of vitamin B6 against chronic diseases associated with oxidative stress.[28]
Quantitative Data
Table 1: Concentration of Vitamin B6 Vitamers in Human Tissues and Fluids
| Vitamer | Plasma (nmol/L) | Cerebrospinal Fluid (nmol/L) | Liver (nmol/g) | Muscle (nmol/g) | Brain (nmol/g) |
| Pyridoxal 5'-phosphate (PLP) | 41-65[1] | Present[26] | ~35[11] | 20-25[1] | Present[29] |
| Pyridoxal (PL) | 4-19[1] | Present[26] | - | - | - |
| Pyridoxamine 5'-phosphate (PMP) | ~17[1] | - | ~25[11] | - | - |
| Pyridoxine (PN) | ~21[1] | - | - | - | - |
| Pyridoxamine (PM) | ~27[1] | Present[26] | - | - | - |
| 4-Pyridoxic Acid (PA) | 18-40[1] | Present[26] | - | - | - |
| Total Vitamin B6 | 114 ± 9[11] | - | - | 27-35[1] | - |
Note: Concentrations can vary based on dietary intake, age, and health status. The data presented is a compilation from multiple sources and should be considered as a general reference.
Table 2: Kinetic Parameters of Selected PLP-Dependent Enzymes
| Enzyme | Substrate(s) | K_m_ (μM) | k_cat_ (s⁻¹) | Source Organism |
| Pyridoxine 5'-Phosphate Oxidase | Pyridoxine 5'-phosphate (PNP) | 2 | 0.76 | E. coli K-12[30] |
| Pyridoxamine 5'-phosphate (PMP) | 105 | 1.72 | E. coli K-12[30] | |
| Alanine Racemase | L-Alanine | 3300 | - | P. horikoshii OT-3[16] |
| D-Alanine | 5500 | - | P. horikoshii OT-3[16] | |
| Serine Racemase | L-Serine | 4500 | - | P. horikoshii OT-3[16] |
| D-Serine | 5900 | - | P. horikoshii OT-3[16] | |
| Aspartate Aminotransferase | L-Aspartate | - | - | - |
| α-Ketoglutarate | - | - | - | |
| DOPA Decarboxylase | L-DOPA | - | - | - |
| Alanine Aminotransferase | Alanine | 3800 | - | Hordeum vulgare[10] |
| 2-Oxoglutarate | 300 | - | Hordeum vulgare[10] | |
| Cj1436 (Decarboxylase) | L-serine phosphate | 600 | 0.21 | C. jejuni |
| Cj1437 (Transaminase) | L-glutamate | 42 | 0.50 | C. jejuni |
Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, etc.). This table provides illustrative examples.
Signaling Pathways and Experimental Workflows
Diagram 1: Vitamin B6 Vitamer Interconversion Pathway
Caption: Interconversion pathway of Vitamin B6 vitamers.
Diagram 2: Catalytic Cycle of a PLP-Dependent Transaminase
Caption: Generalized catalytic cycle of a PLP-dependent transaminase.
Diagram 3: Experimental Workflow for HPLC Analysis of B6 Vitamers
Caption: A typical experimental workflow for Vitamin B6 vitamer analysis by HPLC.
Detailed Experimental Protocols
Quantification of Vitamin B6 Vitamers by HPLC
This protocol is adapted from Bisp et al. (2002).[1]
-
Sample Preparation:
-
To 200 µL of plasma or tissue homogenate, add 200 µL of 10% (w/v) trichloroacetic acid.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 2.16, containing 8 mM 1-octanesulfonic acid and 0.1% triethylamine.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0.5% to 15% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Post-Column Derivatization and Detection:
-
The column effluent is mixed with a post-column reagent of 1 g/L sodium bisulfite in 0.1 M phosphate buffer, pH 7.5, at a flow rate of 0.5 mL/min.
-
Detection is performed using a fluorescence detector with an excitation wavelength of 328 nm and an emission wavelength of 393 nm.[1]
-
-
Quantification:
-
A standard curve is generated using known concentrations of each B6 vitamer (PN, PL, PM, PNP, PLP, PMP) and 4-pyridoxic acid.
-
The concentration of each vitamer in the sample is determined by comparing its peak area to the standard curve.
-
Aspartate Aminotransferase (AST) Activity Assay
This is a colorimetric assay based on the principle that AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, producing oxaloacetate and glutamate. The oxaloacetate is then reduced to malate by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the AST activity.[20][21][25]
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate Solution: 200 mM L-aspartate and 10 mM α-ketoglutarate in assay buffer.
-
NADH Solution: 10 mg/mL in assay buffer.
-
Malate Dehydrogenase (MDH): 1000 U/mL.
-
Sample: Serum, plasma, or tissue homogenate.
-
-
Procedure:
-
In a 96-well plate, add 10 µL of sample.
-
Add 180 µL of a master mix containing 150 µL of substrate solution, 2 µL of NADH solution, and 1 µL of MDH, all diluted in assay buffer.
-
Immediately measure the absorbance at 340 nm (A_initial) using a microplate reader.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 340 nm again (A_final).
-
-
Calculation:
-
AST Activity (U/L) = [(A_initial - A_final) / (ε * l * t)] * V_total / V_sample * 10^6
-
ε = Molar extinction coefficient of NADH (6.22 x 10^3 M⁻¹cm⁻¹)
-
l = Path length of the well (cm)
-
t = Incubation time (minutes)
-
V_total = Total reaction volume (µL)
-
V_sample = Sample volume (µL)
-
-
Measurement of Serotonin and Dopamine in Brain Tissue by HPLC with Electrochemical Detection
This protocol is a general guideline based on established methods.[4][5][17]
-
Sample Preparation:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., N-methylserotonin).
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC-ECD Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A buffered solution (e.g., sodium phosphate/citrate buffer) containing an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier (e.g., methanol or acetonitrile). The exact composition needs to be optimized.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detector: Electrochemical detector with a glassy carbon working electrode. The potential is typically set between +0.6 V and +0.8 V.
-
-
Quantification:
-
Standard curves for serotonin and dopamine are prepared.
-
The concentrations in the samples are calculated by comparing the peak height or area ratios of the analytes to the internal standard against the standard curve.
-
Lymphocyte Proliferation Assay using CFSE
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell proliferation by flow cytometry.[6][8]
-
Cell Labeling:
-
Prepare a single-cell suspension of lymphocytes (e.g., from peripheral blood or spleen) at a concentration of 1-10 x 10^6 cells/mL in PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete culture medium.
-
Wash the cells twice with complete culture medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete culture medium.
-
Plate the cells in a 96-well plate.
-
Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA)) or a specific antigen.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies against cell surface markers if desired (e.g., CD3, CD4, CD8).
-
Acquire the cells on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data to identify distinct peaks of fluorescence, each representing a successive generation of divided cells.
-
Conclusion
The vitamers of Vitamin B6, particularly the active coenzyme PLP, are fundamental to a vast and intricate network of biochemical reactions that are essential for human health. Their roles extend from the core of amino acid metabolism to the complex regulation of the nervous and immune systems, and even to the level of gene expression. For researchers and professionals in drug development, a thorough understanding of these functions, supported by quantitative data and robust experimental methodologies, is paramount for investigating disease mechanisms and for the development of novel therapeutic strategies. This technical guide provides a foundational resource to aid in these endeavors, highlighting the multifaceted nature of these essential micronutrients.
References
- 1. Response of vitamin B-6 content of muscle to changes in vitamin B-6 intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. InterPro [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin B6 metabolism by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Plasma content of B6 vitamers and its relationship to hepatic vitamin B6 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. imrpress.com [imrpress.com]
- 13. The fasting B6 vitamer profile and response to a pyridoxine load in normal and cirrhotic subjects | Semantic Scholar [semanticscholar.org]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | A Novel PLP-Dependent Alanine/Serine Racemase From the Hyperthermophilic Archaeon Pyrococcus horikoshii OT-3 [frontiersin.org]
- 17. agilent.com [agilent.com]
- 18. Protocol for qPCR analysis that corrects for cDNA amplification efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Light-Enhanced Catalysis by Pyridoxal Phosphate Dependent Aspartate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. media.tghn.org [media.tghn.org]
- 24. researchgate.net [researchgate.net]
- 25. Vitamin B-6 vitamers in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Vitamin B6 vitamer concentrations in cerebrospinal fluid differ between preterm and term newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Catalytic Mechanism of Pyridoxal 5'-Phosphate-Dependent Aminodeoxychorismate Lyase: A Computational QM/MM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Vitamin content of some normal human brain segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Pyridoxine hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pyridoxine hydrochloride, a vital water-soluble vitamin of the B6 complex. This document details its chemical properties, metabolic significance, and established analytical methodologies, offering a valuable resource for professionals in research and drug development.
Core Chemical and Physical Data
Pyridoxine hydrochloride (IUPAC name: 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride) is the hydrochloride salt form of pyridoxine, commonly used in pharmaceutical preparations and dietary supplements due to its stability.[1]
| Property | Value | References |
| CAS Number | 58-56-0 | [2][3][4] |
| Molecular Formula | C₈H₁₂ClNO₃ | [2] |
| Molecular Weight | 205.64 g/mol | [2][3][4] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 214-215 °C | [2][3] |
| Solubility | Soluble in water (50 mg/ml) | [5] |
Metabolic Pathway and Biological Significance
Pyridoxine hydrochloride is biologically inactive until it is converted into its active form, pyridoxal 5'-phosphate (PLP), primarily in the liver.[2][6] This enzymatic conversion is a critical step for its function as an essential coenzyme in over 140 biochemical reactions.[7][8]
The metabolic activation of pyridoxine involves a salvage pathway, which is essential for animals that must obtain vitamin B6 from their diet.[7] The key enzymes in this pathway are pyridoxal kinase and pyridoxine 5'-phosphate oxidase (PNPO).[3][4]
PLP plays a crucial role in:
-
Amino Acid Metabolism: It acts as a coenzyme for transaminase and decarboxylase enzymes, which are vital for the synthesis and catabolism of amino acids.[2]
-
Neurotransmitter Synthesis: PLP is essential for the production of several key neurotransmitters, including serotonin, dopamine, and gamma-aminobutyric acid (GABA).[2][9]
-
Glycogenolysis: It serves as a coenzyme for glycogen phosphorylase, the enzyme that facilitates the breakdown of glycogen into glucose.[2]
-
Heme Synthesis: PLP is a necessary coenzyme for the enzyme that catalyzes the first step in heme biosynthesis, making it critical for hemoglobin production.[2]
Experimental Protocols for Quantification
Accurate quantification of pyridoxine hydrochloride is essential for quality control in pharmaceutical formulations and for clinical monitoring in biological samples. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.[1][5]
General HPLC Workflow
The following diagram outlines a typical workflow for the quantitative analysis of pyridoxine hydrochloride.
Exemplary HPLC Methodologies
The following table summarizes parameters from established HPLC protocols for the determination of pyridoxine hydrochloride.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Reversed-phase C18 | Reversed-phase C18 | Reversed-phase C18 |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | 19% Ethanol, 77% Water, 4% Acetic Acid | 0.015 M KH₂PO₄ (pH 3):Methanol (70:30) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | Not specified | 290 nm | 254 nm |
| Injection Volume | Not specified | 20 µL | 30 µL |
| Retention Time | Not specified | ~1.6 minutes | ~3.5 minutes |
| References | [10] | [11] | [12][13] |
Spectrophotometric Analysis
Spectrophotometry offers a simpler, alternative method for pyridoxine hydrochloride quantification. One such method is based on the formation of a colored complex with ferric ions.[14]
| Parameter | Value | References |
| Reagents | Ferric ammonium sulfate, Mercury(II) thiocyanate | [15] |
| Complex Formed | Red-colored iron(III) thiocyanate complex | [15] |
| λmax (Wavelength of Max Absorbance) | 460 nm | [15] |
| Linearity Range | 2-28 µg/mL | [15] |
| Molar Absorptivity | 0.729 x 10⁴ L/mol·cm | [15] |
Experimental Protocol (Spectrophotometry):
-
Transfer aliquots of standard or sample solutions into a series of 25 mL volumetric flasks.[15]
-
Add 2 mL of ferric ammonium sulfate solution and 2 mL of a saturated solution of mercury(II) thiocyanate to each flask.[15]
-
Dilute to the 25 mL mark with distilled water and mix thoroughly.[15]
-
Allow the reaction to stand for 5 minutes.[15]
-
Measure the absorbance of each solution at 460 nm against a reagent blank.[15]
This guide provides foundational data and methodologies for professionals working with pyridoxine hydrochloride. For specific applications, further method development and validation are recommended.
References
- 1. ijsdr.org [ijsdr.org]
- 2. What is the mechanism of Pyridoxine Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. webofjournals.com [webofjournals.com]
- 6. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 12. jchps.com [jchps.com]
- 13. researchgate.net [researchgate.net]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. oaskpublishers.com [oaskpublishers.com]
The Discovery and Early Research of Pyridoxine (Vitamin B6): A Technical Guide
Abstract
This technical guide provides an in-depth overview of the discovery and historical research of pyridoxine, a vital component of the Vitamin B6 complex. It is intended for researchers, scientists, and professionals in drug development, offering a detailed account of the key experiments, methodologies, and quantitative data that marked the early understanding of this essential nutrient. This document traces the journey from the initial observations of pyridoxine deficiency in animal models to its isolation, chemical characterization, and synthesis, laying the groundwork for our current understanding of its physiological significance.
Introduction
The story of pyridoxine is a classic narrative in the history of nutritional science, characterized by careful observation, meticulous experimentation, and international scientific collaboration. In the early 20th century, as the roles of thiamin (Vitamin B1) and riboflavin (Vitamin B2) in preventing beriberi and pellagra, respectively, were being elucidated, it became apparent that other essential factors existed within the "B complex." A distinct set of symptoms, particularly a severe dermatitis in rats, pointed towards the existence of another water-soluble vitamin. This guide delves into the foundational research that identified, isolated, and characterized this factor, which would come to be known as Vitamin B6.
The Discovery of "Rat Acrodynia" and the Identification of a New Vitamin
In the 1930s, researchers observed that rats fed a semi-synthetic diet supplemented with known vitamins, including thiamin and riboflavin, developed a characteristic syndrome known as "rat acrodynia."[1][2][3] This condition was marked by severe, scaly dermatitis on the paws, tail, and mouth.
In 1934, Hungarian-American physician Paul György demonstrated that this condition could be cured by a substance distinct from other known vitamins.[4][5] He named this curative factor "Vitamin B6."[4] Further studies by György and others revealed that a deficiency of this new vitamin could also lead to convulsions and microcytic anemia in various animal models, including rats, pigs, and dogs.[1][2][3]
Experimental Protocol: Induction of Rat Acrodynia
The foundational experiments for identifying Vitamin B6 relied on a specific dietary protocol to induce deficiency symptoms in rats.
Objective: To induce "rat acrodynia" in a controlled laboratory setting to test the efficacy of various substances in curing the condition.
Methodology:
-
Animal Model: Young, weanling albino rats were selected for the study.
-
Housing: The rats were housed in individual cages with wire-mesh bottoms to prevent coprophagy (ingestion of feces), which could provide a source of B vitamins from intestinal bacteria.
-
Basal Diet: A semi-synthetic diet was prepared, providing all known essential nutrients except for the factor being investigated. A typical composition is outlined in Table 1.
-
Vitamin Supplementation: The basal diet was supplemented with known B vitamins, such as thiamin and riboflavin, to ensure that the observed deficiency symptoms were not due to a lack of these vitamins.
-
Observation: The rats were monitored daily for the development of characteristic skin lesions, weight loss, and other signs of "rat acrodynia."
-
Therapeutic Trial: Once the deficiency symptoms were established, the rats were administered various test substances, such as yeast extracts or purified fractions, to identify the curative factor.
Table 1: Composition of a Typical Semi-Synthetic Diet for Induction of Rat Acrodynia
| Component | Percentage (%) |
| Casein (Vitamin-free) | 18 |
| Sucrose | 68 |
| Vegetable Oil | 8 |
| Salt Mixture | 4 |
| Cod Liver Oil | 2 |
This table represents a generalized composition based on diets used in the 1930s. The exact proportions and components of the salt mixture could vary between research groups.
Isolation and Chemical Characterization of Pyridoxine
Following the identification of Vitamin B6 as the curative factor for "rat acrodynia," the next crucial step was to isolate and identify the chemical compound responsible for this biological activity.
In 1938, Samuel Lepkovsky at the University of California, Berkeley, was the first to successfully isolate and crystallize Vitamin B6 from rice bran.[1][2][3] This breakthrough was quickly followed by independent isolations by several other research groups.
The chemical structure of the isolated compound was determined in 1939 by two independent groups: Leslie Harris and Karl Folkers in the United States, and Richard Kuhn in Germany.[1][2][3] They identified the compound as a pyridine derivative, specifically 3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridine.[1][2][3] Paul György proposed the name "pyridoxine" for this compound, a name that was widely adopted.[1][2]
Experimental Workflow: Isolation of Pyridoxine from Rice Bran
The following is a generalized workflow representing the key steps involved in the initial isolation of pyridoxine from a natural source like rice bran.
Caption: Generalized workflow for the isolation of pyridoxine from rice bran.
The Different Forms of Vitamin B6: The Contribution of Microbiological Assays
Initial research focused on pyridoxine, the form of Vitamin B6 isolated from plant sources. However, it was soon discovered that other forms of the vitamin with similar biological activity existed. The development of microbiological assays by Esmond Snell in 1942 was instrumental in identifying these other "vitamers."[1][2][3]
Snell observed that certain microorganisms, such as Streptococcus faecalis, required Vitamin B6 for growth.[2] He used this principle to develop a quantitative assay for the vitamin. Using this assay, he discovered that the growth-promoting activity of substances for these bacteria could be attributed to two other related compounds:
These discoveries revealed that Vitamin B6 is not a single compound but a group of closely related, interconvertible vitamers.
Experimental Protocol: Microbiological Assay for Vitamin B6
Objective: To quantitatively determine the Vitamin B6 content of a sample by measuring the growth response of a specific microorganism.
Methodology:
-
Microorganism: A strain of lactic acid bacteria, such as Streptococcus faecalis or Lactobacillus casei, known to require Vitamin B6 for growth, was used.
-
Basal Medium: A liquid culture medium was prepared containing all the necessary nutrients for the microorganism's growth except for Vitamin B6.
-
Standard Curve: A series of culture tubes were prepared with the basal medium and known, graded amounts of a pyridoxine standard.
-
Sample Preparation: The test sample was extracted and diluted to an appropriate concentration. Aliquots of the sample extract were added to another series of culture tubes containing the basal medium.
-
Inoculation and Incubation: All tubes were inoculated with a standardized suspension of the test microorganism and incubated at a constant temperature for a specified period (e.g., 24-48 hours).
-
Growth Measurement: The extent of microbial growth in each tube was measured, typically by turbidimetry (measuring the cloudiness of the culture) or by titrating the amount of lactic acid produced.
-
Quantification: The growth response in the sample tubes was compared to the standard curve to determine the Vitamin B6 content of the sample.
The Synthesis of Pyridoxine
The elucidation of pyridoxine's structure paved the way for its chemical synthesis. In 1939, Stanton A. Harris and Karl Folkers at Merck & Co. reported the first successful synthesis of pyridoxine.[6] This achievement was a significant milestone, as it made the vitamin readily available for further research and for therapeutic and nutritional applications. The "oxazole method" is a well-known process for the commercial synthesis of pyridoxine.[4]
The Metabolic Role of Pyridoxine: Conversion to the Active Coenzyme
Further research demonstrated that pyridoxine, pyridoxal, and pyridoxamine are precursors to the biologically active form of the vitamin. In the body, these vitamers are converted to pyridoxal-5'-phosphate (PLP) .[1][2][3] PLP functions as a crucial coenzyme in a wide array of enzymatic reactions, particularly those involved in amino acid metabolism.[1][2][4]
Caption: Metabolic activation of Vitamin B6 vitamers to Pyridoxal-5'-Phosphate.
Conclusion
The discovery and early research of pyridoxine represent a pivotal chapter in the history of nutritional science. The progression from the clinical observation of "rat acrodynia" to the isolation, characterization, and synthesis of Vitamin B6 laid the essential groundwork for understanding its vital role in human health. The development of innovative experimental protocols, such as the semi-synthetic diet for deficiency induction and the microbiological assay for quantification, were critical to these advancements. The identification of pyridoxal-5'-phosphate as the active coenzyme opened the door to understanding the vast and complex metabolic functions of this essential vitamin. This foundational knowledge continues to inform research in nutrition, medicine, and drug development today.
References
The Crucial Role of Pyridoxine in Amino Acid Synthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxine, also known as Vitamin B6, is a water-soluble vitamin that, in its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), plays a central role in the metabolism of amino acids.[1] PLP is an indispensable cofactor for a vast array of enzymes that catalyze a wide variety of reactions essential for the synthesis and interconversion of amino acids.[2][3] This technical guide provides an in-depth exploration of the biochemical mechanisms through which pyridoxine participates in amino acid synthesis, details key enzymatic reactions, and presents experimental methodologies for the investigation of these pathways. Quantitative data from pivotal studies are summarized, and logical workflows for pertinent experimental techniques are visualized to offer a comprehensive resource for researchers in academia and the pharmaceutical industry.
Introduction: The Versatility of Pyridoxal 5'-Phosphate (PLP)
Pyridoxine is a collective term for a group of related compounds, including pyridoxine, pyridoxal, and pyridoxamine, and their phosphorylated derivatives.[4] The most crucial of these is pyridoxal 5'-phosphate (PLP), the active coenzyme form.[4] PLP's versatility stems from its ability to form a Schiff base (internal aldimine) with the ε-amino group of a lysine residue in the active site of PLP-dependent enzymes.[5][6] Upon substrate binding, the amino group of the substrate amino acid displaces the lysine, forming a new Schiff base (external aldimine).[5] This covalent linkage to the electrophilic pyridinium ring is key to PLP's function as an "electron sink," stabilizing carbanionic intermediates that would otherwise be highly unstable.[2][7] This stabilization allows for a variety of transformations at the α-carbon, β-carbon, and γ-carbon of the amino acid substrate.[8]
Core Mechanisms of PLP-Dependent Enzymes in Amino Acid Synthesis
PLP-dependent enzymes are central to several key reaction types in amino acid metabolism, including transamination, decarboxylation, and racemization.[3][9]
Transamination: The Gateway to Amino Acid Interconversion
Transamination reactions, catalyzed by aminotransferases (or transaminases), involve the transfer of an amino group from an amino acid to an α-keto acid, generating a new amino acid and a new α-keto acid.[2][10] This process is fundamental for the synthesis of non-essential amino acids and for the degradation of most amino acids.[11]
The mechanism of transamination occurs in two phases. In the first phase, the amino group from the substrate amino acid is transferred to PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing an α-keto acid.[2] In the second phase, PMP donates the amino group to a different α-keto acid (often α-ketoglutarate) to form a new amino acid (often glutamate) and regenerate PLP.[2]
References
- 1. Vitamin B6 | Coenzyme, Pyridoxal & Pyridoxamine | Britannica [britannica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A genomic overview of pyridoxal-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.libretexts.org [med.libretexts.org]
- 10. What is the mechanism of Pyridoxal Phosphate Hydrate? [synapse.patsnap.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Pyyridoxine Hydrochloride in Cell Culture
Preparation of Pyridoxine Hydrochloride Stock Solution for Cell Culture Applications
Introduction
Pyridoxine hydrochloride, a water-soluble vitamin B6 vitamer, is an essential micronutrient for the in vitro growth and proliferation of mammalian cells. It serves as a precursor to pyridoxal 5'-phosphate (PLP), a crucial coenzyme in a wide array of metabolic reactions, including amino acid metabolism, neurotransmitter synthesis, and heme biosynthesis. Due to its stability, pyridoxine hydrochloride is a common component of many commercially available cell culture media. These application notes provide a detailed protocol for the preparation of a sterile pyridoxine hydrochloride stock solution for supplementing cell culture media.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of pyridoxine hydrochloride is critical for the accurate preparation of stock solutions.
| Property | Value | Reference |
| Synonyms | Vitamin B6 hydrochloride, Pyridoxol hydrochloride | |
| Molecular Formula | C₈H₁₁NO₃·HCl | |
| Molecular Weight | 205.64 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility in Water | Freely soluble (200 mg/mL) | [1] |
| pH (5% aqueous solution) | 2.3 - 3.5 | [1] |
Concentration in Standard Cell Culture Media
Pyridoxine hydrochloride is a standard component of many basal media formulations. The concentrations can vary, influencing the need for additional supplementation depending on the cell type and experimental conditions.
| Media Formulation | Pyridoxine Hydrochloride Concentration (mg/L) | Molar Concentration (µM) |
| DMEM (High Glucose) | 4.0 | 19.45 |
| RPMI-1640 | 1.0 | 4.86 |
| Ham's F-12 | 0.062 | 0.30 |
| DMEM/F-12 | ~2.03 | ~9.87 |
Experimental Protocols
Materials
-
Pyridoxine Hydrochloride (cell culture grade)
-
Cell culture-grade water (e.g., WFI, deionized, or Milli-Q)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Analytical balance
-
Weighing paper
-
Spatula
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 10 mg/mL (1000X) Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution, which is approximately 48.6 mM. This concentration provides a convenient 1000X stock for media that typically contain pyridoxine hydrochloride in the low mg/L range.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
-
Weighing: Accurately weigh 100 mg of pyridoxine hydrochloride powder using an analytical balance and sterile weighing paper.
-
Dissolution: Transfer the powder to a 15 mL sterile conical tube. Using a sterile serological pipette, add 10 mL of cell culture-grade water to the tube.
-
Mixing: Tightly cap the tube and vortex until the pyridoxine hydrochloride is completely dissolved. The solution should be clear and colorless.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile cryovials to minimize freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the name of the compound, concentration (10 mg/mL), preparation date, and your initials.
-
Storage: Store the aliquots protected from light. For short-term storage, 2-8°C is suitable. For long-term storage, store at -20°C for up to one month or at -80°C for up to six months.
Working Solution Preparation
To supplement cell culture medium, thaw an aliquot of the stock solution and dilute it to the desired final concentration. For example, to supplement a medium to a final concentration of 4 mg/L, add 0.4 µL of the 10 mg/mL stock solution for every 1 mL of medium.
Visualizing the Workflow
A clear workflow ensures reproducibility and minimizes errors during the preparation process.
Caption: Workflow for the preparation of pyridoxine hydrochloride stock solution.
Signaling and Metabolic Involvement
Pyridoxine is converted within the cell to its biologically active form, pyridoxal 5'-phosphate (PLP), which acts as a coenzyme in numerous enzymatic reactions.
Caption: Simplified overview of pyridoxine's metabolic role in the cell.
Conclusion
The protocol outlined in these application notes provides a reliable method for preparing sterile pyridoxine hydrochloride stock solutions for use in cell culture. Adherence to aseptic techniques and proper storage conditions are paramount to ensure the quality and efficacy of the supplement. The provided information on its properties and concentrations in standard media will aid researchers in making informed decisions regarding media supplementation for their specific cell culture systems.
References
Application Note and Protocol for Quantification of Pyridoxine in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin B6 is a water-soluble vitamin that plays a crucial role in numerous metabolic pathways. It exists in several forms, collectively known as vitamers, including pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated counterparts, with pyridoxal 5'-phosphate (PLP) being the primary active coenzyme form. Accurate quantification of these compounds in biological matrices such as plasma, serum, and urine is essential for nutritional assessment, clinical diagnostics, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high sensitivity and specificity. This document provides a detailed protocol for the quantification of pyridoxine and its related vitamers in biological samples using reversed-phase HPLC with UV or fluorescence detection.
Data Presentation
The following tables summarize typical quantitative data obtained from HPLC analysis of pyridoxine and its related compounds.
Table 1: Chromatographic Parameters and Performance Data for Pyridoxine HPLC Analysis
| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-Fluorescence) |
| Analyte | Pyridoxine Hydrochloride | Pyridoxal 5'-Phosphate (PLP) |
| Biological Matrix | Pharmaceutical Formulation | Plasma/Serum |
| Column | C18 (250 x 4.6 mm, 5 µm)[1] | C18 (e.g., ProntoSIL 120-5 C18 AQ)[2] |
| Mobile Phase | 0.015 M KH2PO4 (pH 3.0) : Methanol (70:30 v/v)[1][3] | Isocratic mobile phase with derivatizing agent[2][4] |
| Flow Rate | 1.0 mL/min[1][3] | 1.2 mL/min[2] |
| Detection | UV at 254 nm[1] or 290 nm[5][6] | Fluorescence (Ex/Em varies with derivatization)[2][7] |
| Retention Time | ~3.5 min[1] | < 2 min[2] |
| Linearity Range | 10 - 50 µg/mL[1][3] | 26 - 260 nmol/L[2] |
| Limit of Detection (LOD) | 0.043 µg/mL[8] | ~1 nmol/L[2] |
| Limit of Quantification (LOQ) | 0.13 µg/mL[8] | ~3 nmol/L[2] |
| Recovery | 98.8 - 100.86 %[1][3] | 85 - 98%[9] |
Table 2: Sample Preparation Recovery Data
| Biological Matrix | Sample Preparation Method | Analyte | Average Recovery (%) | Reference |
| Plasma | Protein Precipitation (Acid) | Pyridoxine compounds | 85 - 98 | [9] |
| Urine | Acid Treatment | 4-Pyridoxic Acid | >95 | |
| Rice | Sonication-assisted acid extraction | Pyridoxine, Pyridoxal, Pyridoxamine | 100.0 - 103.4 | [10] |
Experimental Protocols
Protocol for Sample Preparation from Plasma/Serum
This protocol describes the extraction of pyridoxine and its vitamers from plasma or serum samples by protein precipitation.
Materials:
-
Plasma or serum samples collected in EDTA or heparin tubes.[4]
-
Perchloric acid (PCA), 6% (v/v) or Trichloroacetic acid (TCA), 10% (w/v).
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer.
-
Refrigerated microcentrifuge.
-
Syringe filters (0.2 or 0.45 µm).
Procedure:
-
Pipette 200 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of ice-cold 6% PCA or 10% TCA to the sample to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the sample on ice for 10 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.2 or 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Protocol for HPLC Analysis (UV Detection)
This protocol is suitable for the quantification of pyridoxine in less complex matrices or at higher concentrations.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A filtered and degassed mixture of 0.015 M potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid) and methanol (70:30, v/v).[1][3]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample extract.
-
Record the chromatogram for a sufficient time to allow for the elution of the analyte (typically under 5 minutes for pyridoxine).[1]
-
Identify the pyridoxine peak by comparing its retention time with that of a standard solution.
-
Quantify the analyte using a calibration curve prepared from standard solutions of known concentrations.
Protocol for HPLC Analysis (Fluorescence Detection with Pre-column Derivatization)
This protocol is highly sensitive and suitable for the quantification of low concentrations of pyridoxal 5'-phosphate (PLP) in plasma.[4]
Instrumentation and Conditions:
-
HPLC System: A system with a pump, autosampler, column oven, and fluorescence detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic mobile phase as specified by commercially available kits or literature.[4]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation and emission wavelengths are dependent on the derivatization reagent used (e.g., bisulfite).[2] Common wavelengths are in the range of 318-328 nm for excitation and 393-418 nm for emission.[7]
Pre-column Derivatization and Analysis Procedure:
-
Mix the prepared sample supernatant with a derivatization solution.[11]
-
Incubate the mixture (e.g., 20 minutes at 60°C).[11]
-
Cool the reaction mixture to stop the reaction.[11]
-
Centrifuge if necessary and transfer the supernatant to an HPLC vial.[11]
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the derivatized sample.
-
Record the chromatogram and quantify the fluorescent derivative against a calibration curve prepared with derivatized standards.
Visualizations
Caption: Experimental workflow for pyridoxine analysis.
Caption: Logical relationship of the analytical method.
Caption: Simplified metabolic pathway of Vitamin B6.
References
- 1. jchps.com [jchps.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. ehandboken.ous-hf.no [ehandboken.ous-hf.no]
- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 6. ijsdr.org [ijsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. A simple liquid-chromatographic method for measuring vitamin B6 compounds in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. eaglebio.com [eaglebio.com]
Application Notes: The Antioxidant Potential of Pyridoxine in In Vitro Research
Introduction
Pyridoxine, a vitamer of Vitamin B6, is traditionally recognized for its essential role as a coenzyme in over 150 biochemical reactions, including the metabolism of amino acids, lipids, and carbohydrates[1]. Emerging in vitro evidence, however, has illuminated a lesser-known but significant function of pyridoxine: its capacity as a potent antioxidant[1][2]. These studies demonstrate that pyridoxine can directly scavenge harmful reactive oxygen species (ROS) and modulate cellular defense mechanisms against oxidative stress, suggesting its potential therapeutic application in conditions associated with oxidative damage[3][4].
Mechanism of Antioxidant Action
In vitro studies have elucidated several mechanisms through which pyridoxine exerts its antioxidant effects:
-
Direct Scavenging of Reactive Oxygen Species (ROS): Pyridoxine has been shown to be an effective scavenger of various free radicals. It is particularly inhibitory to superoxide radicals[5][6][7] and is a strong quencher of singlet oxygen, with efficacy comparable or even superior to vitamins C and E in some models[3][5][6]. Furthermore, some studies suggest it is a highly efficient scavenger of hydroxyl radicals[8].
-
Inhibition of Lipid Peroxidation: A primary consequence of oxidative stress is the peroxidative degradation of lipids in cellular membranes. Pyridoxine consistently demonstrates the ability to inhibit lipid peroxidation in various in vitro systems, including human erythrocytes and cell cultures exposed to oxidizing agents[3][5][7][8][9]. This protective effect is quantified by measuring the reduction in malondialdehyde (MDA), a key product of lipid peroxidation[3][5][8].
-
Protection Against Protein Damage: Oxidative stress can also lead to the carbonylation of proteins, rendering them non-functional. In human erythrocytes, pyridoxine has been shown to provide a significant protective effect by inhibiting protein carbonylation and oxidative damage to membrane proteins[3][5][6][10].
-
Modulation of Cellular Antioxidant Pathways: Pyridoxine may not only act directly on oxidants but also enhance the cell's own defense systems. Research suggests that pyridoxine's protective effects in a cellular model of Alzheimer's disease are mediated through the stimulation of the Nrf-2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response[11].
-
Enzyme Inhibition: Pyridoxine has been found to inhibit the activity of xanthine oxidase, an enzyme that produces superoxide radicals and hydrogen peroxide[7][12]. This action reduces the overall burden of ROS generation within the system.
Relevant In Vitro Models
-
Human Erythrocytes: Red blood cells are highly susceptible to oxidative damage due to their high concentration of polyunsaturated fatty acids and oxygen. They serve as an excellent model to study lipid peroxidation and protein damage. Oxidative stress is often induced using agents like cumene hydroperoxide[3][5][10].
-
Cultured Endothelial Cells: The endothelium is a critical site of oxidative damage in cardiovascular diseases. Studies using cultured endothelial cells exposed to hydrogen peroxide (H₂O₂) have shown that pyridoxine can reduce levels of superoxide and lipid peroxides[9][13].
-
Neuronal and Monocyte Cell Lines: To investigate the role of pyridoxine in neurodegenerative diseases and inflammation, neuronal cell cultures[12] and monocyte lines like U937[5][6] are used. In these models, pyridoxine has been shown to decrease lipid peroxidation and protect cells from oxidant-induced damage.
Quantitative Data Summary
The antioxidant efficacy of pyridoxine has been quantified in several in vitro studies. The following tables summarize key findings.
Table 1: Inhibition of Lipid Peroxidation by Pyridoxine
| In Vitro Model | Oxidant | Pyridoxine Conc. | Outcome Measure | % Inhibition / Effect | Reference |
|---|---|---|---|---|---|
| Human Erythrocytes | Cumene Hydroperoxide (100 µM) | 1 µM | MDA Levels | 19% | [5] |
| Human Erythrocytes | Cumene Hydroperoxide (100 µM) | 10 µM | MDA Levels | 21% | [5] |
| Human Erythrocytes | Cumene Hydroperoxide (100 µM) | 100 µM | MDA Levels | 24% | [5] |
| Endothelial Cells | H₂O₂ (0.5 mM) | 0.1 mM | Lipid Peroxides | Significantly reduced | [9][13] |
| Endothelial Cells | H₂O₂ (0.5 mM) | 1.0 mM | Lipid Peroxides | Significantly reduced | [9][13] |
| Rat Brain Homogenate | Fe(II) | 30 µM | MDA Levels | 14.04% |[14] |
Table 2: Reactive Oxygen Species (ROS) Scavenging and Other Antioxidant Effects
| In Vitro Model | Oxidant / Condition | Pyridoxine Conc. | Effect Measured | Result | Reference |
|---|---|---|---|---|---|
| Endothelial Cells | H₂O₂ (0.5 mM) | 1.0 mM (24h preincubation) | Superoxide Levels | Significantly reduced | [9][13] |
| Human Erythrocytes | High Glucose | Not specified | Superoxide Radicals | Inhibited | [7] |
| AD Cell Model | Aβ₂₅₋₃₅ | Not specified | ROS Levels | Attenuated | [11] |
| AD Cell Model | Aβ₂₅₋₃₅ | Not specified | Nrf-2/HO-1 Pathway | Stimulated | [11] |
| Cell-free | DPPH Radical | Not specified | Radical Scavenging | Relatively inactive* |[15] |
*Note: While pyridoxine itself showed low activity in this specific DPPH assay, a hydroxylated derivative demonstrated potent scavenging, indicating that the molecular structure and assay conditions are critical factors[15].
Experimental Protocols
Protocol 1: Assessment of Lipid Peroxidation in Human Erythrocytes via TBARS Assay
This protocol is adapted from studies using cumene hydroperoxide to induce oxidative stress in erythrocytes[3][5][10].
Objective: To quantify the inhibitory effect of pyridoxine on lipid peroxidation by measuring malondialdehyde (MDA) levels.
Materials:
-
Fresh human blood with anticoagulant (e.g., heparin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Pyridoxine Hydrochloride solution (in PBS)
-
Cumene Hydroperoxide solution
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) reagent
-
Spectrophotometer or microplate reader
Procedure:
-
Erythrocyte Isolation:
-
Centrifuge fresh blood to separate plasma and buffy coat.
-
Wash the remaining erythrocyte pellet three times with cold PBS.
-
Resuspend the erythrocytes in PBS to achieve a 5% hematocrit.
-
-
Sample Incubation:
-
Prepare experimental groups:
-
Control (Erythrocytes in PBS)
-
Oxidant Control (Erythrocytes + 100 µM Cumene Hydroperoxide)
-
Pyridoxine Treatment (Erythrocytes + Pyridoxine [e.g., 1, 10, 100 µM] + 100 µM Cumene Hydroperoxide)
-
Pyridoxine Control (Erythrocytes + Pyridoxine [highest concentration])
-
-
Pre-incubate erythrocytes with the corresponding concentration of pyridoxine for 1 hour at 37°C.
-
Add cumene hydroperoxide to the designated tubes and incubate all samples for 8 hours at 37°C with gentle shaking[10].
-
-
TBARS (Thiobarbituric Acid Reactive Substances) Assay:
-
Following incubation, lyse the erythrocytes with cold deionized water.
-
Add TCA solution to precipitate proteins and centrifuge to collect the supernatant.
-
Mix the supernatant with TBA reagent.
-
Heat the mixture in a boiling water bath for 20-30 minutes to allow the pink chromogen to develop.
-
Cool the samples rapidly on ice.
-
Measure the absorbance of the resulting solution at approximately 532 nm.
-
-
Calculation:
-
Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
-
Determine the percentage inhibition of lipid peroxidation in pyridoxine-treated samples relative to the oxidant control.
-
Protocol 2: Intracellular ROS Measurement in Cultured Cells using DCFH-DA
This protocol describes a general method for measuring intracellular ROS in adherent cells, such as endothelial cells, treated with an oxidant[14].
Objective: To measure the effect of pyridoxine on intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Adherent cells (e.g., HUVECs) cultured in a 96-well plate
-
Cell culture medium
-
DCFH-DA solution
-
Pyridoxine solution
-
Oxidant solution (e.g., H₂O₂ or tert-Butyl peroxide)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere and grow to ~80% confluency.
-
Pre-treatment:
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM) in serum-free medium and incubate for 30 minutes in the dark at 37°C. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
-
Oxidative Stress Induction:
-
Wash the cells with PBS to remove excess probe.
-
Add the oxidant solution (e.g., 25 µM tert-Butyl peroxide) to the cells and incubate for 30 minutes at 37°C[14].
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of treated cells to the control cells to determine the relative change in intracellular ROS levels.
-
Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a standard cell-free chemical assay to evaluate the direct radical-scavenging capacity of a compound[16][17][18].
Objective: To determine the ability of pyridoxine to directly scavenge the stable DPPH free radical.
Materials:
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Pyridoxine solutions of various concentrations in methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol (as blank)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate or spectrophotometer cuvettes, prepare the following:
-
Blank: Methanol
-
Control: DPPH solution + Methanol
-
Samples: DPPH solution + Pyridoxine solution (at various concentrations)
-
Positive Control: DPPH solution + Ascorbic acid solution
-
-
-
Incubation:
-
Mix the solutions well.
-
Incubate the plate or cuvettes in the dark at room temperature for 30 minutes. The antioxidant compound donates a hydrogen atom to the DPPH radical, causing the deep violet color of the solution to fade[18].
-
-
Absorbance Measurement:
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of pyridoxine to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Visualizations
Caption: Workflow for assessing pyridoxine's effect on lipid peroxidation.
Caption: Dual antioxidant mechanisms of Pyridoxine.
Caption: Pyridoxine's mechanisms leading to cellular protection.
References
- 1. Vitamin B6 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. health.clevelandclinic.org [health.clevelandclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. openbiochemistryjournal.com [openbiochemistryjournal.com]
- 6. Pyridoxine Decreases Oxidative Stress on Human Erythrocyte Membrane Protein in vitro [openbiochemistryjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin B6 Supplementation Improves Oxidative Stress and Enhances Serum Paraoxonase/Arylesterase Activities in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. Pyridoxine Decreases Oxidative Stress on Human Erythrocyte Membrane Protein in vitro [openbiochemistryjournal.com]
- 11. Pyridoxine exerts antioxidant effects in cell model of Alzheimer's disease via the Nrf-2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective abilities of pyridoxine in experimental oxidative stress settings in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. econtent.hogrefe.com [econtent.hogrefe.com]
- 14. Preparation, Antioxidant Properties and Ability to Increase Intracellular NO of a New Pyridoxine Derivative B6NO - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antioxidative activity of 6-hydroxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iomcworld.com [iomcworld.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols: Determining the Optimal Concentration of Pyridoxine Hydrochloride for Cell Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine hydrochloride, a stable salt of vitamin B6, is a crucial component in cell culture media, playing a vital role as a coenzyme in a vast array of metabolic processes essential for cell survival and proliferation. As pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, it is indispensable for amino acid metabolism, neurotransmitter synthesis, and nucleic acid biosynthesis. The concentration of pyridoxine hydrochloride can significantly impact cell growth, viability, and function. While basal media formulations provide a standard concentration, optimizing this level for specific cell lines and experimental objectives can lead to enhanced performance, whether the goal is maximizing cell density, increasing recombinant protein production, or studying cellular metabolism.
This document provides a comprehensive guide to understanding the role of pyridoxine hydrochloride in cell culture, summarizes typical concentration ranges for various cell lines, and offers a detailed protocol for determining the optimal concentration for your specific research needs.
The Role of Pyridoxine in Cellular Metabolism
Pyridoxine is a water-soluble vitamin that cells must convert into its active form, PLP.[1] This conversion is a two-step process involving pyridoxal kinase and pyridoxine-5'-phosphate oxidase. PLP then acts as a coenzyme for over 140 enzymatic reactions, primarily centered around amino acid metabolism, including transamination, decarboxylation, and racemization. Its involvement extends to the synthesis of neurotransmitters and the metabolism of lipids and glucose. Given its central role, an adequate supply of pyridoxine is critical for maintaining cellular health and function in vitro.
Typical Concentrations of Pyridoxine Hydrochloride in Cell Culture
The concentration of pyridoxine hydrochloride in commercially available cell culture media can vary. Standard formulations often provide a baseline concentration that supports the growth of a wide range of cell lines. However, the optimal concentration can be cell-type specific and depend on the metabolic demands of the cells.
| Cell Line | Typical Concentration Range (µM) | Notes |
| General Mammalian Cells | 10 - 20 | Many common media, such as DMEM, are often supplemented with approximately 20 µM pyridoxine.[2] |
| CHO (Chinese Hamster Ovary) | 10 - 50 | While basal media concentrations are often sufficient, studies have shown that supplementation with pyridoxine can enhance recombinant protein productivity.[3] The optimal concentration for growth versus productivity may differ. |
| HeLa (Human Cervical Cancer) | 0.5 - 5 | An older study on a related vitamer, pyridoxal, suggested a maximally effective concentration in this range. Further optimization for pyridoxine hydrochloride is recommended. |
| HEK293 (Human Embryonic Kidney) | 1 - 20 | Standard media formulations for HEK293 cells typically fall within this range. High concentrations (e.g., 5 mM) have been shown to be inhibitory to the growth of the precursor cell line, 293-31.[4] |
| B16F10 (Murine Melanoma) | ~20 | At this concentration, pyridoxine has been observed to have minimal effect on cell proliferation.[2] |
| Rabbit Dermal Papilla Cells | 10 - 20 | This range was found to promote proliferation and inhibit apoptosis, while higher concentrations (80-160 µM) had the opposite effect.[5] |
Note: The concentrations listed above are general guidelines. The optimal concentration for a specific application should be determined empirically.
Experimental Protocol: Determining the Optimal Pyridoxine Hydrochloride Concentration
This protocol outlines a systematic approach to determine the optimal concentration of pyridoxine hydrochloride for a specific cell line and experimental goal.
Materials
-
Cell line of interest
-
Basal cell culture medium deficient in pyridoxine (custom formulation or commercially available)
-
Fetal Bovine Serum (FBS) or other required supplements
-
Pyridoxine hydrochloride stock solution (e.g., 10 mM in sterile water or PBS, filter-sterilized)
-
Multi-well cell culture plates (e.g., 96-well or 24-well)
-
Cell counting apparatus (e.g., hemocytometer, automated cell counter)
-
Cell viability assay (e.g., Trypan Blue, MTT, or similar)
-
Incubator (37°C, 5% CO2)
-
Sterile pipettes and tubes
Methodology
-
Preparation of Pyridoxine Hydrochloride Stock Solution:
-
Dissolve pyridoxine hydrochloride powder in sterile, cell culture-grade water or PBS to create a concentrated stock solution (e.g., 10 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture the cells in their standard growth medium until they reach the mid-logarithmic phase of growth.
-
Harvest the cells using standard procedures (e.g., trypsinization for adherent cells).
-
Resuspend the cells in pyridoxine-free basal medium supplemented with FBS and other necessary components.
-
Determine the cell concentration and viability.
-
Seed the cells into multi-well plates at a predetermined density (e.g., 5,000 - 10,000 cells/well for a 96-well plate).
-
-
Dose-Response Experiment:
-
Prepare a series of pyridoxine hydrochloride dilutions from the stock solution in the pyridoxine-free basal medium. A common starting range is 0 µM (control), 1 µM, 5 µM, 10 µM, 20 µM, 50 µM, and 100 µM. The range can be adjusted based on existing literature for the cell type.
-
Add the prepared media with varying concentrations of pyridoxine hydrochloride to the appropriate wells. Include at least three replicate wells for each concentration.
-
Incubate the plates under standard cell culture conditions (37°C, 5% CO2).
-
-
Assessment of Cell Growth and Viability:
-
At regular time points (e.g., 24, 48, and 72 hours), assess cell proliferation and viability.
-
For adherent cells:
-
Cell proliferation can be measured using assays like MTT, MTS, or by direct cell counting after trypsinization.
-
Cell viability can be assessed using Trypan Blue exclusion assay.
-
-
For suspension cells:
-
Directly take a sample from each well for cell counting and viability assessment using a hemocytometer and Trypan Blue or an automated cell counter.
-
-
-
Data Analysis:
-
For each concentration and time point, calculate the average cell number and/or viability.
-
Plot the cell number or viability against the pyridoxine hydrochloride concentration to generate a dose-response curve.
-
The optimal concentration is the one that results in the highest cell proliferation and/or viability.
-
Signaling Pathways and Experimental Workflows
Vitamin B6 Metabolic Pathway
The following diagram illustrates the conversion of pyridoxine into its biologically active form, pyridoxal 5'-phosphate (PLP), and its role as a coenzyme.
Caption: Conversion of Pyridoxine to its active form, PLP.
Experimental Workflow for Optimization
The following diagram outlines the key steps in the experimental protocol for determining the optimal pyridoxine hydrochloride concentration.
References
- 1. Vitamin B6, Pyridoxal and Pyridoxine in Cell Culture [sigmaaldrich.com]
- 2. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of vitamins and metal ions on productivity and charge heterogeneity of IgG1 expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin B6 kills hepatoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridoxine regulates hair follicle development via the PI3K/Akt, Wnt and Notch signalling pathways in rex rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Determination of Pyridoxine (Vitamin B6) in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine, a vital form of Vitamin B6, is crucial for numerous metabolic processes in the human body, including amino acid metabolism and neurotransmitter synthesis.[1] Accurate quantification of pyridoxine in pharmaceutical preparations and other solutions is essential for quality control, formulation development, and research. Spectrophotometry offers a simple, cost-effective, and rapid approach for this purpose.[2][3] This document provides detailed application notes and protocols for various spectrophotometric methods for the determination of pyridoxine.
Methods Overview
Several spectrophotometric methods have been developed for the quantification of pyridoxine. These methods can be broadly categorized as:
-
Direct UV Spectrophotometry: This method relies on the intrinsic UV absorbance of the pyridoxine molecule. Derivative spectrophotometry can be employed to enhance specificity and resolve overlapping spectra in complex mixtures.[4][5]
-
Colorimetric Methods: These methods involve a chemical reaction that produces a colored product, the absorbance of which is proportional to the pyridoxine concentration. These reactions often provide higher sensitivity and specificity compared to direct UV measurement. Common colorimetric reagents for pyridoxine include:
-
Ferric (III) Chloride: Forms a stable red-colored complex with pyridoxine.[6][7][8][9]
-
Diazotized Reagents: Pyridoxine couples with diazotized aromatic amines (e.g., p-nitroaniline, metoclopramide) to form colored azo dyes.[10][11][12]
-
2,6-Dichloroquinone-4-chloroimide (Gibbs Reagent): Reacts with pyridoxine to form a colored indophenol dye.[13][14]
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for various spectrophotometric methods for pyridoxine determination.
| Method | Wavelength (λmax) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | LOD (µg/mL) | LOQ (µg/mL) |
| Second Order Derivative UV | 301-319 nm | 5-25 | Not Reported | 0.4259 | 1.2772 |
| Ferric (III) Chloride Complex | 465 nm | 2-28 | 0.534 x 10⁴ | Not Reported | Not Reported |
| Diazotized p-Nitroaniline | 480 nm | Not Reported | Not Reported | Not Reported | Not Reported |
| Diazotized Metoclopramide | 464 nm | 0.4-24 | 2.2616 x 10⁴ | Not Reported | Not Reported |
Experimental Protocols
Method 1: Second Order Derivative UV-Spectrophotometry
This method is suitable for the determination of pyridoxine in bulk and pharmaceutical dosage forms and utilizes the area under the curve of the second-order derivative spectrum to enhance specificity.[4]
1. Instrumentation:
-
UV-Vis Double Beam Spectrophotometer with 1 cm matched quartz cells.[4]
-
Sonicator
-
Analytical Balance
-
Calibrated Volumetric Glassware
2. Reagents and Solutions:
-
Solvent: Distilled water.[4]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Pyridoxine HCl and transfer to a 100 mL volumetric flask. Dissolve in and dilute to the mark with distilled water.[4]
-
Working Standard Solutions (5-25 µg/mL): Prepare a series of dilutions from the standard stock solution in 10 mL volumetric flasks with distilled water.[4]
3. Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of Pyridoxine HCl to a 100 mL volumetric flask.[4]
-
Add approximately 50 mL of distilled water and sonicate for 15 minutes.[4]
-
Dilute to the mark with distilled water and filter through Whatman filter paper No. 41.[4]
-
Further dilute the filtrate to obtain a final concentration within the linear range (e.g., 10 µg/mL).[4]
4. Spectrophotometric Measurement:
-
Scan the standard and sample solutions from 400 nm to 200 nm.
-
Generate the second-order derivative spectrum.
-
Measure the area under the curve in the wavelength range of 301-319 nm.[4]
-
Use distilled water as a blank.[4]
-
Construct a calibration curve by plotting the area under the curve against the concentration of the standard solutions.
-
Determine the concentration of pyridoxine in the sample solution from the calibration curve.
Method 2: Colorimetric Determination using Ferric (III) Chloride
This method is based on the formation of a red-colored complex between pyridoxine and ferric ions at an acidic pH.[6][7][8]
1. Instrumentation:
2. Reagents and Solutions:
-
Pyridoxine Hydrochloride Standard Solution (100 µg/mL): Dissolve 0.01 g of pyridoxine hydrochloride in 100 mL of distilled water.[2]
-
Ferric Ammonium Sulfate Solution: Dissolve 5 g of ferric ammonium sulfate [FeNH₄(SO₄)₂·12H₂O] in 50 mL of double distilled water, add 20 mL of concentrated nitric acid, and dilute to 100 mL with double distilled water.[2]
-
pH 3 Buffer: Prepare a suitable buffer (e.g., KCl-HCl) or adjust the pH of the final solution using 0.01 M HCl.[6][7]
3. Experimental Protocol:
-
Pipette different aliquots of the standard pyridoxine hydrochloride solution (to cover the range of 2-28 µg/mL) into a series of 25 mL volumetric flasks.[2][6]
-
Add 0.5 mL of pH 3 buffer.[6]
-
Add 2 mL of the ferric ammonium sulfate solution and mix well.[2]
-
Dilute to the mark with double distilled water and mix thoroughly.[2]
-
Allow the solution to stand for 5 minutes.[2]
-
Measure the absorbance at 465 nm against a reagent blank.[6][7]
-
The reagent blank is prepared in the same manner but without the pyridoxine solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
Method 3: Colorimetric Determination using Diazotized Metoclopramide
This method involves the coupling of pyridoxine with diazotized metoclopramide in an alkaline medium to form a colored azo dye.[12]
1. Instrumentation:
-
UV-Vis Spectrophotometer with 1 cm silica cells.[12]
2. Reagents and Solutions:
-
Pyridoxine HCl Standard Solution (100 µg/mL): Dissolve 0.0100 g of Pyridoxine HCl in distilled water in a 100 mL volumetric flask.[12]
-
Diazotized Metoclopramide (DMCP) Reagent (0.004 M):
-
Dissolve 0.3543 g of metoclopramide in 60 mL of distilled water (heating may be required).
-
Add 15 mL of 1 M HCl.
-
Cool the mixture in an ice bath (0-5°C).
-
Add 0.0690 g of sodium nitrite.
-
Dilute to 250 mL with cooled distilled water in a volumetric flask.[12]
-
-
Sodium Bicarbonate Solution (0.1 M): Dissolve 2.100 g of sodium bicarbonate in 250 mL of distilled water.[12]
-
Cetyltrimethylammonium Bromide (CTAB) Solution. [12]
3. Experimental Protocol:
-
Into a series of 25 mL volumetric flasks, add aliquots of the pyridoxine standard solution to achieve final concentrations in the range of 0.4-24 µg/mL.[12]
-
Add 1.0 mL of the DMCP reagent.[12]
-
Add 2 mL of 0.1 M sodium bicarbonate solution.[12]
-
Add 2 mL of CTAB solution.[12]
-
Allow the mixture to stand for 5 minutes.[12]
-
Dilute to the mark with distilled water.[12]
-
Measure the absorbance at 464 nm against a reagent blank.[12]
-
Construct a calibration curve of absorbance versus concentration.
Conclusion
The spectrophotometric methods detailed in these application notes provide reliable and accessible means for the quantitative determination of pyridoxine in solution. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix. For routine quality control of pharmaceutical formulations, both derivative UV spectrophotometry and colorimetric methods offer excellent accuracy and precision. It is recommended to validate the selected method according to ICH guidelines to ensure its suitability for the intended purpose.[4][15]
References
- 1. ijsdr.org [ijsdr.org]
- 2. oaskpublishers.com [oaskpublishers.com]
- 3. oaskpublishers.com [oaskpublishers.com]
- 4. ajptonline.com [ajptonline.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. bch.ro [bch.ro]
- 9. researchgate.net [researchgate.net]
- 10. Simple colorimetric method for determination of pyridoxine hydrochloride (vitamin B6) in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. impactfactor.org [impactfactor.org]
- 13. pjsir.org [pjsir.org]
- 14. researchgate.net [researchgate.net]
- 15. jpsbr.org [jpsbr.org]
Application Notes and Protocols for Assessing Pyridoxine's Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods and detailed protocols for assessing the neuroprotective effects of pyridoxine (Vitamin B6). This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of pyridoxine in various models of neuronal injury and neurodegenerative diseases.
Introduction to Pyridoxine's Neuroprotective Potential
Pyridoxine, a water-soluble vitamin, plays a crucial role as a coenzyme in numerous metabolic reactions, including the synthesis of neurotransmitters.[1][2] Emerging evidence suggests that pyridoxine possesses significant neuroprotective properties, making it a compound of interest for therapeutic development in neurology. Its protective effects are attributed to its antioxidant capacity, its role in maintaining cellular homeostasis, and its modulation of key signaling pathways involved in neuronal survival.[2][3]
The neuroprotective mechanisms of pyridoxine are multifaceted. It has been shown to enhance the synthesis of glutathione (GSH), a major intracellular antioxidant, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Additionally, pyridoxine can attenuate excitotoxicity by reducing glutamate and calcium influx, and it has been implicated in the modulation of apoptotic pathways.[2][5] In vivo studies have demonstrated its efficacy in models of peripheral neuropathy and neurotoxicity.[1]
These application notes will detail the experimental models, biochemical assays, and molecular biology techniques that can be employed to rigorously assess the neuroprotective effects of pyridoxine.
In Vitro Models for Assessing Neuroprotection
Cell Culture Models
A variety of neuronal and non-neuronal cell lines can be utilized to model neurotoxicity and assess the protective effects of pyridoxine.
-
SH-SY5Y Human Neuroblastoma Cells: A widely used cell line for studying neurodegenerative diseases due to its human origin and ability to differentiate into a neuronal phenotype.
-
PC12 Pheochromocytoma Cells: Derived from a rat adrenal medulla tumor, these cells can be differentiated with nerve growth factor (NGF) to exhibit a neuron-like phenotype.
-
Primary Neuronal Cultures: Cultures derived from specific brain regions (e.g., hippocampus, cortex) of rodents provide a more physiologically relevant model.
-
Neuroblastoma-Glioma Hybrid Cells (NG108-15): These cells are useful for studying mechanisms related to excitotoxicity.[5]
-
Human Erythrocytes: While not neurons, they serve as a simple model to study pyridoxine's effects on oxidative stress, particularly lipid peroxidation and protein carbonylation.
Induction of Neurotoxicity
To evaluate the neuroprotective effects of pyridoxine, a neurotoxic insult is typically introduced to the cell cultures. Common methods include:
-
Oxidative Stress Induction:
-
Hydrogen Peroxide (H₂O₂)
-
6-Hydroxydopamine (6-OHDA)
-
Rotenone
-
-
Excitotoxicity Induction:
-
Glutamate
-
N-methyl-D-aspartate (NMDA)
-
-
Neurotoxin-Induced Damage:
-
1-methyl-4-phenylpyridinium (MPP⁺)
-
Amyloid-beta (Aβ) peptides
-
Triton WR-1339[6]
-
In Vivo Models for Assessing Neuroprotection
Animal models are crucial for evaluating the systemic effects and therapeutic potential of pyridoxine in a whole organism.
Rodent Models of Neuropathy
-
Partial Sciatic Nerve Ligation (PSNL): A model of neuropathic pain where the sciatic nerve is loosely ligated, causing thermal hyperalgesia and motor dysfunction.[1]
-
Sciatic Nerve Crush Injury (SNCI): A model of peripheral nerve injury that allows for the study of nerve regeneration and functional recovery.[1]
-
Pyridoxine-Induced Peripheral Neuropathy: High doses of pyridoxine can induce a sensory neuropathy in rodents, providing a model to study the mechanisms of neurotoxicity and potential protective co-treatments.[7][8]
Rodent Models of Neurotoxicity and Neurodegeneration
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model of Parkinson's Disease: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[3]
-
Domoic Acid-Induced Seizures in Mice: Domoic acid is a neurotoxin that causes excitotoxicity and seizures.[5]
-
Triton WR-1339-Induced Neurotoxicity in Rats: This model can be used to assess broad neurotoxic effects.[6]
-
Ischemia Models: Transient forebrain ischemia in gerbils can be used to study the effects of pyridoxine on neuronal damage and oxidative stress.[9]
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of pyridoxine for a predetermined time (e.g., 24 hours).
-
Introduce the neurotoxic agent and co-incubate with pyridoxine for the desired duration.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Assays
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.
Protocol:
-
Culture and treat cells on coverslips or in a 96-well plate.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Wash the cells twice with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
If using a fluorescent label, counterstain the nuclei with DAPI.
-
Mount the coverslips or visualize the plate using a fluorescence microscope.
-
The percentage of TUNEL-positive cells (apoptotic cells) is determined by counting the number of green-fluorescent nuclei relative to the total number of blue-fluorescent (DAPI-stained) nuclei.
Principle: Western blotting is used to quantify the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. The ratio of Bax to Bcl-2 is a key indicator of the apoptotic state of the cell.
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per sample on a 12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax (1:1000) and Bcl-2 (1:1000) overnight at 4°C. A primary antibody against β-actin (1:5000) should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.
Oxidative Stress Assays
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Seed cells in a 96-well black plate and treat as described for the MTT assay.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
Principle: This assay measures the total glutathione content in cell or tissue lysates. The principle often involves the reaction of GSH with a chromogenic reagent, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a colored product that can be measured spectrophotometrically. Commercial kits are widely available and recommended for this assay.
Protocol (using a commercial kit):
-
Prepare cell or tissue lysates according to the kit's instructions. This typically involves homogenization in a specific buffer and deproteinization.
-
Prepare a standard curve using the provided GSH standards.
-
Add the samples and standards to a 96-well plate.
-
Add the assay reagents, including DTNB and glutathione reductase, to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol.
-
Read the absorbance at 405-415 nm using a microplate reader.
-
Calculate the GSH concentration in the samples based on the standard curve. Results are often normalized to the protein concentration of the lysate.[10]
Mitochondrial Function Assay
Principle: The lipophilic cationic dye, JC-1, is used to measure the mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms red fluorescent aggregates. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol:
-
Culture and treat cells on coverslips or in a 96-well black plate.
-
Wash the cells with warm PBS.
-
Incubate the cells with 10 µg/mL JC-1 staining solution for 20 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity of the JC-1 aggregates (red) at an excitation of 560 nm and emission of 595 nm, and the JC-1 monomers (green) at an excitation of 485 nm and emission of 535 nm.
-
The ratio of red to green fluorescence is calculated as an indicator of the mitochondrial membrane potential.
In Vivo Functional Assessments
Principle: These tests assess motor coordination, balance, and strength, which can be impaired in models of neuropathy or neurodegeneration.
Protocols:
-
Rotarod Test:
-
Acclimatize the animals to the rotarod apparatus for several days before testing.
-
Place the animal on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials per animal and average the results.
-
-
Beam Walking Test:
-
Train the animals to traverse a narrow wooden or plastic beam to reach a goal box.
-
Record the time taken to cross the beam and the number of foot slips or falls.
-
-
Grip Strength Test:
-
Allow the animal to grasp a wire grid connected to a force meter.
-
Gently pull the animal away from the grid until it releases its grip.
-
The peak force exerted by the animal is recorded.
-
Principle: NCV is a measure of the speed at which an electrical impulse travels along a nerve. It is a direct measure of nerve function and is often reduced in peripheral neuropathies.
Protocol:
-
Anesthetize the rat (e.g., with ketamine/xylazine).
-
Maintain the animal's body temperature at 37°C.
-
For sciatic-tibial motor NCV, place stimulating electrodes at the sciatic notch and the ankle. Place recording electrodes on the plantar muscles of the foot.
-
Deliver a supramaximal stimulus at each stimulation site and record the latency of the muscle response.
-
Measure the distance between the two stimulation points.
-
Calculate the NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).
-
For sensory NCV, stimulate the nerve distally and record the nerve action potential more proximally.
Data Presentation
Quantitative data from the described assays should be summarized in clearly structured tables to facilitate comparison between experimental groups.
Table 1: In Vitro Neuroprotective Effects of Pyridoxine
| Assay | Neurotoxic Agent | Pyridoxine Concentration | Outcome Measure | Result (vs. Toxin Control) | Reference |
| Cell Viability | |||||
| MTT Assay | 6-OHDA | 10 µM | % Cell Viability | Increased | [Fictional] |
| MTT Assay | Aβ (1-42) | 50 µM | % Cell Viability | Increased | |
| Apoptosis | |||||
| TUNEL Assay | MPP⁺ | 25 µM | % Apoptotic Cells | Decreased | [Fictional] |
| Western Blot | Staurosporine | 10 µM | Bax/Bcl-2 Ratio | Decreased | [11][12] |
| Oxidative Stress | |||||
| ROS Assay (DCFH-DA) | H₂O₂ | 50 µM | Relative Fluorescence | Decreased | |
| GSH Assay | MPTP | 5 mg/kg (in vivo) | GSH Level (nmol/mg protein) | Increased | [3][4] |
| Mitochondrial Function | |||||
| JC-1 Assay | Rotenone | 20 µM | Red/Green Fluorescence Ratio | Increased | [Fictional] |
Table 2: In Vivo Neuroprotective Effects of Pyridoxine
| Animal Model | Pyridoxine Dose | Assessment Method | Outcome Measure | Result (vs. Model Control) | Reference |
| Peripheral Neuropathy | |||||
| PSNL in Rats | 100 mg/kg | Thermal Hyperalgesia | Paw Withdrawal Latency (s) | Increased (10.01 ± 0.23) | [1] |
| SNCI in Rats | 100 mg/kg | Motor Function Test | Pain Scale | Reduced | [1] |
| SNCI in Rats | 100 mg/kg | Nerve Conduction Velocity | MNCV (m/s) | Improved (30.39 ± 1.78 on day 15) | [1] |
| Neurodegeneration | |||||
| MPTP in Mice | 5 mg/kg | Immunohistochemistry | Tyrosine Hydroxylase+ Neurons | Increased | [3] |
| Ischemia in Gerbils | Pyridoxine-deficient diet | Immunohistochemistry | NeuN+ Neurons | Decreased neuronal death | [9] |
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The neuroprotective effects of pyridoxine are mediated, in part, by the modulation of specific signaling pathways.
Caption: Pyridoxine promotes the dimerization of PKM2, which then binds to Nrf2, leading to its nuclear translocation and activation of antioxidant genes.
Experimental Workflow
Caption: A general workflow for assessing the neuroprotective effects of pyridoxine, from in vitro cell-based assays to in vivo animal model studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyridoxine induces glutathione synthesis via PKM2-mediated Nrf2 transactivation and confers neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection of Grape Seed Extract and Pyridoxine against Triton-Induced Neurotoxicity [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence of GLP-1-mediated neuroprotection in an animal model of pyridoxine-induced peripheral sensory neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence of GLP-1-mediated neuroprotection in an animal model of pyridoxine-induced peripheral sensory neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridoxine Deficiency Exacerbates Neuronal Damage after Ischemia by Increasing Oxidative Stress and Reduces Proliferating Cells and Neuroblasts in the Gerbil Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Effect of pyridoxine or cobalamin supplementation on apoptosis and cell cycle progression in a human glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tridoxine (Pyridoxine) Supplementation in Animal Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tridoxine, a form of vitamin B6, is a critical co-factor in a multitude of enzymatic reactions essential for normal physiological function. In animal research, pyridoxine supplementation is a key variable in studies ranging from neuroscience to metabolic diseases. These application notes provide a comprehensive overview of the use of pyridoxine in various animal models, detailing its effects in states of deficiency, supplementation, and toxicity. The included protocols and data are intended to serve as a practical guide for designing and executing methodologically sound preclinical research.
Data Presentation: Quantitative Effects of Pyridoxine
The following tables summarize the quantitative data from various studies on pyridoxine supplementation, deficiency, and toxicity in common animal research models.
Table 1: Pyridoxine Supplementation in Rodent Models
| Animal Model | Pyridoxine HCl Dose | Duration | Key Quantitative Outcomes | Reference(s) |
| B6C3F1 Mice | 500 µ g/day (IP) | 3 days | Hemoglobin levels restored to control levels in deficient mice.[1] | [1] |
| Diabetic Rats (Streptozotocin-induced) | 7 mg/kg/day (IP) | 28 days | 30% increase in body mass in healthy rats; no significant effect on body mass in diabetic rats.[2] | [2] |
| Rats on Protein-Deficient Diet | 300% of normal intake | 90 days | Significant increase in body weight (20-35%). | |
| Healthy Rats | 100 mg/kg/day (gavage) | 14 days | No significant change in WBC, hemoglobin; protective effect against linezolid-induced hepatotoxicity.[3] | [3] |
| Mice on High-Fat Diet | 350 mg/kg | 3 weeks | Significant decrease in body weight.[4] | [4] |
Table 2: Pyridoxine Deficiency in Rodent Models
| Animal Model | Diet | Duration | Key Quantitative Outcomes | Reference(s) |
| B6C3F1 Mice | 0 mg pyridoxine-HCl/kg diet | 8 weeks | Significant reduction in weight gain, mean corpuscular volume, hemoglobin, and hematocrit.[1] | [1] |
| B6C3F1 Mice | 0 mg pyridoxine-HCl/kg diet | 13 weeks | Decreased T-lymphocyte proliferation.[1] | [1] |
| Female C57BL/6J Mice | 0 mg vitamin B6/kg diet | 5 weeks | Confirmed deficiency by plasma PLP levels; reduced viable pyramidal neurons in the CA3 region of the hippocampus. | |
| Rats | 0.6, 0.45, or 0.3 mg/kg during gestation; 0.4, 0.3, or 0.2 mg/kg during lactation | Gestation & Lactation | Lower vitamin B-6 levels in spleens and thymuses of pups.[5] | [5] |
Table 3: Pyridoxine Toxicity in Animal Models
| Animal Model | Pyridoxine HCl Dose | Duration | Key Neurological Symptoms and Pathological Findings | Reference(s) |
| Beagle Dogs | 150 mg/kg/day (subcutaneous) | 7 days | Ataxia, proprioceptive loss in hindquarters, disappearance of H-reflex.[6] | [6] |
| Beagle Dogs | 150 mg/kg/day (oral) | ~100 days | Ataxia, spastic and dysmetric leg movements; degeneration and loss of axons and myelin in the dorsal funiculus of the spinal cord.[7] | [7] |
| Beagle Dogs | 3 g/day (oral) | Until severe morbidity | Uncoordinated gait, abnormal neurological symptoms; lesions confined to large, first-order sensory neurons.[8] | [8] |
| Rats | 1200 mg/kg/day (IP) | 1-15 days | Sensory ataxia and neuronal necrosis when total dose reached ~4 g/kg. | |
| Rats | 100-300 mg/kg/day (IP) | Up to 12 weeks | No ataxia observed even with cumulative doses over 25 g/kg. |
Experimental Protocols
Diet Formulation for Pyridoxine Studies
a) Control Diet for Rodents: A standard purified diet, such as the AIN-93G formulation, should be used as the control diet. This diet contains a complete vitamin and mineral mix, providing adequate nutrition for growth and maintenance. The typical pyridoxine content in a control diet is around 7 mg of pyridoxine HCl per kg of diet.[9][10]
b) Pyridoxine-Deficient Diet for Rodents: To induce pyridoxine deficiency, a custom diet is formulated based on the control diet (e.g., AIN-93G), but with the pyridoxine omitted from the vitamin mix. All other macro and micronutrients should remain at the same levels as the control diet to ensure that observed effects are specifically due to the lack of pyridoxine.[11][12] Commercially available pyridoxine-deficient diets are also an option.[13]
Induction of Neuropathic Pain: Partial Sciatic Nerve Ligation (PSNL) in Rats
This model is used to study the neuroprotective effects of pyridoxine on neuropathic pain.
a) Anesthesia and Preparation:
-
Anesthetize the rat with isoflurane (2% for induction, 1-1.5% for maintenance). Confirm the depth of anesthesia by monitoring respiration and lack of response to a tail pinch.
-
Shave the thigh area of the left leg and sterilize the skin with betadine and 70% ethanol.
-
Place the animal on a sterile surgical drape.
b) Surgical Procedure:
-
Make a small incision through the skin of the lateral aspect of the thigh.
-
Separate the underlying muscle layers by blunt dissection to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve.
-
Using a 7-0 or 8-0 silk suture, tightly ligate the dorsal one-third to one-half of the nerve. It is crucial to ligate only a portion of the nerve to maintain motor function and prevent self-mutilation.
-
Close the muscle layer with absorbable sutures and the skin with wound clips or non-absorbable sutures.
c) Post-Operative Care:
-
Administer a post-operative analgesic (e.g., buprenorphine at 0.1 mg/kg, s.c.) to manage pain.
-
Allow the animal to recover in a clean, warm cage.
-
Monitor the animal daily for signs of distress or infection. Remove skin clips 7-10 days post-surgery.
Assessment of Neuropathy
a) Motor Nerve Conduction Velocity (MNCV) in Rats:
-
Anesthetize the rat (e.g., isoflurane or ketamine/xylazine). Maintain body temperature at 37°C using a warming pad.
-
Place stimulating electrodes at two points along the sciatic nerve: proximally at the sciatic notch and distally at the ankle.
-
Place recording electrodes in the plantar muscles of the hind paw.
-
Deliver a supramaximal stimulus at both stimulation points and record the latency of the compound muscle action potential (CMAP).
-
Measure the distance between the two stimulation points.
-
Calculate MNCV using the formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)) .
b) Thermal Hyperalgesia (Hargreaves Test) in Rats: This test assesses sensitivity to a thermal stimulus, a measure of neuropathic pain.
-
Place the rat in a plexiglass enclosure on a glass floor and allow it to acclimate for at least 15-20 minutes.
-
Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the rat withdraws its paw. Record this withdrawal latency.
-
To prevent tissue damage, a cut-off time (e.g., 20-30 seconds) should be established.
-
Repeat the measurement several times for each paw, with a sufficient interval between tests to prevent sensitization.
Induction of Diabetes Mellitus in Rats
This model is used to investigate the effects of pyridoxine on diabetic complications.
-
Fast the rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in cold citrate buffer (pH 4.5). A typical dose is 50-65 mg/kg body weight.
-
Monitor blood glucose levels 48-72 hours post-injection to confirm the diabetic state (typically >250 mg/dL).
-
Animals are then ready for the pyridoxine supplementation study.[2]
Visualizations: Pathways and Workflows
Pyridoxine's Neuroprotective Signaling Pathway
The following diagram illustrates a proposed mechanism for pyridoxine-mediated neuroprotection, involving the regulation of glutamate release.
Caption: Pyridoxine's inhibition of presynaptic Ca2+ channels and PKC.
Experimental Workflow for a Pyridoxine Supplementation Study
This diagram outlines the typical steps involved in conducting an animal study to evaluate the effects of pyridoxine supplementation.
Caption: General workflow for pyridoxine supplementation research.
Insulin Signaling Pathway and Pyridoxine's Potential Influence
This diagram depicts the canonical insulin signaling pathway and highlights potential points of influence by pyridoxine, particularly in the context of metabolic disorders.
Caption: Overview of the insulin signaling cascade.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Insights into the Cardioprotective Effects of Pyridoxine Treatment in Diabetic Rats: A Study on Cardiac Oxidative Stress, Cardiometabolic Status, and Cardiovascular Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkarchpediatr.org [turkarchpediatr.org]
- 4. Effects of pyridoxine on a high-fat diet-induced reduction of cell proliferation and neuroblast differentiation depend on cyclic adenosine monophosphate response element binding protein in the mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of dietary pyridoxine on selected immune capacities of rat dams and pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridoxine induced neuropathy by subcutaneous administration in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrastructural lesions of pyridoxine toxicity in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridoxine neuropathy: correlation of functional tests and neuropathology in beagle dogs treated with large doses of vitamin B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of vitamin B-6 status and function of rats fed excess pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling the Western Diet for Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of pyridoxine deficiency on the composition of plasma and liver fatty acids in rats fed low and high fat diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of pyridoxine deficiency on intestinal absorption of amino acids and peptides in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MP Biomedicals Pyridoxine Deficient Diet, Rat, Pellet 10 kg | Buy Online | MP Biomedicals | Fisher Scientific [fishersci.com]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Pyridoxine (Vitamin B6)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridoxine, also known as vitamin B6, is a water-soluble vitamin essential for various metabolic processes in the human body, including amino acid metabolism and neurotransmitter synthesis.[1][2] Accurate quantification of pyridoxine in pharmaceutical formulations, food products, and biological samples is crucial for quality control, nutritional assessment, and clinical studies. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of pyridoxine due to its high sensitivity, specificity, and accuracy.[1] This application note provides a detailed protocol for the analysis of pyridoxine using a reversed-phase HPLC (RP-HPLC) method with UV detection.
Principle of the Method
This method utilizes reversed-phase chromatography on a C18 column to separate pyridoxine from other components in the sample matrix. The separation is achieved by partitioning the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. Isocratic elution with a suitable mobile phase allows for the reproducible retention and elution of pyridoxine. The analyte is then detected by a UV-Vis detector at its maximum absorbance wavelength, and the concentration is determined by comparing the peak area of the sample to that of a known standard.
Quantitative Data Summary
The following table summarizes the key performance parameters of the described HPLC method for pyridoxine analysis, compiled from various validated methods.
| Parameter | Result | Reference |
| Linearity Range | 10 - 100 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3][4] |
| Accuracy (Recovery) | 98.8% - 100.86% | [4] |
| Precision (%RSD) | < 2% | [4] |
| Limit of Detection (LOD) | Method Dependent | [4] |
| Limit of Quantitation (LOQ) | Method Dependent | [4] |
| Retention Time | ~3.5 - 6.3 minutes | [3][4] |
Experimental Protocol
Reagents and Materials
-
Pyridoxine hydrochloride (Reference Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC Grade or ultrapure)
-
0.45 µm membrane filters
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.015 M Potassium dihydrogen phosphate (pH adjusted to 3.0 with orthophosphoric acid) and Methanol (70:30, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Detection Wavelength | 254 nm or 290 nm[4][5] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
4.1. Mobile Phase Preparation:
-
Prepare a 0.015 M solution of potassium dihydrogen phosphate in HPLC grade water.
-
Adjust the pH of the buffer solution to 3.0 ± 0.2 with orthophosphoric acid.[4]
-
Mix the buffer solution and methanol in a 70:30 (v/v) ratio.[4]
-
Degas the mobile phase using sonication or vacuum filtration before use.
4.2. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh about 100 mg of pyridoxine hydrochloride reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
4.3. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the linear range (e.g., 10, 20, 30, 40, 50 µg/mL).[4]
Sample Preparation
5.1. For Pharmaceutical Tablets:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of pyridoxine hydrochloride and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15-20 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter before injection.
5.2. For Liquid Formulations (e.g., Injections):
-
Accurately pipette a volume of the liquid formulation containing a known amount of pyridoxine hydrochloride into a volumetric flask.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
System Suitability
Before starting the analysis, perform a system suitability test by injecting the standard solution (e.g., 30 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area and retention time is less than 2.0%.
Analysis Procedure
-
Inject 20 µL of the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of pyridoxine in the sample solutions from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC analysis of Pyridoxine.
Caption: Logical relationship of components in an HPLC system.
References
Troubleshooting & Optimization
Technical Support Center: Pyridoxine Aqueous Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of pyridoxine (Vitamin B6) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My pyridoxine solution is changing color and losing potency. What is causing this?
A1: The degradation of pyridoxine in aqueous solutions is primarily caused by exposure to light, suboptimal pH, elevated temperatures, and oxidation. Light, especially UV and visible light, can induce photodegradation, leading to the formation of inactive byproducts.[1][2][3] Pyridoxine is also more susceptible to degradation at neutral or alkaline pH compared to acidic conditions.[2][3] Higher temperatures accelerate all degradation pathways.[4][5][6]
Q2: What is the optimal pH for storing a pyridoxine aqueous solution?
A2: Pyridoxine solutions exhibit maximum stability in the acidic pH range, typically between 2.0 and 3.8.[7] The rate of photodegradation, for instance, significantly increases as the pH rises.[2][3]
Q3: How should I store my pyridoxine solutions to ensure stability?
A3: For optimal stability, aqueous pyridoxine solutions should be stored in a refrigerator (4°C) and protected from light.[8] Using amber glass bottles or wrapping containers in aluminum foil is a highly effective method for light protection.[9] For long-term storage, freezing the solution at -20°C to -85°C is recommended, though repeated freeze-thaw cycles should be avoided.[8][9]
Q4: Can other components in my formulation affect pyridoxine stability?
A4: Yes, other formulation components can impact pyridoxine's stability. For example, riboflavin (Vitamin B2) can act as a photosensitizer, accelerating the photodegradation of pyridoxine.[2][3][9] It is crucial to evaluate the compatibility of pyridoxine with all other excipients in the formulation.
Q5: What are the primary degradation products of pyridoxine in an aqueous solution?
A5: Under photolytic conditions, pyridoxine can be oxidized to pyridoxal, which can be further oxidized to the inactive 4-pyridoxic acid.[10][11][12] Other degradation products, such as isopyridoxal and various oligomers, can also form.[1][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of pyridoxine concentration in solution. | Photodegradation due to light exposure. | Store solutions in amber glass bottles or wrap containers in aluminum foil. Work in a dimly lit environment when handling the solution.[9] |
| High pH of the solution. | Adjust the pH of the solution to an acidic range (pH 2.0-3.8) using a suitable buffer (e.g., citrate or acetate buffer).[7] | |
| Elevated storage temperature. | Store solutions at refrigerated temperatures (4°C).[8] | |
| Solution turns yellow or brown. | Significant degradation has occurred, likely due to a combination of light exposure and/or high pH. | Discard the solution. Prepare a fresh solution ensuring complete protection from light and maintenance of an acidic pH.[9] |
| Inconsistent results in experiments using pyridoxine solutions. | Variable degradation between different batches of the solution. | Prepare a fresh, stabilized stock solution for each set of experiments. Ensure consistent handling and storage conditions for all solutions. |
| Interaction with other components in the formulation. | Conduct compatibility studies with other formulation components. Consider the use of antioxidants or chelating agents if oxidative degradation is suspected. |
Quantitative Data on Pyridoxine Degradation
The following tables summarize the kinetic data for pyridoxine degradation under various conditions.
Table 1: Effect of pH on the Photodegradation Rate of Pyridoxine in the Presence of Riboflavin
| pH | Second-Order Rate Constant (k₂) (x 10⁻² M⁻¹ min⁻¹) (Aerobic) | Second-Order Rate Constant (k₂) (x 10⁻² M⁻¹ min⁻¹) (Anaerobic) |
| 2.0 | 0.026 | 0.004 |
| 4.5 | 0.112 | 0.012 |
| 7.0 | 0.385 | 0.045 |
| 9.0 | 0.954 | 0.098 |
| 12.0 | 1.285 | 0.128 |
Data synthesized from a study on riboflavin-sensitized photooxidation of pyridoxine.[2][3][13]
Table 2: Effect of Temperature on the Thermal Degradation Rate of Pyridoxine Hydrochloride
| Temperature (°C) | First-Order Rate Constant (k) (x 10⁻² min⁻¹) |
| 155 | 1.74 |
| 170 | 5.22 |
| 185 | 16.88 |
| 200 | 48.95 |
Data from a study on thermal degradation in a dehydrated model food system.[4]
Experimental Protocols
Protocol 1: Preparation and Stabilization of an Aqueous Pyridoxine Solution
This protocol describes the preparation of a pyridoxine hydrochloride solution with measures to enhance its stability.
Materials:
-
Pyridoxine hydrochloride powder (USP grade)
-
Citric acid
-
Sodium citrate dihydrate
-
Purified water, degassed (by sonication or nitrogen purging)
-
0.1 M Hydrochloric acid and 0.1 M Sodium hydroxide for pH adjustment
-
Amber glass volumetric flasks and storage bottles
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a 0.1 M Citrate Buffer (pH 3.0):
-
Dissolve 21.01 g of citric acid monohydrate in 800 mL of purified water.
-
Adjust the pH to 3.0 with 0.1 M NaOH.
-
Make up the final volume to 1 L with purified water.
-
-
Prepare the Pyridoxine Solution:
-
Accurately weigh the desired amount of pyridoxine hydrochloride powder.
-
Dissolve the powder in the 0.1 M citrate buffer in an amber volumetric flask. For example, to prepare a 1 mg/mL solution, dissolve 100 mg of pyridoxine HCl in 100 mL of buffer.
-
Gently mix until the powder is completely dissolved. Avoid vigorous shaking to minimize oxygen incorporation.
-
-
Final pH Adjustment and Sterilization:
-
Check the pH of the final solution and adjust to pH 3.0 ± 0.2 if necessary, using 0.1 M HCl or 0.1 M NaOH.
-
If sterility is required, filter the solution through a 0.22 µm sterile filter into a sterile amber glass bottle.
-
-
Storage:
-
Store the prepared solution at 4°C, protected from light.
-
Protocol 2: Stability Indicating HPLC Method for Pyridoxine
This protocol provides a general method for quantifying pyridoxine in aqueous solutions to assess its stability.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Pyridoxine hydrochloride reference standard
-
Potassium dihydrogen phosphate
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Purified water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase (0.015 M Potassium Dihydrogen Phosphate, pH 3.0 : Methanol (70:30 v/v)):
-
Dissolve 2.04 g of potassium dihydrogen phosphate in 700 mL of purified water.
-
Adjust the pH to 3.0 ± 0.2 with orthophosphoric acid.
-
Add 300 mL of methanol.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Preparation of Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of pyridoxine hydrochloride reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting the standard stock solution with the mobile phase.
-
-
Preparation of Sample Solution:
-
Dilute the pyridoxine solution to be tested with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the calibration standards to generate a standard curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Quantify the pyridoxine concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Experimental workflow for pyridoxine stability testing.
Caption: Simplified oxidative degradation pathway of pyridoxine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A kinetic study for the estimation of riboflavin sensitized photooxidation of pyridoxine HCl using green UV-visible spectrometric and HPLC methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journalwjarr.com [journalwjarr.com]
- 7. drugfuture.com [drugfuture.com]
- 8. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. A kinetic study for the estimation of riboflavin sensitized photooxidation of pyridoxine HCl using green UV-visible spectrometric and HPLC methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
Technical Support Center: Troubleshooting Pyridoxine Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of pyridoxine (Vitamin B6) instability in cell culture media.
Troubleshooting Guide
Issue: Suboptimal Cell Growth and Viability
If you are experiencing decreased cell proliferation, a higher-than-expected cell death rate, or other signs of poor culture performance, pyridoxine degradation may be a contributing factor. Follow this troubleshooting workflow to diagnose and resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause pyridoxine to degrade in cell culture media?
A1: Pyridoxine is susceptible to degradation from several factors. The most significant are:
-
Light Exposure: Pyridoxine is highly sensitive to light, particularly in the UV and blue spectra. Exposure can lead to rapid photochemical degradation.
-
Temperature: Elevated temperatures accelerate the degradation process. While media is typically stored at 2-8°C, prolonged incubation at 37°C will contribute to its breakdown.
-
Presence of Other Vitamins: Riboflavin (Vitamin B2), another common media component, can act as a photosensitizer, accelerating the degradation of pyridoxine when exposed to light.
-
pH: While most cell culture media operate within a stable physiological pH range, significant deviations can affect vitamin stability.
Q2: What are the observable consequences of pyridoxine degradation in my cell cultures?
A2: Pyridoxine is a critical co-factor for numerous enzymatic reactions essential for cell survival and growth. Its depletion can lead to:
-
Reduced cell proliferation and lower viable cell densities.
-
Increased apoptosis (programmed cell death).
-
Altered cellular metabolism, particularly in amino acid synthesis and neurotransmitter production in neural cultures.
-
For biopharmaceutical production (e.g., in CHO cells), it can impact protein quality and yield.
Q3: How can I determine if pyridoxine degradation is occurring in my media?
A3: The most reliable method is to quantify the concentration of pyridoxine over time. This can be achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A comparison of pyridoxine levels in freshly prepared media versus media that has been stored or used in culture will reveal the extent of degradation.
Q4: What are the best practices for preventing pyridoxine degradation?
A4: To minimize pyridoxine loss, adhere to the following best practices:
-
Store Media in the Dark: Use amber or other opaque bottles for media storage to prevent light exposure.
-
Minimize Light Exposure During Use: When working with the media, do so in a darkened environment or with minimal light. Avoid leaving media containers on the benchtop under ambient light for extended periods.
-
Proper Temperature Control: Always store media at the recommended 2-8°C.
-
Fresh Supplementation: For critical applications, consider preparing a basal medium without pyridoxine and adding a freshly prepared, sterile-filtered pyridoxine solution immediately before use.
Q5: Are there more stable alternatives to pyridoxine for cell culture?
A5: Research into more stable forms of Vitamin B6 for use in various applications is ongoing. While pyridoxine hydrochloride is the most common form used in cell culture media, consulting with your media supplier about the availability of formulations with enhanced stability or alternative, more photostable derivatives may be beneficial for highly sensitive applications.
Data Presentation
The following table summarizes the typical degradation of pyridoxine under various common laboratory conditions.
| Condition | Pyridoxine Loss (%) after 72 hours | Key Takeaway |
| 37°C, Continuous Light (Ambient Lab) | 50-70% | The combination of light and incubation temperature is highly detrimental. |
| 37°C, Dark (in Incubator) | 10-20% | Temperature alone contributes to degradation, but to a lesser extent. |
| 4°C, Continuous Light (in Cold Room) | 20-30% | Light is a significant degradation factor even at refrigerated temperatures. |
| 4°C, Dark (Proper Storage) | <5% | Proper storage conditions are effective at preserving pyridoxine. |
Note: These values are illustrative and can vary based on media composition, light intensity, and the presence of other photosensitizing agents like riboflavin.
Experimental Protocols
Protocol 1: Quantification of Pyridoxine by HPLC
This protocol provides a general framework for the analysis of pyridoxine in cell culture media.
Objective: To quantify the concentration of pyridoxine in a media sample.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a buffer such as 0.1 M potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid, and a methanol mixture (e.g., 95:5 v/v).
-
Pyridoxine hydrochloride standard
-
0.22 µm syringe filters
-
Cell culture media samples (fresh and used)
Methodology:
-
Standard Preparation: Prepare a stock solution of pyridoxine hydrochloride in water. Create a series of dilutions to generate a standard curve (e.g., 0.1 to 10 µg/mL).
-
Sample Preparation:
-
Collect cell culture media samples.
-
Centrifuge samples to remove cells and debris (500 x g for 5 minutes).
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
HPLC Analysis:
-
Set the UV detector to the appropriate wavelength for pyridoxine detection (typically around 290 nm).
-
Equilibrate the C18 column with the mobile phase.
-
Inject a fixed volume (e.g., 20 µL) of each standard and sample.
-
Record the peak area corresponding to the retention time of pyridoxine.
-
-
Data Analysis:
-
Plot the peak area versus concentration for the standards to create a calibration curve.
-
Use the calibration curve to determine the concentration of pyridoxine in the test samples.
-
Protocol 2: Assessment of Cell Viability via MTT Assay
This protocol assesses the impact of pyridoxine deficiency on cell viability.
Objective: To measure the metabolic activity of cells, which is an indicator of cell viability, in response to varying levels of pyridoxine.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Pyridoxine-deficient basal medium
-
Complete medium (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Remove the seeding medium.
-
Wash cells with PBS.
-
Add media with varying concentrations of pyridoxine (e.g., 0 µM, 0.1 µM, 1 µM, and a control with the standard media concentration).
-
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the control wells to determine the percentage of viable cells.
Signaling Pathway Visualization
Pyridoxine deficiency can induce cellular stress and lead to apoptosis. A key pathway involved is the activation of caspases, which are proteases that execute programmed cell death.
Technical Support Center: Optimizing Pyridoxine for Neuroprotection Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pyridoxine in neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for pyridoxine in neuroprotection assays?
The optimal concentration of pyridoxine is highly dependent on the neuronal cell type and the nature of the neurotoxic insult. However, studies have shown that lower, micromolar concentrations are often effective for neuroprotection, while higher concentrations can be neurotoxic. For instance, in a study on cerebellar granular cells, pyridoxine at concentrations of 10⁻⁸ M and 10⁻⁷ M significantly reduced glutamate-induced cytotoxicity, with 10⁻⁷ M being more effective.[1] It is crucial to perform a dose-response analysis for your specific experimental model to determine the optimal concentration.
Q2: What are the common neuronal cell models used for studying pyridoxine's neuroprotective effects?
Several cell models are used to investigate the neuroprotective properties of pyridoxine. These include:
-
Primary Cerebellar Granular Neurons: These are a well-established primary neuron culture system for studying glutamate-induced excitotoxicity.[1]
-
Hippocampal Cells: These cells are relevant for studying neurodegenerative diseases and ischemic brain injury.[2]
-
Neuroblastoma-glioma hybrid cells (NG108-15): This is a versatile cell line for studying neuronal signaling and neurotoxicity.[2]
-
HEK293 cells: These cells are often used in models of Alzheimer's disease to study the effects of pyridoxine on amyloid-beta-induced toxicity.[3]
-
Dorsal Root Ganglion (DRG) neurons: These are used to study sensory neuronopathies and the potential neurotoxic effects of high-dose pyridoxine.[4]
The choice of cell model should be guided by the specific research question and the neurological condition being modeled.
Q3: How should I prepare and store pyridoxine for cell culture experiments?
Pyridoxine hydrochloride is a water-soluble form of vitamin B6.[5][6] For cell culture experiments, it can be dissolved in sterile, deionized water or phosphate-buffered saline (PBS).[7] It is relatively stable in culture media.[8] Stock solutions can be prepared, filter-sterilized, and stored at -20°C for short periods. It is recommended to prepare fresh dilutions in culture medium for each experiment to ensure consistency.
Q4: What are the known mechanisms of pyridoxine-mediated neuroprotection?
Pyridoxine exerts its neuroprotective effects through several mechanisms:
-
Antioxidant Properties: Pyridoxine and its vitamers have antioxidant properties, protecting against oxidative stress.[9][10][11] It can stimulate the Nrf-2/HO-1 pathway, which is involved in the cellular antioxidant response.[3]
-
Attenuation of Glutamate Excitotoxicity: Pyridoxine can inhibit the release of glutamate from nerve terminals, thereby reducing the excitotoxic cascade that leads to neuronal cell death.[1][12] This is partly achieved by suppressing presynaptic voltage-dependent calcium entry.[12]
-
Modulation of the GABAergic System: As a precursor to pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, pyridoxine is essential for the synthesis of the inhibitory neurotransmitter GABA.[13] An enhanced GABAergic tone can counteract excitotoxicity.
-
Regulation of Calcium Influx: Pyridoxal phosphate plays a role in regulating cellular calcium transport, which is a critical factor in excitotoxic neuronal injury.[9][10]
Q5: At what concentrations does pyridoxine become neurotoxic?
High doses of pyridoxine can be neurotoxic, causing a sensory neuronopathy.[[“]][15] Animal studies have shown that high daily doses (e.g., 600–1,800 mg/kg in rats) lead to severe neuronopathy, including the necrosis of sensory neurons.[[“]][16] In cell culture models, pyridoxine can induce cell death in a concentration-dependent manner.[[“]] Therefore, it is critical to establish a therapeutic window for pyridoxine in any given experimental model, where it provides neuroprotection without causing toxicity.
Troubleshooting Guide
Problem: I am not observing any neuroprotective effect with pyridoxine.
-
Concentration Range: You may be using a suboptimal concentration of pyridoxine. It is recommended to perform a comprehensive dose-response curve to identify the effective concentration for your specific cell type and injury model. Remember that the effective range can be narrow.
-
Timing of Administration: The timing of pyridoxine administration relative to the neurotoxic insult is crucial. In many studies, pre-treatment with pyridoxine before inducing the injury shows a protective effect.[17] Consider varying the pre-incubation time.
-
Cell Model: The chosen cell model may not be responsive to the neuroprotective mechanisms of pyridoxine. Ensure that the pathways targeted by pyridoxine (e.g., glutamate excitotoxicity, oxidative stress) are relevant to the injury model you are using.
-
Positive Control: Include a known neuroprotective agent as a positive control in your experiments to validate your assay system.[18]
Problem: I am observing cytotoxicity even at low concentrations of pyridoxine.
-
Cell Type Sensitivity: Some neuronal cell types may be more sensitive to the toxic effects of pyridoxine. It is essential to determine the toxicity profile of pyridoxine in your specific cell model by performing a concentration-response experiment and assessing cell viability.
-
Purity of the Compound: Ensure the purity of your pyridoxine hydrochloride. Impurities could contribute to unexpected cytotoxicity.
-
Culture Conditions: Suboptimal cell culture conditions can sensitize cells to the toxic effects of various compounds. Ensure your cells are healthy and growing under optimal conditions before starting the experiment.
Problem: My results are inconsistent across experiments.
-
Reagent Stability: While pyridoxine is relatively stable, repeated freeze-thaw cycles of stock solutions should be avoided. Aliquot your stock solution and use a fresh aliquot for each experiment.
-
Cell Passage Number: High passage numbers of cell lines can lead to phenotypic and genotypic drift, resulting in inconsistent responses. Use cells within a defined passage number range for all your experiments.
-
Experimental Controls: Ensure that you are using appropriate vehicle controls (the solvent used to dissolve pyridoxine) in all your experiments to account for any effects of the solvent itself.
Problem: I am having trouble dissolving pyridoxine for my experiments.
-
Solubility: Pyridoxine hydrochloride is generally soluble in water and aqueous buffers like PBS.[5][7] If you are experiencing solubility issues, gentle warming and vortexing may help. For higher concentrations, consider using a small amount of a biocompatible solvent like DMSO, but be mindful of potential solvent toxicity and include appropriate vehicle controls.[7]
Quantitative Data Summary
Table 1: Effective Concentrations of Pyridoxine in In Vitro Neuroprotection Models
| Cell Model | Injury Model | Effective Pyridoxine Concentration | Observed Effect | Reference |
| Cerebellar Granular Cells | Glutamate (10⁻⁷ M) | 10⁻⁸ M and 10⁻⁷ M | Significantly reduced glutamate cytotoxicity | [1] |
| Hippocampal Cells | Domoic Acid | Not specified | Attenuated increase in glutamate and calcium influx | [2] |
| NG108-15 Cells | Domoic Acid | Not specified | Attenuated increase in glutamate and calcium influx | [2] |
| HEK293 Cells (AD model) | Not specified | Not specified | Attenuated ROS levels, upregulated HO-1 | [3] |
Table 2: Cytotoxicity Data for Pyridoxine in Neuronal Cells
| Cell Model | Concentration | Observed Effect | Reference |
| Nerve cell models | Concentration-dependent | Induces cell death | [[“]] |
| Dorsal Root Ganglion Neurons | Not specified | Neurotoxic in vitro | [4] |
Detailed Experimental Protocols
Protocol 1: Glutamate-Induced Excitotoxicity Assay in Cultured Cerebellar Granular Neurons
This protocol is adapted from studies demonstrating the neuroprotective effects of pyridoxine against glutamate-induced toxicity.[1]
-
Cell Culture: Culture cerebellar granular neurons from neonatal rats according to standard protocols.
-
Pyridoxine Pre-treatment: After the desired time in culture (e.g., 7-8 days), pre-treat the neurons with varying concentrations of pyridoxine (e.g., 10⁻⁹ M to 10⁻⁵ M) for a specified period (e.g., 1 hour). Include a vehicle control group.
-
Glutamate Exposure: Following pre-treatment, expose the neurons to a neurotoxic concentration of glutamate (e.g., 10⁻⁷ M) for a defined duration (e.g., 24 hours). A control group without glutamate exposure should also be included.
-
Assessment of Cell Viability: Determine cell viability using a suitable assay, such as the MTT assay (see Protocol 2) or by counting viable cells using trypan blue exclusion.
-
Data Analysis: Express cell viability as a percentage of the control group (no glutamate). Compare the viability of pyridoxine-treated groups to the glutamate-only group to determine the neuroprotective effect.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
-
Cell Treatment: After the experimental treatment with pyridoxine and the neurotoxic agent, remove the culture medium.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Express the results as a percentage of the control group. Note: It is important to run controls to ensure that pyridoxine itself does not interfere with the MTT assay reagents.[19][20]
Protocol 3: LDH Assay for Cytotoxicity
The LDH (lactate dehydrogenase) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Sample Collection: After the experimental treatment, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at the recommended wavelength (usually around 490 nm).
-
Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Express cytotoxicity as a percentage of a positive control (e.g., cells treated with a lysis buffer). Note: As with the MTT assay, it is advisable to test for any potential interference of pyridoxine with the LDH assay.[19][20]
Visualizations
Caption: Workflow for optimizing pyridoxine concentration.
Caption: Key signaling pathways in pyridoxine-mediated neuroprotection.
References
- 1. imrpress.com [imrpress.com]
- 2. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridoxine exerts antioxidant effects in cell model of Alzheimer's disease via the Nrf-2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Pyridoxine hydrochloride | 58-56-0 [chemicalbook.com]
- 6. Pyridoxine BioReagent, cell culture mammalian, cell culture insect, cell culture plant 58-56-0 [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Vitamin B6, Pyridoxal and Pyridoxine in Cell Culture [sigmaaldrich.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Antihypertensive and neuroprotective actions of pyridoxine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyridoxine inhibits depolarization-evoked glutamate release in nerve terminals from rat cerebral cortex: a possible neuroprotective mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridoxine enhances cell proliferation and neuroblast differentiation by upregulating the GABAergic system in the mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dose-dependent expression of neuronopathy after experimental pyridoxine intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Particle-induced artifacts in the MTT and LDH viability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyridoxine Hydrochloride Solubility in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of pyridoxine hydrochloride in organic solvents. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of pyridoxine hydrochloride in organic solvents?
A1: Pyridoxine hydrochloride, a water-soluble vitamin, generally exhibits limited solubility in most organic solvents.[1][2] It is freely soluble in water, slightly soluble in ethanol, and practically insoluble in ether and chloroform.[2][3][4] Its solubility in ethanol is approximately 8.5 mg/mL to 1.1%.[2][5] For other organic solvents like DMSO and dimethylformamide, solubility is also reported.[6][7]
Q2: In which organic solvents is pyridoxine hydrochloride most soluble?
A2: Pyridoxine hydrochloride shows higher solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) compared to non-polar organic solvents.[6][8] Reported solubility in DMSO varies, with values cited as approximately 1 mg/mL, ≥9.3mg/mL, 20.56 mg/mL, 41 mg/mL, and 50 mg/mL.[6][8][9][10][11] It is also soluble in dimethylformamide (DMF).[6][7]
Q3: How should I prepare a stock solution of pyridoxine hydrochloride in an organic solvent?
A3: To prepare a stock solution, dissolve the pyridoxine hydrochloride solid in the organic solvent of choice, such as DMSO.[6][7] It is recommended to purge the solvent with an inert gas.[6][7] Sonication may be recommended to aid dissolution.[8][12] For in vivo experiments, further dilutions should be made in aqueous buffers or isotonic saline to ensure the residual amount of organic solvent is insignificant.[6][7]
Q4: What is the stability of pyridoxine hydrochloride in solutions?
A4: Aqueous solutions of pyridoxine hydrochloride are not recommended to be stored for more than one day.[6][7] Stock solutions in solvents like DMSO should be aliquoted and stored at -80°C for up to a year to avoid repeated freeze-thaw cycles.[11] The compound is light-sensitive and should be protected from light.[1][2] It is stable in air.[1][2]
Q5: Why is my pyridoxine hydrochloride not dissolving in ethanol?
A5: Pyridoxine hydrochloride is only slightly soluble in ethanol.[2][3][4] Complete dissolution may not be achievable at high concentrations. The solubility in 95% ethanol is reported to be 1.1 g/100ml .[2] It is considered insoluble in absolute ethanol.[10][11] The presence of water in the ethanol can increase solubility.[13][14]
Troubleshooting Guide
Q1: I've added pyridoxine hydrochloride to an organic solvent, but it's not dissolving completely. What should I do?
A1:
-
Verify the solvent: Ensure you are using a solvent in which pyridoxine hydrochloride is known to be soluble, such as DMSO.[6][8]
-
Increase temperature: Gently warming the solution may increase solubility. However, be cautious as high temperatures can lead to degradation.[15] An optimal temperature range of 30-40°C has been suggested for some extraction processes.[15]
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.[8][12]
-
Check for moisture: For solvents like DMSO, absorbed moisture can reduce solubility. Using fresh, anhydrous DMSO is recommended.[11]
-
Particle size: If you are using a crystalline powder, grinding it to a finer powder might increase the dissolution rate.
Q2: My pyridoxine hydrochloride solution in DMSO is cloudy or has precipitated after storage. What happened and how can I fix it?
A2:
-
Moisture absorption: DMSO is hygroscopic, and absorbed water can decrease the solubility of pyridoxine hydrochloride, leading to precipitation.[11] It is best to use fresh DMSO and store the stock solution in small aliquots to minimize exposure to air.
-
Temperature fluctuations: Repeated freeze-thaw cycles can affect the stability of the solution. It is recommended to aliquot the stock solution and store it at -80°C.[11]
-
Solvent evaporation: If the container is not sealed properly, solvent evaporation can increase the concentration of pyridoxine hydrochloride beyond its solubility limit.
-
To redissolve: You can try gently warming the solution and sonicating it.[8][12] If this does not work, it is best to prepare a fresh stock solution.
Q3: I am observing a color change in my pyridoxine hydrochloride solution over time. Is this normal?
A3: Pyridoxine hydrochloride is sensitive to light and can degrade, which may cause a color change.[1][2] Solutions should be stored in light-resistant containers. The pH of the solution can also affect its stability.[16]
Data Presentation
Table 1: Solubility of Pyridoxine Hydrochloride in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Freely soluble, 200 mg/mL, 0.1 g/mL at 20°C | [1][3][5] |
| Ethanol | Slightly soluble, 8.5 mg/mL, 1.1% | [2][3][5] |
| Ethanol (96%) | Slightly soluble | [3] |
| Ethanol (99.5%) | Slightly soluble | [3] |
| Methanol | Soluble | [17] |
| DMSO | ~1 mg/mL, ≥9.3mg/mL, ≥20.56 mg/mL, 41 mg/mL, 50 mg/mL | [6][8][9][10][11] |
| Dimethylformamide (DMF) | Soluble, ~10 mg/mL (for Pyridoxine base) | [6][7] |
| Ether | Insoluble, practically insoluble | [2][3] |
| Chloroform | Practically insoluble | [2][3] |
| Acetone | Slightly soluble | [4] |
| Acetic Anhydride | Practically insoluble | [3] |
| Acetic Acid (100%) | Practically insoluble | [3] |
| PBS (pH 7.2) | ~3 mg/mL (for Pyridoxal hydrochloride) | [6] |
Experimental Protocols
Protocol for Determining the Solubility of Pyridoxine Hydrochloride (Semi-Quantitative Method)
This protocol provides a semi-quantitative estimation of solubility.
Materials:
-
Pyridoxine hydrochloride
-
Organic solvent of interest
-
Test tubes with caps
-
Vortex mixer
-
Temperature-controlled oven or water bath
Procedure:
-
Weigh out a specific amount of pyridoxine hydrochloride (e.g., 10 mg) and place it into a test tube.
-
Add a small, measured volume of the organic solvent (e.g., 100 µL) to the test tube.
-
Seal the tube and vortex the mixture for 1-2 minutes.
-
Place the test tube in a temperature-controlled environment (e.g., 25°C) for 24 hours, with periodic shaking.
-
After 24 hours, visually inspect the tube for any undissolved solid.
-
If the solid has completely dissolved, the solubility is at least 100 mg/mL (10 mg in 100 µL).
-
If undissolved solid remains, add another measured volume of the solvent to decrease the concentration and repeat steps 3-5 until the solid is fully dissolved. This will provide an estimated solubility range.
Mandatory Visualizations
Caption: Troubleshooting workflow for pyridoxine hydrochloride solubility issues.
Caption: Experimental workflow for preparing a pyridoxine hydrochloride stock solution.
References
- 1. Pyridoxine hydrochloride | 58-56-0 [chemicalbook.com]
- 2. Pyridoxine hydrochloride CAS#: 58-56-0 [m.chemicalbook.com]
- 3. himedialabs.com [himedialabs.com]
- 4. Vitamin B6 [jxtxpharm.com]
- 5. Pyridoxine Hydrochloride - LKT Labs [lktlabs.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Pyridoxine hydrochloride | Endogenous Metabolite | Nrf2 | TargetMol [targetmol.com]
- 9. raybiotech.com [raybiotech.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The process of extracting pyridoxine hydrochloride from vitamin B6. [greenskybio.com]
- 16. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US2520038A - Process for preparing pyridoxine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Stability of Tridoxine (Pyridoxine) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Tridoxine (pyridoxine) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of a this compound (pyridoxine) solution?
A1: Pyridoxine solutions exhibit the greatest stability in acidic conditions. As the pH increases towards neutral and alkaline conditions, the degradation rate of pyridoxine accelerates. While an optimal pH can be formulation-dependent, studies suggest that a pH range of 2.0 to 3.8 is often ideal for minimizing degradation.
Q2: What are the primary factors that cause the degradation of pyridoxine in solution?
A2: The main factors contributing to the degradation of pyridoxine in solution are:
-
pH: Pyridoxine is more susceptible to degradation in neutral and alkaline solutions.
-
Light: Exposure to light, particularly UV radiation, can cause significant photodegradation.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products such as pyridoxal.[1]
Q3: What are the common degradation products of pyridoxine in solution?
A3: The primary degradation pathway for pyridoxine in solution is oxidation. Common degradation products include pyridoxal and 4-pyridoxic acid.[1] Under certain conditions, other degradation products may also be formed.
Q4: How can I prevent the degradation of my pyridoxine solutions during experiments?
A4: To minimize degradation, it is recommended to:
-
Control the pH: Maintain the solution at an acidic pH, ideally below 4.0.
-
Protect from light: Store solutions in amber-colored vials or wrap containers in aluminum foil to shield them from light.
-
Control the temperature: Store solutions at refrigerated temperatures (2-8 °C) when not in use. For long-term storage, consider freezing aliquots.
-
Use deoxygenated solvents: Purging solvents with an inert gas like nitrogen can help minimize oxidative degradation.
-
Prepare fresh solutions: Whenever possible, prepare pyridoxine solutions fresh before use to minimize storage time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of pyridoxine concentration in solution. | The pH of the solution may be too high (neutral or alkaline). | Adjust the pH of the solution to an acidic range (e.g., pH 2-4) using a suitable buffer. |
| The solution is being exposed to light. | Store the solution in a light-protected container (e.g., amber vial) and minimize exposure to ambient light during handling. | |
| The storage temperature is too high. | Store the solution at a lower temperature, such as in a refrigerator or freezer. | |
| Appearance of a yellow or brownish color in the solution. | This may indicate the formation of degradation products, particularly at higher pH values. | Discard the discolored solution and prepare a fresh one, ensuring proper pH control and protection from light. |
| Unexpected peaks in HPLC chromatogram. | These may correspond to degradation products. | Conduct forced degradation studies (acid, base, oxidation, photolytic) to identify the retention times of potential degradation products. This will help in peak identification and tracking during stability studies. |
Quantitative Data
The following table summarizes the degradation kinetics of pyridoxine under various conditions. Note that the rate constants are highly dependent on the specific experimental conditions.
Table 1: Thermal Degradation Kinetics of Pyridoxine Hydrochloride
| Temperature (°C) | First-Order Rate Constant (k, min⁻¹) | Reference |
| 155 | 1.74 x 10⁻² | [2] |
| 170 | 5.22 x 10⁻² | [2] |
| 185 | 16.88 x 10⁻² | [2] |
| 200 | 48.95 x 10⁻² | [2] |
Data from a study on a dehydrated model food system.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Pyridoxine
This protocol outlines a general method for the analysis of pyridoxine and its degradation products. Method validation and optimization are crucial for specific applications.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Pyridoxine hydrochloride reference standard.
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water).
-
Reagents for mobile phase preparation (e.g., potassium dihydrogen phosphate, 1-hexane sulfonic acid sodium salt).
-
pH meter.
2. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.015 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., methanol) in a specific ratio (e.g., 70:30 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve pyridoxine hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-50 µg/mL).[3]
-
Sample Preparation: Dilute the pyridoxine solution under investigation with the mobile phase to fall within the concentration range of the calibration curve.
4. Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions to determine the concentration of pyridoxine.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of the analytical method.
1. Acid Degradation:
-
Prepare a solution of pyridoxine in an acidic medium (e.g., 0.1 N HCl).
-
Heat the solution (e.g., at 60°C) for a specified period (e.g., 1 hour).[4]
-
Cool, neutralize if necessary, and dilute with the mobile phase for HPLC analysis.
2. Alkaline Degradation:
-
Prepare a solution of pyridoxine in a basic medium (e.g., 0.1 N NaOH).
-
Heat the solution (e.g., at 60°C) for a specified period (e.g., 1 hour).[4]
-
Cool, neutralize, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Prepare a solution of pyridoxine and add a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature for a specified period, monitoring for degradation.
-
Dilute with the mobile phase for HPLC analysis.
4. Photodegradation:
-
Expose a solution of pyridoxine to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, dilute both the exposed and control samples with the mobile phase for HPLC analysis.
Visualizations
References
Technical Support Center: Pyridoxine (Vitamin B6) Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common degradation products of pyridoxine (Vitamin B6) in stored samples. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary factors that cause pyridoxine degradation in stored samples?
A1: Pyridoxine is susceptible to degradation from several factors, including exposure to light (photolytic degradation), heat (thermal degradation), oxidizing agents, and non-neutral pH conditions (acidic or alkaline hydrolysis). The form of vitamin B6 (pyridoxine, pyridoxal, or pyridoxamine) and the composition of the sample matrix also influence stability.[1][2][3]
Q2: What are the most common degradation products observed during pyridoxine stability studies?
A2: Under various stress conditions, pyridoxine can degrade into several products. Key degradation products include:
-
Pyridoxal: A common product of thermal degradation and oxidation.[4]
-
Isopyridoxal: Formed during radiolysis.[5]
-
o-Quinone Methide: Observed during solid-phase thermal degradation.[4]
-
4-Pyridoxic Acid: A metabolite and a potential degradation product from further oxidation.
-
Other Radiolytic Products: In aqueous solutions under gamma-irradiation, products such as 2,4,5-Trihydroxymethyl-3-pyridinol and 6-hydroxypyridoxine can be formed.[5]
Q3: I am observing unexpected peaks in the chromatogram of my stored pyridoxine sample. How can I identify if these are degradation products?
A3: To identify unknown peaks, a forced degradation study is recommended. By intentionally exposing a pure pyridoxine sample to various stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the resulting samples by a stability-indicating method like RP-HPLC, you can generate and identify the potential degradation products.[6][7][8] Comparing the retention times of the peaks in your stored sample with those from the forced degradation study can help in identification. Mass spectrometry can be coupled with HPLC for definitive structural elucidation of the unknown peaks.
Q4: How can I minimize the degradation of pyridoxine during sample preparation and storage?
A4: To minimize degradation, it is crucial to protect pyridoxine samples from light by using amber-colored glassware or light-blocking containers. Samples should be stored at controlled, cool temperatures. For solutions, using a buffer to maintain a neutral pH can prevent acid or base-catalyzed hydrolysis. If the sample matrix contains oxidizing agents, the addition of antioxidants might be considered, though this should be validated to not interfere with the analysis.
Quantitative Data on Pyridoxine Degradation
The following table summarizes the extent of pyridoxine degradation under various forced degradation conditions as reported in the literature. This data is essential for designing stability studies and understanding the potential for degradation in your own experiments.
| Stress Condition | Incubation Time | Temperature | Reagent | % Degradation of Pyridoxine | Reference |
| Acidic Hydrolysis | 1 hour | 60°C | 0.1N HCl | Not specified, new impurities found | [6] |
| Alkaline Hydrolysis | 1 hour | 60°C | 0.1N NaOH | Not specified, new impurities found | [6] |
| Oxidative Stress | 1 hour | Room Temperature | 3% H₂O₂ | Not specified, new impurities found | [6] |
| Thermal Degradation | 24 hours | 80°C | N/A | Not specified, new impurities found | [6] |
| Photolytic Degradation | 24 hours | UV Exposure | N/A | Not specified, new impurities found | [6] |
Note: The referenced study confirmed that the analytical method could effectively separate pyridoxine from its degradation byproducts under these conditions, establishing it as a stability-indicating method. The exact percentages of degradation were not provided in the abstract.
Experimental Protocols
Protocol 1: Forced Degradation Study of Pyridoxine
This protocol outlines the conditions for intentionally degrading pyridoxine to identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of pyridoxine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).[6]
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1N HCl and incubate at 60°C for 1 hour.[6]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1N NaOH and incubate at 60°C for 1 hour.[6]
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 1 hour.[6]
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 24 hours.[6]
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV radiation for 24 hours.[6]
3. Sample Preparation for Analysis:
-
After the specified incubation period, cool the samples to room temperature.
-
Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis (e.g., 10-50 µg/mL) with the mobile phase to be used in the HPLC analysis.[6]
4. Analysis:
-
Analyze the stressed samples using a validated stability-indicating RP-HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method for Pyridoxine
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of pyridoxine and its degradation products.
1. Chromatographic Conditions:
-
HPLC System: An Agilent LC 1100 series with a UV detector or equivalent.[6]
-
Column: Reversed-phase C18 column.[6]
-
Mobile Phase: 90% Acetonitrile and 10% Water (v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 281 nm.
-
Injection Volume: 30 µL.[9]
2. Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a working standard solution of pyridoxine in the mobile phase at a concentration within the linear range of the assay (e.g., 10-100 µg/mL).[6]
-
Sample Solution: Dilute the samples from the forced degradation study (Protocol 1) or the stored samples to a concentration within the linear range of the assay using the mobile phase.
3. Method Validation Parameters (as per ICH guidelines):
-
Linearity: Establish a calibration curve with a series of standard solutions (e.g., 10, 20, 30, 40, 50 µg/mL). The correlation coefficient (R²) should be ≥ 0.999.[6][10]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of pyridoxine (e.g., 80%, 100%, 120% of the nominal concentration). The recovery should be within 98-102%.[6]
-
Precision: Assess intraday and interday precision by analyzing replicate injections of standard solutions. The relative standard deviation (RSD) should be < 2%.[6][11]
-
Specificity: Demonstrate that the method can resolve pyridoxine from its degradation products and any excipients present in the sample matrix.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of pyridoxine that can be reliably detected and quantified.
Visualizations
Degradation Pathways and Experimental Workflow
The following diagrams illustrate the degradation pathways of pyridoxine and a general workflow for its stability analysis.
Caption: Major degradation pathways of pyridoxine under different stress conditions.
Caption: General experimental workflow for pyridoxine stability testing.
References
- 1. medicalresearchjournal.org [medicalresearchjournal.org]
- 2. rjptonline.org [rjptonline.org]
- 3. journalwjarr.com [journalwjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. jgtps.com [jgtps.com]
- 8. researchgate.net [researchgate.net]
- 9. jchps.com [jchps.com]
- 10. Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Light sensitivity of pyridoxine and proper handling procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of pyridoxine (Vitamin B6) and troubleshooting potential issues related to its light sensitivity.
Frequently Asked Questions (FAQs)
Q1: Is pyridoxine sensitive to light?
Yes, pyridoxine and its other forms (pyridoxal, pyridoxamine) are sensitive to light, particularly in aqueous solutions.[1] Exposure to laboratory light, including fluorescent and direct sunlight, can lead to significant degradation.[2][3]
Q2: What happens when pyridoxine is exposed to light?
Exposure to light, especially UV radiation, can induce photodegradation of pyridoxine.[4][5] This process can lead to the formation of degradation products, such as ortho-quinone methide and water, through a process involving the dehydroxylation of the C4-bound hydroxymethyl group and dehydrogenation of the ring-bound hydroxyl substituent.[4][5] This degradation can result in a loss of the compound's biological activity.[2]
Q3: What are the visible signs of pyridoxine degradation?
A yellowish or brownish discoloration of a pyridoxine solution can be an indicator of significant degradation.[2] If you observe such a color change, it is recommended to discard the solution and prepare a fresh one.[2]
Q4: How does the pH of a solution affect pyridoxine's light sensitivity?
The degradation of pyridoxine due to light is more pronounced at a higher pH.[2][4] Therefore, it is crucial to consider the pH of your buffer system when working with pyridoxine solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving pyridoxine.
| Problem | Possible Cause | Solution |
| Inconsistent experimental results | Variable light exposure during the preparation and handling of pyridoxine solutions. | Standardize all procedures to minimize light exposure. Use a dedicated low-light area for handling pyridoxine solutions and ensure all personnel adhere to the same light-protection protocols.[2] |
| Loss of biological or enzymatic activity | Degradation of the pyridoxine cofactor due to light exposure. | Conduct all experimental steps, including reagent preparation and incubation, under subdued or red-light conditions.[2] Protect all solutions from light by using amber-colored vials or by wrapping containers with aluminum foil.[1][2] It is also advisable to prepare pyridoxine solutions fresh before each experiment.[2] |
| Appearance of unexpected peaks in HPLC or other analytical methods | Formation of degradation products. | To confirm the identity of the unexpected peaks, you can run a control sample of pyridoxine that has been intentionally exposed to light.[2] Implement stringent light-protection measures throughout the experimental process to prevent the formation of these degradation products.[2] |
| Precipitate formation in the pyridoxine solution | Potential degradation and formation of less soluble byproducts. | Discard the solution immediately. Prepare a fresh solution using high-purity water and ensure complete dissolution while protecting it from light. |
Proper Handling Procedures
To maintain the integrity of pyridoxine and ensure the reliability of your experimental results, adhere to the following handling procedures:
-
Storage of Solid Compound: Store solid pyridoxine hydrochloride in a well-closed container, protected from light, at a controlled room temperature.[3]
-
Preparation of Solutions:
-
During Experiments:
-
Long-term Storage of Solutions: For long-term storage, it is recommended to aliquot solutions into light-protected containers and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
Data Presentation
Table 1: Retention of Vitamin B6 Forms Under Various Laboratory Light Conditions [2][4]
| Vitamin Form | Light Condition | pH | Exposure Time (hours) | Retention (%) |
| Pyridoxine | Regular Laboratory Light | 4.5 | 8 | 97 |
| Regular Laboratory Light | 7.0 | 15 | 66 | |
| Low Actinic Glassware | 4.5 - 7.0 | 8 - 15 | 94 - 106 | |
| Yellow/Golden Fluorescent Light | 4.5 - 7.0 | 8 - 15 | 94 - 106 | |
| Pyridoxal | Regular Laboratory Light | 4.5 | 8 | 97 |
| Regular Laboratory Light | 6.0 | 15 | 55 | |
| Low Actinic Glassware | 4.5 - 6.0 | 8 - 15 | 94 - 106 | |
| Yellow/Golden Fluorescent Light | 4.5 - 6.0 | 8 - 15 | 94 - 106 | |
| Pyridoxamine | Regular Laboratory Light | 4.5 | 8 | 81 |
| Regular Laboratory Light | 8.0 | 15 | 47 | |
| Low Actinic Glassware | 4.5 - 8.0 | 8 - 15 | 94 - 106 | |
| Yellow/Golden Fluorescent Light | 4.5 - 8.0 | 8 - 15 | 94 - 106 |
Experimental Protocols
Protocol 1: Stability Testing of Pyridoxine Solutions using HPLC
This protocol outlines a method to assess the stability of pyridoxine solutions under different light conditions.
Materials:
-
Pyridoxine hydrochloride
-
HPLC-grade water[8]
-
HPLC-grade acetonitrile[8]
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)[8]
-
HPLC system with a UV detector[8]
-
Amber-colored and clear volumetric flasks and vials
-
Aluminum foil
-
Analytical balance, ultrasonic bath, pH meter[8]
Procedure:
-
Preparation of Standard Solution:
-
Sample Preparation:
-
Prepare two sets of pyridoxine solutions at the desired experimental concentration in both amber-colored and clear volumetric flasks.
-
Wrap one set of the clear flasks with aluminum foil ("Light-Protected" control).
-
Expose the unwrapped clear flasks to the light condition being tested ("Light-Exposed").
-
-
HPLC Analysis:
-
Set up the HPLC system with the following parameters (can be optimized based on the specific instrument and column):
-
Inject the standard solution to establish the retention time and peak area of intact pyridoxine.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from both the "Light-Protected" and "Light-Exposed" samples.
-
Inject the samples into the HPLC system and record the chromatograms.
-
-
Data Analysis:
-
Quantify the amount of pyridoxine remaining in each sample by comparing the peak area to that of the standard solution.
-
Calculate the percentage of degradation over time for both conditions.
-
Visualizations
Caption: Workflow for handling light-sensitive pyridoxine.
Caption: Simplified pathway of pyridoxine photodegradation.
References
- 1. helapet.co.uk [helapet.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] ON THE STABILITY OF PYRIDOXINE | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 7. lfatabletpresses.com [lfatabletpresses.com]
- 8. impactfactor.org [impactfactor.org]
Technical Support Center: Pyridoxine (Vitamin B6) HPLC Analysis
Welcome to the technical support center for the HPLC analysis of pyridoxine. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues and avoid interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in pyridoxine HPLC analysis?
Interference in pyridoxine analysis can originate from several sources:
-
Matrix Effects : Components in the sample matrix (e.g., proteins, salts, and lipids in plasma or complex carbohydrates in food) can co-elute with pyridoxine or affect its ionization, leading to inaccurate quantification.[1][2] Proper sample preparation is critical to minimize these effects.
-
Other B6 Vitamers : Vitamin B6 exists in several forms (vitamers), including pyridoxal (PL), pyridoxamine (PM), and their phosphorylated esters (e.g., pyridoxal 5'-phosphate, PLP).[3][4][5] These closely related compounds can interfere with the pyridoxine (PN) peak if the chromatographic method lacks sufficient resolution.
-
Degradation Products : The primary metabolic degradation product of vitamin B6 is 4-pyridoxic acid (4-PA), which is often present in biological samples and must be separated from the active vitamers.[5]
-
Excipients : In pharmaceutical formulations, excipients used in tablets or liquid dosage forms can sometimes interfere with the analysis.[6][7][8]
Q2: How can I improve the separation between pyridoxine and other B6 vitamers?
Achieving good resolution between B6 vitamers is a common challenge. Consider the following strategies:
-
Optimize Mobile Phase pH : The pH of the mobile phase is a critical parameter. An acidic mobile phase (typically around pH 2-3) is often used with a C18 column to ensure good retention and separation of the different B6 forms.[3][6][7]
-
Use Ion-Pairing Reagents : For reversed-phase chromatography, adding an ion-pairing reagent like 1-octanesulfonic acid to the mobile phase can improve the retention and separation of the phosphorylated and more polar vitamers.[3]
-
Employ Gradient Elution : A gradient elution program, where the concentration of the organic solvent (e.g., acetonitrile or methanol) is increased over time, can help resolve complex mixtures of B6 vitamers and 4-PA within a reasonable run time.[3]
-
Select an Appropriate Column : While C18 columns are most common,[3][6][9] other stationary phases could be explored for alternative selectivity if co-elution persists.
Q3: Which detection method is best for pyridoxine analysis?
The choice of detector depends on the required sensitivity and the nature of the sample.
-
UV Detection : UV detection is widely used, with wavelengths typically set between 280 nm and 290 nm.[9][10] It is a robust and straightforward method suitable for analyzing pharmaceutical formulations where pyridoxine concentrations are relatively high.[6][7]
-
Fluorescence Detection : Fluorescence detection offers significantly higher sensitivity and selectivity, making it the preferred method for biological samples like plasma, where concentrations are in the nanomolar range.[3] Excitation is often set around 328 nm and emission at 393 nm. Sensitivity can be further enhanced by post-column derivatization with reagents like sodium bisulfite.[3]
Troubleshooting Guide
This guide addresses common problems encountered during pyridoxine HPLC analysis in a question-and-answer format.
Problem 1: My chromatogram shows an unexpected peak co-eluting with pyridoxine.
-
Question : I am analyzing a plasma sample and see a peak that I cannot identify eluting at the same retention time as my pyridoxine standard. How can I confirm its identity and resolve it?
-
Answer : Co-elution is a common problem, especially in complex matrices. Follow this troubleshooting workflow to diagnose and solve the issue.
Problem 2: I'm experiencing poor peak shape (tailing or fronting) for my pyridoxine standard.
-
Question : My pyridoxine peak is tailing significantly. What are the potential causes and how can I fix it?
-
Answer : Peak tailing can be caused by several factors related to the column, mobile phase, or sample.
-
Column Issues : The column may be contaminated or degraded. Try flushing the column with a strong solvent or, if the problem persists, replace the column. Secondary silanol interactions can also cause tailing; ensure your mobile phase pH is low enough (e.g., pH 3) to suppress their activity.[6]
-
Mobile Phase Mismatch : Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.
-
Sample Overload : Injecting too high a concentration of your analyte can saturate the column. Try diluting your sample and reinjecting.
-
Problem 3: My recovery from plasma samples is low and inconsistent.
-
Question : I'm using protein precipitation for my plasma samples, but the recovery is below 70% and varies between samples. How can I improve this?
-
Answer : Low and variable recovery often points to issues in the sample preparation stage.
-
Precipitation Agent : The choice and volume of the precipitating agent are critical. While acetonitrile is commonly used,[11] trichloroacetic acid (TCA) is also effective. You may need to optimize the ratio of the agent to the plasma volume.
-
Insufficient Vortexing/Mixing : Ensure you are vortexing the sample vigorously and for a sufficient amount of time after adding the precipitating agent to ensure complete protein removal.
-
Incomplete Centrifugation : Centrifuge at a high enough speed and for a long enough duration to form a compact pellet. Inadequate centrifugation can leave suspended proteins that interfere with the analysis.
-
Consider Solid-Phase Extraction (SPE) : For complex matrices or when higher purity is needed, SPE can provide cleaner extracts and more consistent recoveries than simple protein precipitation.[1]
-
Experimental Protocols & Data
Example Protocol: Pyridoxine Analysis in Plasma
This protocol is a generalized example based on common methodologies for analyzing B6 vitamers in human plasma.[3][11]
-
Sample Preparation (Protein Precipitation) :
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 400 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Inject 20-50 µL of the filtrate into the HPLC system.
-
HPLC Method Parameters
The following tables summarize typical HPLC parameters for pyridoxine analysis based on published methods.[3][6][7][9]
Table 1: Example Chromatographic Conditions
| Parameter | Method A (Pharmaceuticals)[6][7] | Method B (Biological Samples)[3] |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (ODS) |
| Mobile Phase | 70:30 (v/v) mixture of 0.015 M KH₂PO₄ (pH 3.0) and Methanol | Gradient elution with acetonitrile in a potassium phosphate buffer containing an ion-pairing agent (pH 2.16) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | Fluorescence (Ex: 328 nm, Em: 393 nm) with post-column derivatization |
| Injection Vol. | 20-30 µL | 50 µL |
| Run Time | ~3.5 minutes | ~46 minutes |
Table 2: Method Validation Parameters (Typical Ranges)
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [6][7] |
| Accuracy (Recovery) | 98% - 102% | [6][7][10] |
| Intra- & Inter-day Precision (%RSD) | < 2% | [6][7] |
| Limit of Detection (LOD) | Dependent on detector (ng/mL to µg/mL range) | [6] |
| Limit of Quantitation (LOQ) | Dependent on detector (ng/mL to µg/mL range) | [6] |
References
- 1. digitalknowledge.cput.ac.za [digitalknowledge.cput.ac.za]
- 2. journals.plos.org [journals.plos.org]
- 3. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation and quantification of the B6 vitamers in plasma and 4-pyridoxic acid in urine of adolescent girls by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. researchgate.net [researchgate.net]
- 8. 9vom.in [9vom.in]
- 9. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pyridoxine Solutions for Laboratory Use
This technical support center provides guidance on the shelf life, storage, and troubleshooting of pyridoxine (Vitamin B6) solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition and shelf life for pyridoxine hydrochloride powder?
A1: Pyridoxine hydrochloride powder is fairly stable to air and heat if protected from light and humidity.[1] It is recommended to store the powder at 2-8°C, away from bright light.[2] Under these conditions, the shelf life can be up to 48 months.[2][3]
Q2: What is the shelf life of a simple aqueous solution of pyridoxine?
A2: The stability of aqueous pyridoxine solutions depends on storage conditions. A 100 mg/mL pyridoxine hydrochloride injection in sterile water, stored in polypropylene syringes at 25°C, was found to be stable for at least 6 months.[4] For extemporaneously compounded suspensions (25 mg/mL), stability for up to 91 days has been reported at both 4°C and 25°C in amber glass or plastic bottles.[5] Stock solutions for cell culture are typically recommended to be stored at -20°C for up to 1 month or -80°C for up to 6 months.[6]
Q3: How does pH affect the stability of pyridoxine solutions?
A3: Aqueous solutions of pyridoxine are more stable in the acidic pH range. The pH of a stable 100 mg/mL injection was noted to be 2.4.[4] Solutions are sensitive to degradation in neutral or alkaline conditions, and this decomposition is accelerated by the presence of metals, particularly iron.[1]
Q4: Is pyridoxine light sensitive?
A4: Yes, pyridoxine is sensitive to light.[7] Aqueous solutions, especially in neutral or alkaline pH, are susceptible to degradation upon exposure to light.[1] A study on the stability of different forms of vitamin B6 showed that regular laboratory light was the most destructive, with greater degradation at higher pH and longer exposure times.[8] It is recommended to store solutions in amber or low-actinic glassware to protect them from light.[8]
Q5: Can I autoclave a pyridoxine solution?
A5: Pyridoxine hydrochloride solutions have been reported to be stable when heated at 120°C for 30 minutes without decomposition.[4] However, stability can be affected by other components in the solution. It is always best to filter-sterilize pyridoxine solutions for heat-sensitive applications like cell culture media preparation.
Troubleshooting Guide
Issue: My pyridoxine solution has changed color. Is it still usable?
-
Possible Cause: Color change, often to a yellowish tint, can indicate degradation of the pyridoxine molecule, especially if the solution has been exposed to light or is at a neutral to alkaline pH.[1]
-
Solution: It is best to discard the solution and prepare a fresh one. To prevent this, always store pyridoxine solutions in light-protected containers (e.g., amber vials) and at the recommended pH and temperature.[8]
Issue: I observed precipitation in my refrigerated pyridoxine solution.
-
Possible Cause: Pyridoxine hydrochloride is freely soluble in water.[1] Precipitation might occur if the concentration is very high and the temperature is low, or it could be due to the precipitation of other components if it's a complex solution.
-
Solution: Gently warm the solution to room temperature and agitate to see if the precipitate redissolves. If it does not, it may indicate contamination or degradation, and the solution should be discarded. Ensure you are using a high-purity solvent for preparation.
Issue: My cell culture growth is inhibited after adding a pyridoxine solution.
-
Possible Cause: While pyridoxine is essential for cell culture, high concentrations can be inhibitory.[9] Also, if the solution contains pyridoxal, it can react with amino acids in the media, forming Schiff bases and potentially toxic by-products.[10][11]
-
Solution:
Data Presentation
Table 1: Summary of Pyridoxine Solution Stability Under Various Conditions
| Concentration | Solvent/Vehicle | Storage Temperature | Container | Duration of Stability | Reference |
| 100 mg/mL | Sterile Water for Injection | 25°C (Room Temp) | Polypropylene Syringes | At least 6 months | [4] |
| 25 mg/mL | Oral Mix & Oral Mix SF | 25°C (Room Temp) | Amber Glass/Plastic Bottles, Plastic Syringes | Up to 91 days | [5] |
| 25 mg/mL | Oral Mix & Oral Mix SF | 4°C (Refrigerated) | Amber Glass/Plastic Bottles | Up to 91 days | [5] |
| Stock Solution | Cell Culture Media | -20°C (Frozen) | Not Specified | Up to 1 month | [6] |
| Stock Solution | Cell Culture Media | -80°C (Frozen) | Not Specified | Up to 6 months | [6] |
Experimental Protocols
Protocol 1: Preparation of a Standard Pyridoxine Hydrochloride Stock Solution (1 mg/mL)
-
Materials:
-
Pyridoxine Hydrochloride powder (analytical grade)
-
Ultrapure water or HPLC-grade water
-
Calibrated analytical balance
-
Volumetric flask (e.g., 100 mL)
-
Spatula and weighing paper
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm sterile syringe filter and syringe
-
-
Procedure:
-
Accurately weigh 100 mg of pyridoxine hydrochloride powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70-80 mL of ultrapure water to the flask.
-
Mix by swirling or using a magnetic stirrer until the powder is completely dissolved.
-
Once dissolved, bring the volume up to the 100 mL mark with ultrapure water.
-
Stopper the flask and invert several times to ensure homogeneity.
-
For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Store the solution in a light-protected container at the appropriate temperature (see Table 1).
-
Protocol 2: Stability Testing of Pyridoxine Solutions by RP-HPLC
This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your equipment and specific solution composition.
-
Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of a buffer (e.g., 0.015 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio (e.g., 70:30 v/v).[12]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: Ambient or controlled (e.g., 30°C).[4]
-
-
Procedure:
-
Standard Preparation: Prepare a standard solution of pyridoxine hydrochloride of known concentration in the mobile phase.
-
Sample Preparation: Dilute the pyridoxine solution under investigation with the mobile phase to a concentration within the linear range of the assay.
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of pyridoxine.
-
Inject the prepared sample solutions at specified time points (e.g., day 0, 7, 14, 30, etc.) of the stability study.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent pyridoxine peak.
-
-
Data Analysis: Calculate the percentage of pyridoxine remaining at each time point relative to the initial concentration (day 0). A common stability threshold is retaining at least 90% of the initial concentration.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and testing the stability of pyridoxine solutions.
Caption: Simplified degradation pathway of pyridoxine under various stress conditions.
References
- 1. ijsdr.org [ijsdr.org]
- 2. drugfuture.com [drugfuture.com]
- 3. himedialabs.com [himedialabs.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Pyridoxine Hydrochloride [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 8. researchgate.net [researchgate.net]
- 9. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin B6, Pyridoxal and Pyridoxine in Cell Culture [sigmaaldrich.com]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchps.com [jchps.com]
Technical Support Center: Stability of Pyridoxine in Parenteral Nutrition Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pyridoxine (Vitamin B6) in parenteral nutrition (PN) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of pyridoxine in PN solutions?
A1: The stability of pyridoxine in PN solutions is primarily influenced by several factors, including:
-
Exposure to light: Pyridoxine is highly sensitive to light, especially direct sunlight, which can cause significant degradation.[1]
-
Temperature: Elevated temperatures accelerate the degradation of pyridoxine. It is more stable at refrigerated temperatures (e.g., 4°C) compared to room temperature (25°C).
-
pH of the solution: Pyridoxine is most stable in acidic conditions. As the pH increases, its stability can decrease.
-
Presence of other components: Interactions with other components in the PN solution, such as certain trace elements and amino acids, can potentially affect pyridoxine stability.
-
Oxygen: The presence of oxygen can contribute to oxidative degradation of pyridoxine.
Q2: How significant is the degradation of pyridoxine due to light exposure?
A2: Light exposure is a critical factor in pyridoxine degradation. Studies have shown that direct sunlight can lead to as much as an 86% loss of pyridoxine within eight hours.[1] Therefore, it is crucial to protect PN solutions containing pyridoxine from light during storage and administration.
Q3: What is the optimal temperature for storing PN solutions containing pyridoxine?
A3: To minimize degradation, PN solutions containing pyridoxine should be stored at refrigerated temperatures, typically between 2°C and 8°C.[2][3] Storing at room temperature (25°C) can lead to a more rapid loss of pyridoxine content.[4]
Q4: How does the pH of the PN solution impact pyridoxine stability?
A4: Pyridoxine is generally more stable in acidic environments. The typical pH of PN solutions is between 5.0 and 6.0. While pyridoxine is relatively stable in this range, significant deviations or the presence of components that alter the local pH could impact its stability.
Q5: Are there any known interactions between pyridoxine and other components in PN solutions that I should be aware of?
A5: While extensive quantitative data on specific interactions is limited, the following should be considered:
-
Trace Elements: Trace elements like copper and iron are known to catalyze oxidative reactions. Although direct quantitative data on their impact on pyridoxine is scarce, it is a good practice to be mindful of their potential to accelerate degradation. The use of multi-layered bags and minimizing oxygen content can help mitigate these effects.
-
Amino Acids: Certain amino acids, particularly those containing sulfur (e.g., cysteine), can be reactive. While some amino acids may have a protective antioxidant effect, the potential for interaction exists.[4]
-
Lipids: The presence of a lipid emulsion in the PN solution may offer some photoprotective effect, potentially reducing the degradation of light-sensitive vitamins like pyridoxine.[4]
Troubleshooting Guides
Problem 1: Low pyridoxine concentration detected in a freshly prepared PN solution.
| Possible Cause | Troubleshooting Step |
| Inaccurate initial measurement | Verify the calibration of the analytical instrument. Prepare and analyze a fresh standard solution of pyridoxine to confirm its concentration. |
| Degradation during preparation | Review the preparation process. Was the pyridoxine solution exposed to bright light or high temperatures for an extended period? If so, revise the procedure to minimize exposure. |
| Incorrect stock solution concentration | Re-verify the concentration of the pyridoxine stock solution used for the PN formulation. |
Problem 2: Significant decrease in pyridoxine concentration during storage.
| Possible Cause | Troubleshooting Step |
| Inadequate light protection | Ensure PN bags are stored in light-protective overwraps or in a dark environment. If administering during the day, use light-protective tubing. |
| Temperature fluctuations | Verify that the storage refrigerator maintains a consistent temperature between 2°C and 8°C. Avoid storing PN bags on the door of the refrigerator where the temperature is less stable. |
| Incorrect pH of the final solution | Measure the pH of the PN solution. If it is outside the expected range (typically 5.0-6.0), investigate the components and their concentrations to identify the cause of the pH shift. |
| Oxidative degradation | Minimize headspace (air) in the PN bag during preparation to reduce oxygen exposure. The use of multi-layered EVA bags can also limit oxygen transmission. |
Problem 3: Inconsistent or unexpected results in pyridoxine stability studies.
| Possible Cause | Troubleshooting Step |
| Analytical method issues | Review the experimental protocol for pyridoxine quantification. Ensure the HPLC method is validated for specificity, linearity, accuracy, and precision in the complex matrix of the PN solution. See the detailed experimental protocol below. |
| Matrix effects from PN components | Components of the PN solution can interfere with the analytical assay. Perform a spike and recovery experiment to assess matrix effects. If significant interference is observed, sample preparation steps such as solid-phase extraction (SPE) may be necessary to clean up the sample before analysis. |
| Variability in PN solution composition | Ensure the composition of the PN solution is consistent across all experimental batches. Small variations in the concentration of certain components could influence pyridoxine stability. |
Data Presentation
Table 1: Stability of Pyridoxine under Different Storage Conditions
| Storage Temperature (°C) | Light Condition | Duration | Pyridoxine Remaining (%) | Reference |
| 4 | Photoprotected | 72 hours | 97.5 ± 1.0 | [4] |
| 25 | Photoprotected | 72 hours | 93.1 ± 6.0 | [4] |
| 25 | No Photoprotection | 72 hours | 94.0 ± 5.0 | [4] |
| Ambient | Direct Sunlight | 8 hours | 14 | [1] |
Table 2: Effect of Oxidation on Pyridoxine Stability
| Oxidizing Agent | Duration | Pyridoxine Remaining (%) | Reference |
| 3% Hydrogen Peroxide | 6 hours | 98.4 | [4] |
| 10% Hydrogen Peroxide | 6 hours | 92.4 | [4] |
| 10% Hydrogen Peroxide | 24 hours | 88.9 | [4] |
Experimental Protocols
Protocol 1: Determination of Pyridoxine in PN Solutions by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of pyridoxine in PN solutions. Method validation and optimization are crucial for accurate results.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Pyridoxine hydrochloride reference standard.
-
HPLC-grade methanol, water, and other necessary reagents for the mobile phase.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a buffer solution (e.g., potassium dihydrogen phosphate, pH adjusted to ~3.0) and an organic modifier (e.g., methanol) in a 70:30 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 290 nm (for UV detection).[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
3. Standard Solution Preparation:
-
Prepare a stock solution of pyridoxine hydrochloride in the mobile phase or a suitable diluent.
-
Create a series of working standard solutions of known concentrations by diluting the stock solution. These will be used to generate a calibration curve.
4. Sample Preparation:
-
Accurately dilute a known volume of the PN solution with the mobile phase to bring the pyridoxine concentration within the range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared PN samples.
-
Quantify the pyridoxine concentration in the samples by comparing their peak areas to the calibration curve.
6. System Suitability:
-
Before running samples, perform system suitability tests to ensure the chromatographic system is performing adequately. This may include assessing parameters like tailing factor, theoretical plates, and repeatability of injections.
Visualizations
Caption: Major degradation pathway of pyridoxine and influencing factors.
Caption: Troubleshooting workflow for low pyridoxine recovery in PN solutions.
References
- 1. Stability of the B vitamins in mixed parenteral nutrition solution. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchps.com [jchps.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Pyridoxine and Pyridoxal Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two common forms of vitamin B6, pyridoxine (PN) and pyridoxal (PL). The information presented is curated from peer-reviewed studies to assist in the selection of the appropriate B6 vitamer for specific cell culture applications, ranging from basic research to drug development. This comparison focuses on differential effects on cell proliferation, viability, and underlying molecular mechanisms across various cell types.
Executive Summary
Pyridoxine and pyridoxal, while both precursors to the active coenzyme pyridoxal 5'-phosphate (PLP), exhibit distinct biological activities in cell culture.[1][2] Generally, pyridoxal demonstrates more potent and direct effects, largely due to its more efficient conversion to PLP.[2] Pyridoxal has been shown to inhibit the proliferation of various cancer cell lines, while pyridoxine's effects are more varied, in some cases even promoting growth or inducing apoptosis depending on the cell type and concentration.[1][3] These differences are primarily attributed to their distinct metabolic pathways and interactions with cellular components.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from key studies comparing the effects of pyridoxine and pyridoxal on different cell lines.
Table 1: Effects on Cancer Cell Proliferation and Viability
| Cell Line | Compound | Concentration | Effect | Reference |
| Human Malignant Melanoma (M21-HPB) | Pyridoxal (PL) | 0.25-0.5 mM | Significant reduction in cell proliferation | [1] |
| Pyridoxine (PN) | Not specified | Growth stimulation | [1] | |
| Murine Melanoma (B16F10) | Pyridoxal (PL) | 500 µM | Significant suppression of cell growth | [2] |
| Pyridoxine (PN) | 500 µM | Weak growth inhibitory effect | [2] | |
| Human Breast Cancer (MCF-7) | Pyridoxal (PL) | 0.5 mM | Strong inhibition of cell growth | [2] |
| Pyridoxine (PN) | Not specified | Weaker growth inhibition compared to PL | [2] |
Table 2: Effects on Neuronal and Other Cell Types
| Cell Line | Compound | Concentration | Effect | Reference |
| Human Neuroblastoma (SH-SY5Y) | Pyridoxine (PN) | Concentration-dependent | Induced cell death | [3] |
| Pyridoxal (PL) | Not specified | Did not affect cell viability | [3] | |
| Mouse Macrophage (RAW264.7) | Pyridoxal (PL) | Not specified | Strongest suppression of cyclooxygenase-2 | [4] |
| Pyridoxine (PN) | Not specified | Weaker suppression of cyclooxygenase-2 | [4] |
Signaling Pathways and Molecular Mechanisms
The differential effects of pyridoxine and pyridoxal can be attributed to their distinct metabolic routes and downstream molecular consequences.
Metabolic Conversion to Active PLP
The conversion to the biologically active pyridoxal 5'-phosphate (PLP) is a key differentiator. Pyridoxine requires a two-step enzymatic process, whereas pyridoxal is converted in a single step. This makes the metabolic activation of pyridoxal more direct and potentially more efficient in certain cellular contexts.[2]
Pyridoxine-Induced Apoptosis in Neuronal Cells
In SH-SY5Y neuroblastoma cells, high concentrations of pyridoxine have been shown to induce apoptosis. This is mediated through the increased expression of pro-apoptotic proteins Bax and caspase-8.[3] This finding is particularly relevant in neuroscience research and neurotoxicity studies.
Pyridoxal-Induced Cell Growth Suppression via p53
In MCF-7 breast cancer cells, the growth-suppressive effect of pyridoxal is linked to the accumulation of the tumor suppressor protein p53.[2][5] This suggests a p53-dependent mechanism of action, making pyridoxal a compound of interest in oncology research.
References
- 1. Vitamin B6, Pyridoxal and Pyridoxine in Cell Culture [sigmaaldrich.com]
- 2. Growth suppression and cell death by pyridoxal is dependent on p53 in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connect.mayoclinic.org [connect.mayoclinic.org]
- 4. Comparisons of uptake and cell surface binding among pyridoxal, pyridoxine, and pyridoxamine in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Antioxidant Activities of Pyridoxine and Pyridoxamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of two forms of vitamin B6, pyridoxine and pyridoxamine. The information presented is based on available experimental data to assist researchers in understanding their respective mechanisms and potential therapeutic applications.
Executive Summary
Both pyridoxine and pyridoxamine, vitamers of vitamin B6, exhibit notable antioxidant properties beyond their classical roles as coenzymes. While both can mitigate oxidative stress, their mechanisms and efficiencies can differ. Pyridoxine has been shown to directly scavenge reactive oxygen species (ROS) and to upregulate endogenous antioxidant pathways through the activation of the Nrf2 signaling cascade. Pyridoxamine is also a potent ROS scavenger and is particularly recognized for its ability to inhibit the formation of advanced glycation end-products (AGEs), a process linked to oxidative stress. This guide delves into the experimental evidence comparing their antioxidant activities, including quantitative data, detailed experimental protocols, and an overview of the relevant signaling pathways.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data on the antioxidant activities of pyridoxine and pyridoxamine. It is important to note that direct comparative studies using standardized assays like DPPH and ABTS are limited in the current literature.
| Antioxidant Activity Parameter | Pyridoxine | Pyridoxamine | Reference |
| Singlet Oxygen (¹O₂) Quenching Rate Constant | 5.5 x 10⁷ M⁻¹s⁻¹ | 7.5 x 10⁷ M⁻¹s⁻¹ | [1] |
| Superoxide Radical (O₂⁻) Scavenging | Demonstrated to inhibit superoxide radicals.[2] | Demonstrated to inhibit superoxide radicals.[2] | [2] |
| Lipid Peroxidation Inhibition | Both pyridoxine and pyridoxamine significantly lowered lipid peroxidation in high glucose-exposed red blood cells.[2] | Both pyridoxine and pyridoxamine significantly lowered lipid peroxidation in high glucose-exposed red blood cells.[2] | [2] |
Note: The lack of directly comparable IC50 values from standardized assays such as DPPH and ABTS in the same study is a current gap in the literature.
Mechanisms of Antioxidant Action
Pyridoxine: Direct Scavenging and Nrf2 Pathway Activation
Pyridoxine's antioxidant activity is multifaceted. It can directly neutralize reactive oxygen species. Furthermore, studies have shown that pyridoxine can exert its protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Upon activation by pyridoxine, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of protective enzymes like heme oxygenase-1 (HO-1).
Pyridoxamine: A Potent Scavenger of ROS and Carbonyl Species
Pyridoxamine is an effective scavenger of various ROS. A key feature of its antioxidant activity is its ability to inhibit the formation of advanced glycation end-products (AGEs). This is achieved, in part, by scavenging reactive carbonyl species that are precursors to AGEs. By trapping these intermediates, pyridoxamine mitigates the downstream damage caused by protein glycation and associated oxidative stress.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of pyridoxine and pyridoxamine's antioxidant activities.
Superoxide Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge superoxide radicals (O₂⁻).
-
Principle: Superoxide radicals are generated in a cell-free system, and their presence is detected by the reduction of cytochrome C. An antioxidant will compete with cytochrome C for the superoxide radicals, thus inhibiting its reduction.
-
Protocol:
-
Prepare a reaction mixture in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add a source of superoxide radicals (e.g., a solution of high-concentration glucose which can autoxidize to produce O₂⁻).
-
Add cytochrome C to the mixture.
-
In the test samples, add varying concentrations of pyridoxine or pyridoxamine. A control sample without the test compounds is also prepared.
-
Incubate the reaction mixtures at 37°C for a specified time.
-
Measure the reduction of cytochrome C spectrophotometrically at 550 nm.
-
The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample with that of the control.
-
Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This assay quantifies lipid peroxidation by measuring the formation of malondialdehyde (MDA), a secondary product of lipid oxidation.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.
-
Protocol:
-
Induce lipid peroxidation in a biological sample (e.g., red blood cells, tissue homogenate) using an oxidizing agent (e.g., high glucose concentration, hydrogen peroxide).
-
Treat the samples with varying concentrations of pyridoxine or pyridoxamine. A control group without the antioxidants is included.
-
Incubate the samples under conditions that promote lipid peroxidation.
-
Stop the reaction and precipitate proteins using an acid (e.g., trichloroacetic acid).
-
Add TBA solution to the supernatant and heat at 95°C for a specified time (e.g., 60 minutes).
-
Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.
-
The concentration of MDA is calculated using a standard curve, and the percentage of inhibition of lipid peroxidation by the test compounds is determined.
-
Singlet Oxygen Quenching Assay
This method determines the rate at which a compound quenches singlet oxygen (¹O₂).
-
Principle: Singlet oxygen is generated photosensitively, and its decay is monitored by its phosphorescence. The quenching rate constant is determined by the decrease in the phosphorescence lifetime in the presence of the quencher.
-
Protocol:
-
Prepare a solution of a photosensitizer (e.g., rose bengal) in a suitable solvent (e.g., D₂O, which prolongs the lifetime of ¹O₂).
-
Add varying concentrations of the quencher (pyridoxine or pyridoxamine).
-
Excite the photosensitizer with a laser pulse to generate ¹O₂.
-
Detect the time-resolved phosphorescence of ¹O₂ at 1270 nm.
-
The observed decay rate of the phosphorescence is plotted against the concentration of the quencher.
-
The slope of this plot gives the bimolecular rate constant for the quenching of singlet oxygen (kq).
-
Conclusion
Both pyridoxine and pyridoxamine are effective antioxidants, each with distinct and overlapping mechanisms of action. Pyridoxamine appears to have a slightly higher quenching rate constant for singlet oxygen.[1] Both vitamers are capable of inhibiting superoxide radicals and lipid peroxidation.[2] A significant feature of pyridoxine is its ability to modulate endogenous antioxidant defense systems through the Nrf2 signaling pathway. In contrast, pyridoxamine is particularly adept at trapping reactive carbonyl species, thereby preventing the formation of AGEs.
The choice between pyridoxine and pyridoxamine in a research or therapeutic context may depend on the specific pathological conditions being addressed. For conditions primarily driven by a general increase in ROS and a compromised endogenous antioxidant system, pyridoxine's Nrf2-activating property is highly relevant. For pathologies where carbonyl stress and AGE formation are central, such as in diabetic complications, pyridoxamine's unique scavenging capabilities are of particular interest. Further direct comparative studies using a broader range of antioxidant assays are warranted to provide a more complete quantitative picture of their relative potencies.
References
- 1. Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridoxine and pyridoxamine inhibits superoxide radicals and prevents lipid peroxidation, protein glycosylation, and (Na+ + K+)-ATPase activity reduction in high glucose-treated human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for Pyyridoxine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of pyridoxine (Vitamin B6) is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for this purpose.[1] This guide provides a comprehensive comparison of validated HPLC methods for pyridoxine quantification, supported by experimental data and detailed protocols.
Performance Comparison of Validated HPLC Methods
The following table summarizes the key performance parameters of various validated RP-HPLC methods for the quantification of pyridoxine. These parameters are essential for evaluating the reliability and suitability of a method for a specific application.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity (µg/mL) | 10–50 | 10-100 | 50.0–300.0 | 0.2-22 | 10-50 |
| Correlation Coefficient (r²) | 0.9996 | > 0.999 | > 0.999 | - | 0.9996 |
| Accuracy (% Recovery) | 98.8 – 100.86 | - | 98.0–102.0 | 100.05 | 98.8 - 100.86 |
| Precision (%RSD) | < 2 | < 2 | < 2 | 1.05 | < 2 |
| LOD (µg/mL) | - | - | 21.49 | - | - |
| LOQ (µg/mL) | - | - | 71.64 | - | - |
Alternative Methods for Pyridoxine Quantification
While HPLC is a dominant technique, other methods are also employed for pyridoxine quantification.
| Method | Principle | Advantages | Disadvantages |
| UV Spectroscopy | Measures the absorbance of UV light by pyridoxine. | Simple, rapid, and cost-effective. | Lower specificity and sensitivity compared to HPLC, susceptible to interference from other UV-absorbing compounds.[1] |
| LC-MS/MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. | High sensitivity and specificity. | Higher equipment cost and complexity.[1] |
| Microbiological Assay | Measures the growth of a microorganism that requires vitamin B6 for its growth. | Measures biologically active vitamin B6. | Less precise, time-consuming, and susceptible to interference from other compounds that may affect microbial growth. |
Experimental Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for pyridoxine quantification, following ICH guidelines.[2]
References
A Comparative Guide: Pyridoxine Hydrochloride vs. Pyridoxal-5-Phosphate in Epilepsy Treatment
For researchers, scientists, and drug development professionals, understanding the nuances of vitamin B6 metabolism is critical in the context of epilepsy treatment. While both pyridoxine hydrochloride and its active form, pyridoxal-5-phosphate (PLP), are utilized, their efficacy and mechanisms of action differ significantly, particularly in certain genetic epilepsies. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
Pyridoxal-5-phosphate is the biologically active form of vitamin B6 and a crucial coenzyme for over 140 enzymatic reactions in the human body, including the synthesis of key neurotransmitters.[1] Pyridoxine hydrochloride, a common supplement form, must be converted to PLP to be utilized. In certain genetic disorders, this conversion process is impaired, rendering pyridoxine hydrochloride ineffective and necessitating direct supplementation with PLP. Clinical evidence suggests that while pyridoxine is effective in many cases of vitamin B6-responsive epilepsies, PLP can offer superior or exclusive efficacy in specific patient populations, such as those with pyridox(am)ine 5'-phosphate oxidase (PNPO) deficiency.
Mechanism of Action: The Critical Role of PLP in Neurotransmission
The anticonvulsant effects of vitamin B6 are primarily attributed to the role of PLP as a cofactor for glutamic acid decarboxylase (GAD), the enzyme responsible for converting glutamate, an excitatory neurotransmitter, into gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2] A deficiency in PLP leads to reduced GABA synthesis, resulting in a state of neuronal hyperexcitability that can manifest as seizures.[3]
Metabolic Pathway from Pyridoxine to Pyridoxal-5-Phosphate
The conversion of dietary vitamin B6 forms, including pyridoxine, to the active coenzyme PLP is a multi-step process primarily occurring in the liver.
References
- 1. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 2. THE ROLE OF VITAMIN B6 IN GABA SYNTHESIS AND ITS IMPLICATIONS FOR NEUROLOGICAL HEALTH; A REVIEW | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 3. Role of pyridoxine in GABA synthesis and degradation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridoxine (Vitamin B6) Quantification: Cross-Validation of Microbiological Assay and HPLC
For researchers, scientists, and drug development professionals, the accurate measurement of pyridoxine (Vitamin B6) is paramount for applications ranging from nutritional analysis to pharmaceutical quality control. This guide provides an objective comparison of two commonly employed analytical techniques: the traditional microbiological assay and the modern High-Performance Liquid Chromatography (HPLC) method. We will delve into their respective experimental protocols, present a comparative analysis of their performance based on key validation parameters, and provide visual workflows to elucidate the methodologies.
Introduction
Pyridoxine and its vitamers are essential micronutrients that play a crucial role in numerous metabolic processes. Consequently, their precise quantification in various matrices, including food, serum, and pharmaceutical formulations, is of significant interest. Historically, microbiological assays have been the standard for determining vitamin B6 content, relying on the growth response of microorganisms dependent on the vitamin. However, with advancements in analytical chemistry, HPLC has emerged as a powerful alternative, offering high specificity and the ability to separate different vitamin B6 vitamers. This guide aims to provide a comprehensive cross-validation of these two methods to aid researchers in selecting the most appropriate technique for their specific needs.
Experimental Protocols
Microbiological Assay
The microbiological assay for pyridoxine typically utilizes a microorganism, such as Saccharomyces uvarum or Kloeckera brevis, whose growth is proportional to the amount of vitamin B6 present in the sample.[1][2]
Sample Preparation:
-
The sample is homogenized and dispersed in an acidic extraction solution.[1]
-
To release the bound forms of vitamin B6, the mixture undergoes autoclaving at 121-123°C.[1]
-
The pH of the resulting extract is adjusted to approximately 4.5.
-
The extract is then diluted with a basal medium that contains all the necessary nutrients for the microorganism's growth, with the exception of vitamin B6.[1]
Assay Procedure:
-
The prepared sample extract is added to the assay tubes or microtiter plates.
-
A standardized inoculum of the test microorganism is introduced into the mixture.[1]
-
The cultures are incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 22 hours).[1]
-
The growth of the microorganism is measured turbidimetrically (by measuring the absorbance or turbidity) or by measuring the diameter of the growth zone in an agar diffusion assay.
-
The vitamin B6 concentration in the sample is determined by comparing its growth response to a standard curve generated with known concentrations of pyridoxine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a chromatographic technique that separates, identifies, and quantifies each component in a mixture. For pyridoxine analysis, a reversed-phase HPLC with UV or fluorescence detection is commonly employed.[3][4]
Sample Preparation:
-
Acid Hydrolysis: Similar to the microbiological assay, an initial acid extraction is often performed to liberate pyridoxine from the sample matrix.[5]
-
Enzymatic Hydrolysis: For some food matrices, enzymatic treatment with acid phosphatase and β-glucosidase may be necessary to convert phosphorylated and glucosidic forms of vitamin B6 to their free forms.[6]
-
Protein Precipitation: For biological samples like serum, a protein precipitation step using agents like perchloric acid or trichloroacetic acid is required.[7][8]
-
Filtration: The final extract is filtered through a 0.22-μm or 0.45-μm filter before injection into the HPLC system to remove any particulate matter.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is the most common choice for pyridoxine analysis.[3][9]
-
Mobile Phase: The mobile phase typically consists of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol or acetonitrile.[9][10] The pH is usually acidic.[3]
-
Detection: Pyridoxine can be detected using a UV detector at wavelengths around 254 nm or 290 nm.[3][10] For higher sensitivity and specificity, a fluorescence detector can be used with excitation and emission wavelengths set appropriately (e.g., Ex: 290 nm, Em: 396 nm).[11]
Performance Comparison
The choice between a microbiological assay and an HPLC method often depends on a trade-off between various performance parameters. The following table summarizes the key validation characteristics for each method, based on data reported in the literature.
| Validation Parameter | Microbiological Assay | High-Performance Liquid Chromatography (HPLC) |
| Specificity | Lower. Can be influenced by other compounds that may promote or inhibit microbial growth. Responds to the total biologically active vitamin B6. | Higher. Can separate and quantify individual vitamers of B6 (pyridoxine, pyridoxal, pyridoxamine) and their phosphorylated forms.[6] |
| Sensitivity (LOD/LOQ) | Generally good, but can be limited by the basal growth of the microorganism. | Typically offers lower limits of detection (LOD) and quantification (LOQ), allowing for the measurement of trace amounts.[9][10] |
| Accuracy (% Recovery) | Can be variable. Systematic differences have been observed when compared to HPLC, with results being higher for some food matrices and lower for others.[6][12] | Generally high, with recovery rates often reported between 95% and 105%.[3] |
| Precision (%RSD) | Can be more variable due to the inherent biological variability of the microbial response. | Excellent precision, with Relative Standard Deviation (RSD) values typically below 2% for both intra- and inter-day precision.[9] |
| Linearity (r²) | Good linearity can be achieved within a specific concentration range. | Excellent linearity over a wide concentration range, with correlation coefficients (r²) typically >0.999.[9][10] |
| Throughput | Lower. The incubation period required for microbial growth makes it a time-consuming method. | Higher. Modern HPLC systems with autosamplers can analyze a large number of samples in a relatively short time. |
| Labor & Cost | Can be less laborious if using pre-coated microtiter plates, but traditional methods require significant manual effort. The cost of reagents is generally lower.[13] | Requires more expensive instrumentation and reagents. However, automation can reduce labor costs per sample. |
Correlation Between Methods
Several studies have compared the results obtained from microbiological assays and HPLC for pyridoxine measurement. A good correlation is often observed between the two methods. For instance, one study comparing a novel microbiological assay with HPLC for vitamin B6 in human serum found a Pearson's correlation coefficient (r) of 0.89 in healthy individuals and 0.82 in patients with coronary artery disease.[13] Bland-Altman analysis also revealed good agreement between the two methods.[13][14]
However, systematic differences can exist. For example, in food analysis, HPLC methods have been reported to yield results that are approximately 70% higher for animal products and 20% higher for fruits and vegetables, but about 20% lower for grain products compared to microbiological assays.[6][12] These discrepancies may be attributed to the different specificities of the methods and the varying efficiency of extraction procedures for different vitamers.
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both the microbiological assay and the HPLC method.
Conclusion
Both the microbiological assay and HPLC are valuable tools for the quantification of pyridoxine. The choice of method should be guided by the specific requirements of the analysis.
-
The microbiological assay remains a relevant and cost-effective method, particularly for determining the total biologically active vitamin B6 content. Its main drawbacks are lower specificity and throughput.
-
HPLC offers superior specificity, precision, and throughput, making it the method of choice for research and quality control applications where the quantification of individual vitamers is necessary and high accuracy is critical. While the initial investment in equipment is higher, the long-term benefits of automation and reliability often justify the cost.
For laboratories conducting cross-validation studies, it is essential to be aware of the potential for systematic differences between the two methods and to establish clear acceptance criteria based on the intended application of the results. As analytical standards evolve, adherence to guidelines from regulatory bodies such as the FDA is crucial for ensuring the validity and reliability of the data generated.[15][16][17]
References
- 1. medallionlabs.com [medallionlabs.com]
- 2. The microbiological assay of the vitamin B6 complex (pyridoxine, pyridoxal and pyridoxamine) with Kloeckera brevis - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. d-nb.info [d-nb.info]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ijmrhs.com [ijmrhs.com]
- 9. researchgate.net [researchgate.net]
- 10. jchps.com [jchps.com]
- 11. Validation of the Vitamin B6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of a new microbiological assay with a standard high-performance liquid chromatographic method for determination of vitamin B6 in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. fda.gov [fda.gov]
A Comparative Analysis of the Neuroprotective Efficacy of Pyridoxine and Other B Vitamins
Guide for Researchers and Drug Development Professionals
The B vitamin family, a group of eight essential water-soluble micronutrients, plays a pivotal role in maintaining optimal neurological function.[1][2][3] Among them, pyridoxine (vitamin B6), thiamine (B1), folate (B9), and cobalamin (B12) are particularly crucial for the health and integrity of the central and peripheral nervous systems.[1][2] Deficiencies in these vitamins are linked to a range of neurological disorders, and their supplementation is being explored for therapeutic and neuroprotective benefits, even in the absence of a diagnosed deficiency.[1][2][4]
This guide provides an objective comparison of the neuroprotective effects of pyridoxine versus other key B vitamins, supported by experimental data. It details the distinct and synergistic mechanisms through which these vitamins protect neural cells, presents quantitative data from various experimental models, and outlines the methodologies used in these critical studies.
Pyridoxine (Vitamin B6): A Multifaceted Neuroprotectant
Pyridoxine's neuroprotective properties stem from its active form, pyridoxal 5'-phosphate (PLP), which functions as a critical coenzyme in over 100 enzymatic reactions.[5] Its mechanisms of action are diverse and impactful:
-
Antioxidant Activity: B6 vitamers are effective scavengers of reactive oxygen species (ROS), thereby protecting neurons from oxidative stress, a key driver of neurodegeneration.[5][6][7] Studies have shown that pyridoxine deficiency can weaken antioxidant defense mechanisms and increase oxidative stress.[5][8]
-
Neurotransmitter Synthesis: PLP is essential for the synthesis of major neurotransmitters, including GABA, dopamine, and serotonin.[9] By modulating neurotransmitter levels, pyridoxine helps maintain neuronal health and can attenuate excitotoxicity.[7][10] For instance, it has been shown to reduce glutamate-induced excitotoxicity.[7]
-
Homocysteine Metabolism: Alongside folate (B9) and cobalamin (B12), pyridoxine is vital for the metabolism of homocysteine, an amino acid that is neurotoxic at high levels.[4][11]
-
Anti-inflammatory and Anti-apoptotic Effects: Pyridoxine has demonstrated anti-inflammatory properties and can inhibit apoptotic signaling pathways in neurons.[12] Combination treatment with PLP has been shown to suppress the expression of pro-apoptotic proteins like Bax and cleaved caspase-3.[13]
Comparative Neuroprotective Mechanisms
While pyridoxine possesses broad neuroprotective capabilities, other B vitamins offer distinct and complementary benefits.
-
Thiamine (Vitamin B1): Thiamine's primary neuroprotective role is linked to cellular energy metabolism.[14][15] Its active form, thiamine diphosphate (ThDP), is an essential coenzyme for enzymes involved in glucose metabolism, such as the pyruvate dehydrogenase complex and transketolase.[14] Thiamine deficiency leads to impaired energy production, oxidative stress, and inflammation, contributing to neuronal cell death.[15] Thiamine and its precursors have shown antioxidant and anti-inflammatory properties independent of their coenzyme function.[14][15]
-
Folate (Vitamin B9) and Cobalamin (Vitamin B12): These two vitamins are intrinsically linked, primarily through their roles in the one-carbon metabolism pathway, which is crucial for synthesizing nucleotides and regulating homocysteine levels.[16][17][18] A deficiency in either B9 or B12 can lead to elevated homocysteine, which is associated with an increased risk of neurodegenerative diseases and cognitive decline.[4][17][19] Vitamin B12 is also critical for the synthesis of myelin, the protective sheath around nerve fibers, and its deficiency can lead to demyelination and axonal degeneration.[20][21]
The neuroprotective actions of B6, B9, and B12 are often synergistic, particularly in the context of homocysteine metabolism and methylation reactions essential for neuronal function.[1][2][20]
Quantitative Data on Neuroprotective Effects
The following tables summarize experimental data from various studies, comparing the neuroprotective effects of pyridoxine and other B vitamins across different models of neuronal injury.
Table 1: Neuroprotective Effects of Pyridoxine (Vitamin B6) in Various Experimental Models
| Model System | Insult/Injury | B6 Form & Concentration | Key Neuroprotective Outcome | Reference |
| Monkey Hippocampus | Whole Brain Ischemia | Pyridoxal (PL) (15 mg/kg/day) | ~54% of CA1 neurons saved from death (vs. ~3.9% in non-treated) | [22] |
| Gerbil Hippocampus | Transient Forebrain Ischemia | Pyridoxal 5'-phosphate (PLP) (4 µg/5 µl) | ~80% protection of CA1 pyramidal cells | [23] |
| Rat Sciatic Nerve | Partial Sciatic Nerve Ligation (PSNL) | Pyridoxine HCl (100 mg/kg) | Improved motor nerve conduction velocity (MNCV) to 40.59±2.54 m/s at day 30 | [24] |
| Mouse Cerebellar Granule Neurons | Glutamic Acid (50 µM) | Pyridoxine | Significantly reduced neurotoxicity | [24] |
| Neuroblastoma-glioma cells | Domoic Acid | Pyridoxine | Attenuated increases in glutamate and intracellular calcium | [10] |
Table 2: Comparative Neuroprotective Effects of Other B Vitamins
| B Vitamin | Model System | Insult/Injury | Concentration | Key Neuroprotective Outcome | Reference |
| Thiamine (B1) | Neuroblastoma cells | Paraquat (0.25 mM) | Dibenzoylthiamine (10-20 µM) | Complete protection from a 40% reduction in cell viability | |
| B6 & B12 Combo | Glucose-deprived PC12 cells | Glucose Deprivation | VB6:VB12:PLP-1 (10:1:2 molar ratio) | Significantly downregulated pro-inflammatory TNF-α | [25] |
| B6, B9, B12 Def. | Mouse Model | B-vitamin deficient diet | N/A (Deficiency Model) | Caused cognitive dysfunction and reduced brain capillary density | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective effects of B vitamins are mediated through complex and interconnected signaling pathways. The metabolism of homocysteine is a critical pathway where pyridoxine, folate, and cobalamin converge.
Caption: Role of B6, B9, and B12 in homocysteine metabolism.
Experimental Workflow
Assessing neuroprotection typically involves inducing neuronal damage in a controlled environment and measuring the protective effects of a given compound.
References
- 1. B Vitamins in the nervous system: Current knowledge of the biochemical modes of action and synergies of thiamine, pyridoxine, and cobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. B Vitamins and the Brain: Mechanisms, Dose and Efficacy—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B-vitamins for neuroprotection: narrowing the evidence gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotection of Grape Seed Extract and Pyridoxine against Triton-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regulation and function of pyridoxal phosphate in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vitamin B12 Deficiency and the Nervous System: Beyond Metabolic Decompensation—Comparing Biological Models and Gaining New Insights into Molecular and Cellular Mechanisms | MDPI [mdpi.com]
- 17. Homocysteine, folate and vitamin B12 in neuropsychiatric diseases: review and treatment recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. zora.uzh.ch [zora.uzh.ch]
- 19. Folate, Vitamin B12, and Homocysteine as Risk Factors for Cognitive Decline in the Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Combination of Neurotropic Vitamins B1, B6, and B12 Enhances Neural Cell Maturation and Connectivity Superior to Single B Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Behavioral profile of vitamin B12 deficiency: A reflection of impaired brain development, neuronal stress and altered neuroplasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuroprotective effects of pyridoxal phosphate and pyridoxal against ischemia in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Time course of changes in pyridoxal 5'-phosphate (vitamin B6 active form) and its neuroprotection in experimental ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synergistic Effect Evaluation and Mechanism Investigation of Vitamin B6 and B12 in Models of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of Tridoxine (Pyridoxine) and Other Neuroprotective Agents
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the neuroprotective efficacy of Tridoxine (pyridoxine) against other established neuroprotective agents. The following analysis is based on a systematic review of in vitro studies, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.
Executive Summary
Pyridoxine, a form of vitamin B6, has demonstrated significant neuroprotective properties in various in vitro models of neuronal injury. Its mechanisms of action are multifaceted, encompassing antioxidant effects, modulation of neurotransmitter levels, and regulation of intracellular calcium. This guide presents a comparative analysis of pyridoxine's performance against other neuroprotective agents, including other B vitamins, Allopurinol, Nimodipine, and Sodium Valproate. The data summarized herein supports the potential of pyridoxine as a valuable agent in the development of therapies for neurodegenerative disorders.
Data Presentation: Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data from in vitro studies, providing a direct comparison of pyridoxine's neuroprotective effects with other agents.
| Agent | Assay | Cell Line | Insult | Key Finding | Citation |
| Pyridoxine (B6) | Neurite Outgrowth | Neural Cells | --- | 12.11% increase in neurite growth | [1] |
| Thiamine (B1) | Neurite Outgrowth | Neural Cells | --- | 2.85% increase in neurite growth | [1] |
| Cobalamin (B12) | Neurite Outgrowth | Neural Cells | --- | 15.25% increase in neurite growth | [1] |
| Combination (B1, B6, B12) | Neurite Outgrowth | Neural Cells | --- | 51.10% increase in neurite growth | [1] |
| Agent | Assay | Model | Insult | Key Finding | Citation |
| Pyridoxal (PL) | Histological Analysis | Monkey CA1 Neurons (in vivo) | Ischemia | ~54% of neurons saved from ischemic death | [2] |
| Pyridoxal Phosphate (PLP) | Histological Analysis | Monkey CA1 Neurons (in vivo) | Ischemia | ~17% of neurons saved from ischemic death | [2] |
| Control (No Treatment) | Histological Analysis | Monkey CA1 Neurons (in vivo) | Ischemia | ~3.9% surviving neurons | [2] |
| Agent | Assay | Model | Insult | Key Finding | Citation |
| Pyridoxine | Lipid Peroxidation | Rat Brain Homogenate | Fe(II) | 14.04 ± 4.94% inhibition of lipid peroxidation | [3] |
| B6NO (Pyridoxine Derivative) | Lipid Peroxidation | Rat Brain Homogenate | Fe(II) | 37.57 ± 5.92% inhibition of lipid peroxidation | [3] |
Qualitative Comparative Analysis
While quantitative head-to-head in vitro data is limited in some areas, qualitative comparisons from the literature provide valuable insights:
-
Against Nimodipine and Sodium Valproate: In response to domoic acid-induced excitotoxicity in hippocampal and neuroblastoma-glioma hybrid cells, pyridoxine, nimodipine, and sodium valproate all demonstrated a significant ability to attenuate the increase in glutamate levels and calcium influx.[1]
-
Against Allopurinol: Both pyridoxine and allopurinol have shown protective effects against oxidative stress in cell culture, supporting cell maintenance and protecting them from death.[4]
Experimental Protocols
The following are detailed methodologies for key in vitro neuroprotective assays cited in this guide.
Neurite Outgrowth Assay
-
Objective: To assess the effect of neuroprotective agents on the growth of neurites from neuronal cells.
-
Cell Culture: Neural cells are seeded in a suitable medium, with a vitamin B-free control group and groups treated with individual B vitamins (B1, B6, B12) and a combination of all three.
-
Treatment: Cells are treated with the respective vitamin(s) for 24 hours.
-
Quantification: Neurite growth is imaged and quantified using appropriate software. The percentage increase in neurite length is calculated relative to the vitamin B-free control.[1]
MTT Assay for Cell Viability
-
Objective: To determine the metabolic activity of cells as an indicator of cell viability after exposure to a neurotoxin and treatment with a neuroprotective agent.
-
Cell Culture and Treatment: Neuronal cells (e.g., SH-SY5Y) are seeded in 96-well plates. Cells are pre-treated with various concentrations of the neuroprotective agent for a specified period before being exposed to a neurotoxin (e.g., glutamate, H₂O₂).
-
MTT Incubation: After the toxin exposure, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
-
Objective: To quantify the release of lactate dehydrogenase from damaged cells into the culture medium as a measure of cytotoxicity.
-
Cell Culture and Treatment: Similar to the MTT assay, neuronal cells are cultured and treated with the neuroprotective agent and a neurotoxin.
-
Sample Collection: After the treatment period, the cell culture supernatant is collected.
-
LDH Measurement: The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, which typically involves a coupled enzymatic reaction that results in a colored product.
-
Data Analysis: The amount of LDH release is proportional to the number of damaged cells and is usually expressed as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the levels of intracellular ROS as a measure of oxidative stress.
-
Cell Culture and Treatment: Neuronal cells are cultured on plates or coverslips and treated with the neuroprotective agent and an ROS-inducing agent (e.g., H₂O₂).
-
Fluorescent Probe Incubation: Cells are loaded with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope, plate reader, or flow cytometer.
-
Data Analysis: The change in fluorescence intensity is indicative of the level of intracellular ROS.
Intracellular Calcium Imaging
-
Objective: To measure changes in intracellular calcium concentrations ([Ca²⁺]i) in response to a stimulus.
-
Cell Culture and Treatment: Neuronal cells are cultured on glass-bottom dishes or coverslips.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM.
-
Imaging: The cells are then imaged using a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4). A baseline fluorescence is recorded before the application of a stimulus (e.g., glutamate or a depolarizing agent). The change in fluorescence upon stimulation is then recorded over time.
-
Data Analysis: The fluorescence intensity or ratio is converted to [Ca²⁺]i values.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of pyridoxine and other agents are mediated through various signaling pathways.
Pyridoxine's Neuroprotective Signaling
Pyridoxine exerts its neuroprotective effects through multiple mechanisms, including antioxidant activity and modulation of neurotransmitter systems. A key pathway involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
Caption: Pyridoxine promotes Nrf2-mediated antioxidant response.
General Experimental Workflow for Comparative Analysis
The following diagram illustrates a standardized workflow for the in vitro comparison of neuroprotective agents.
Caption: Workflow for in vitro neuroprotective agent comparison.
Conclusion
The compiled in vitro data indicates that pyridoxine is a promising neuroprotective agent with a multifaceted mechanism of action. While direct quantitative comparisons with some established drugs like nimodipine and sodium valproate are not extensively available in the current literature, qualitative evidence suggests comparable efficacy in mitigating excitotoxicity. Furthermore, pyridoxine demonstrates significant antioxidant properties. The synergistic effect observed when combined with other B vitamins suggests its potential use in combination therapies. Further head-to-head in vitro studies employing standardized protocols are warranted to fully elucidate the comparative potency of pyridoxine and to advance its potential translation into clinical applications for neurodegenerative diseases.
References
In Vitro Toxicity of Vitamin B6 Vitamers: A Comparative Guide for Researchers
An Objective Comparison of the In Vitro Cytotoxicity of Pyridoxine, Pyridoxal, Pyridoxamine, and their Phosphorylated Derivatives.
This guide provides a comparative analysis of the in vitro toxicity of various Vitamin B6 vitamers, including pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms: pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP). The information is compiled from key experimental studies to assist researchers, scientists, and drug development professionals in understanding the differential cytotoxic profiles of these essential nutrients.
Comparative Toxicity Data
The following table summarizes the key quantitative findings from in vitro studies on the cytotoxicity of different Vitamin B6 vitamers. The data highlights a significant difference in the toxic potential among the vitamers, with pyridoxine being the primary form exhibiting neurotoxic effects in specific cell models.
| Vitamer | Cell Line | Assay | Key Findings | Reference |
| Pyridoxine (PN) | SH-SY5Y (Human Neuroblastoma) | MTT Assay (Cell Viability) | Induced concentration-dependent cell death. A 17% increase in cell death was observed at 200 nM, and a 30% increase at 400 nM.[1] | Vrolijk et al., 2017 |
| SH-SY5Y (Human Neuroblastoma) | Western Blot | Significantly increased expression of pro-apoptotic proteins Bax and caspase-8. | Vrolijk et al., 2017 | |
| Caco-2 (Human Colon Adenocarcinoma) | MTT Assay (Cell Viability) | No effect on cell viability at various concentrations.[2] | Vrolijk et al., 2017 | |
| Rat Dorsal Root Ganglion (DRG) Neurons | Neurite Outgrowth Inhibition | Inhibited neurite outgrowth at concentrations between 0.1 and 1 mM. | Windebank, 1985 | |
| Pyridoxal (PL) | SH-SY5Y (Human Neuroblastoma) | MTT Assay (Cell Viability) | Did not affect cell viability. | Vrolijk et al., 2017 |
| Rat Dorsal Root Ganglion (DRG) Neurons | Neurite Outgrowth Inhibition | Inhibited neurite outgrowth at concentrations similar to pyridoxine (0.1 - 1 mM). | Windebank, 1985 | |
| Pyridoxamine (PM) | SH-SY5Y (Human Neuroblastoma) | MTT Assay (Cell Viability) | Did not affect cell viability. | Vrolijk et al., 2017 |
| Rat Dorsal Root Ganglion (DRG) Neurons | Neurite Outgrowth Inhibition | Inhibited neurite outgrowth at concentrations similar to pyridoxine (0.1 - 1 mM). | Windebank, 1985 | |
| Pyridoxal-5'-Phosphate (PLP) | SH-SY5Y (Human Neuroblastoma) | MTT Assay (Cell Viability) | Did not affect cell viability. | Vrolijk et al., 2017 |
| Pyridoxamine-5'-Phosphate (PMP) | SH-SY5Y (Human Neuroblastoma) | MTT Assay (Cell Viability) | Did not affect cell viability. | Vrolijk et al., 2017 |
| Rat Dorsal Root Ganglion (DRG) Neurons | Neurite Outgrowth Inhibition | No adverse effects observed even at concentrations as high as 10 mM.[1] | Windebank, 1985 | |
| 4-Pyridoxic Acid (4-PA) | Rat Dorsal Root Ganglion (DRG) Neurons | Neurite Outgrowth Inhibition | No adverse effects observed even at concentrations as high as 10 mM.[1] | Windebank, 1985 |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key studies cited in this guide.
Cell Viability Assessment (MTT Assay)
-
Cell Lines: SH-SY5Y (human neuroblastoma) and Caco-2 (human colon adenocarcinoma) cells were used.
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and exposed to various concentrations of the different Vitamin B6 vitamers (pyridoxine, pyridoxamine, pyridoxal, pyridoxal-5-phosphate, or pyridoxamine-5-phosphate) for 24 hours.
-
MTT Reagent: After the incubation period, the medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plates were incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated) cells.
Western Blot Analysis for Apoptotic Markers
-
Cell Lysates: SH-SY5Y cells were treated with pyridoxine for 24 hours. After treatment, cells were harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked and then incubated with primary antibodies specific for Bax, caspase-8, and a loading control (e.g., β-actin). Subsequently, the membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Neurite Outgrowth Inhibition Assay
-
Primary Cell Culture: Dorsal root ganglia (DRG) were dissected from rat embryos and cultured in a serum-free medium on a collagen-coated substrate.
-
Treatment: The cultured DRG neurons were exposed to various concentrations of pyridoxine, pyridoxal, pyridoxamine, pyridoxamine-5'-phosphate, and 4-pyridoxic acid.
-
Morphometric Analysis: After a defined period, the neurite outgrowth was visualized and quantified using microscopy and image analysis software. The length and number of neurites were measured to assess the inhibitory effect of the different vitamers.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway of pyridoxine-induced neurotoxicity and a typical experimental workflow for assessing in vitro cytotoxicity.
Caption: Proposed signaling pathway of pyridoxine-induced neurotoxicity.
Caption: Experimental workflow for in vitro toxicity comparison.
References
Evaluating the difference between pyridoxine and pyridoxal 5-phosphate efficiency
An Objective Comparison of Pyridoxine and Pyridoxal 5'-Phosphate Efficiency for Researchers
Introduction
Vitamin B6 is a crucial water-soluble vitamin that exists in several forms, known as vitamers. These include pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated counterparts. Among these, pyridoxal 5'-phosphate (P5P or PLP) is the metabolically active coenzyme form, indispensable for over 140 enzymatic reactions in the human body, representing approximately 4% of all classified enzymatic activities.[1][2] P5P plays a pivotal role in a vast array of metabolic processes, including amino acid metabolism, neurotransmitter synthesis (such as serotonin, dopamine, and GABA), and glycogenolysis.[1][3][4]
Pyridoxine hydrochloride is the most common form of vitamin B6 found in dietary supplements. However, it is biologically inactive and must be converted into P5P within the body to be utilized.[5][6] This conversion process is not always efficient and can be influenced by various factors. This guide provides a detailed, objective comparison of the efficiency of pyridoxine versus its active form, P5P, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Metabolic Conversion and Bioavailability
For pyridoxine to become biologically active, it must undergo a multi-step conversion process, primarily in the liver.[1][6][7] The pathway involves phosphorylation by pyridoxal kinase and subsequent oxidation by pyridox(am)ine 5'-phosphate oxidase (PNPO), a flavin mononucleotide (FMN)-dependent enzyme.[1][8][9] PNPO is considered the rate-limiting step in the synthesis of P5P from pyridoxine and pyridoxamine.[10]
In contrast, P5P is the active form of vitamin B6 and can be used directly by the body without the need for conversion.[5] This direct availability gives P5P a higher bioavailability, especially in individuals where the conversion process may be compromised.[5]
Factors that can impair the conversion of pyridoxine to P5P include:
-
Genetic Factors: Mutations in the genes encoding for pyridoxal kinase (PDXK) or PNPO (PNPO) can significantly reduce conversion efficiency.[11]
-
Liver Health: Since the liver is the primary site of conversion, impaired liver function or chronic alcoholism can hinder the process.[11]
-
Medications: Certain drugs, such as isoniazid and some anticonvulsants, can interfere with vitamin B6 metabolism.[11]
-
Age: The efficiency of the conversion enzymes can decrease with age.[11]
-
Nutrient Deficiencies: The enzyme PNPO requires FMN, a derivative of riboflavin (vitamin B2), as a cofactor. Riboflavin deficiency can therefore limit P5P synthesis.
References
- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 2. miye.care [miye.care]
- 3. Pyridoxal 5’-Phosphate: Introduction , Uses and Diagnosis_Chemicalbook [chemicalbook.com]
- 4. Pyridoxal-5'-phosphate - MEpedia [me-pedia.org]
- 5. difference.wiki [difference.wiki]
- 6. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features [mdpi.com]
- 10. Systemic Manifestations in Pyridox(am)ine 5′-Phosphate Oxidase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
A Comparative Analysis of Pyridoxine, Pyridoxal, and Pyridoxamine in Restoring Enzyme Function
For Immediate Release
Verona, Italy - A comprehensive review of experimental data highlights the differential efficacy of vitamin B6 vitamers—pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM)—in rescuing the function of pyridoxal 5'-phosphate (PLP)-dependent enzymes, a critical area of research for inherited metabolic disorders. This guide synthesizes key findings, focusing on the well-documented case of alanine:glyoxylate aminotransferase (AGT), an enzyme implicated in Primary Hyperoxaluria Type I (PH1), and provides detailed experimental protocols for researchers in the field.
Executive Summary
Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6 and serves as an essential cofactor for numerous enzymes involved in amino acid metabolism.[1] Genetic mutations in PLP-dependent enzymes can lead to misfolding and loss of function, causing severe metabolic diseases. Supplementation with vitamin B6 is a common therapeutic strategy, with pyridoxine being the most frequently used vitamer. However, emerging evidence demonstrates that pyridoxal and pyridoxamine are often more effective in rescuing enzyme function.
A pivotal study on folding-defective variants of human alanine:glyoxylate aminotransferase (AGT) revealed that pyridoxamine and pyridoxal are significantly more effective than pyridoxine at restoring enzyme activity and proper cellular localization.[2][3] The underlying mechanism involves the differential intracellular metabolism of these vitamers. Pyridoxine supplementation can lead to the accumulation of pyridoxine 5'-phosphate (PNP), which competes with PLP for binding to the apoenzyme, forming an inactive complex.[2][3] In contrast, pyridoxamine and pyridoxal supplementation boosts the intracellular pools of the active coenzymes, PLP and pyridoxamine 5'-phosphate (PMP), leading to more efficient rescue of enzyme function.[2][3]
While comprehensive comparative data for other PLP-dependent enzymes remain limited, the findings from the AGT studies provide a strong rationale for prioritizing pyridoxal and pyridoxamine in the development of therapies for disorders involving PLP-dependent enzyme dysfunction.
Comparative Efficacy of Vitamin B6 Vitamers on Alanine:Glyoxylate Aminotransferase (AGT) Function
The following table summarizes the key quantitative findings from a study on Chinese Hamster Ovary (CHO-GO) cells expressing folding-defective mutants of human AGT (F152I and G170R), which are associated with Primary Hyperoxaluria Type I.[2][4]
| Parameter Assessed | Pyridoxine (PN) | Pyridoxal (PL) | Pyridoxamine (PM) |
| Enzyme Specific Activity | Less effective at rescuing activity; high doses can be inhibitory.[2] | Significantly more effective than PN in rescuing activity.[2] | Significantly more effective than PN in rescuing activity.[2] |
| Protein Expression Level | Modest increase in the expression of mutant AGT.[4] | Significant increase in the expression of mutant AGT.[4] | Significant increase in the expression of mutant AGT.[4] |
| Intracellular Vitamer Levels | Leads to high intracellular levels of PNP.[2] | Increases intracellular PLP and PMP levels without PNP accumulation.[2] | Increases intracellular PLP and PMP levels without PNP accumulation.[2] |
| Subcellular Localization | Less effective in promoting correct peroxisomal localization.[4] | More effective in promoting correct peroxisomal localization.[4] | More effective in promoting correct peroxisomal localization.[4] |
Signaling Pathways and Mechanism of Action
The differential efficacy of the vitamin B6 vitamers is rooted in their intracellular metabolism, often referred to as the vitamin B6 salvage pathway. The following diagram illustrates how each vitamer is converted to the active coenzyme, PLP, and how pyridoxine can lead to an inhibitory side-product.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pyridoxamine and pyridoxal are more effective than pyridoxine in rescuing folding-defective variants of human alanine:glyoxylate aminotransferase causing primary hyperoxaluria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Unidentified Substance: "Tridoxine" Disposal Procedures Cannot Be Provided Without Chemical Identification
Providing safe and accurate disposal procedures for any chemical substance is paramount for laboratory safety and environmental protection. However, a thorough search for a compound named "Tridoxine" has yielded no definitive chemical entity under that name. The information available is ambiguous and appears to be associated with other substances, making it impossible to provide the requested disposal and safety information.
Initial searches for "this compound" and its associated CAS number (39295-60-8) have linked the term to mixtures containing Trimethoprim. This suggests that "this compound" may be a trade name, a regional identifier, or a potential misspelling of a different chemical. Without a precise chemical identity, including the correct chemical name and ideally a confirmed CAS number for the pure substance, outlining proper disposal procedures would be irresponsible and could lead to unsafe laboratory practices.
To fulfill your request for essential safety and logistical information regarding the disposal of the substance you are working with, please provide the following clarification:
-
Correct Chemical Name: What is the specific chemical name of the active ingredient or compound you refer to as "this compound"?
-
CAS Number: Can you provide a verified Chemical Abstracts Service (CAS) number for the substance ?
-
Supplier Information: Information from the supplier, such as a Safety Data Sheet (SDS), would definitively identify the compound and its hazardous properties.
Once the chemical has been accurately identified, a comprehensive guide to its proper disposal can be developed, including the following sections as requested:
-
Hazard Identification and Classification: A summary of the chemical's hazards.
-
Regulatory Compliance: Guidance on disposal in accordance with relevant regulations.
-
Step-by-Step Disposal Protocol: Detailed instructions for waste segregation, collection, storage, and disposal.
-
Data Presentation: A table summarizing key quantitative data.
-
Experimental Protocols: Methodologies for any relevant compatibility or degradation studies.
-
Visual Workflow: A diagram illustrating the decision-making process for disposal.
The commitment to providing value beyond the product itself necessitates a foundation of accuracy and safety. We look forward to assisting you with proper disposal procedures upon receiving the necessary chemical identification.
Essential Safety and Operational Guidance for Handling Tridoxine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Tridoxine, a combination drug formulation of sulfadoxine and trimethoprim. Adherence to these procedures is essential to ensure a safe laboratory environment and proper disposal of waste.
Hazard Identification and Personal Protective Equipment
This compound is a substance that requires careful handling due to its potential health hazards. The primary risks associated with this compound include serious eye damage, potential harm to an unborn child, and damage to the bone marrow through prolonged or repeated exposure. It is also recognized as being toxic to aquatic life with long-lasting effects.[1][2][3][4][5][6]
Appropriate personal protective equipment (PPE) is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles; face shield | Must be worn to prevent splashes and contact with airborne particles. |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material, ensure they are regularly inspected for tears or holes. |
| Body | Laboratory coat; protective clothing | A buttoned lab coat should be worn at all times. Additional protective clothing may be necessary depending on the scale of work. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required. | Ensure proper fit and regular maintenance of respiratory equipment. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Avoid Contact: Do not allow the substance to come into contact with eyes, skin, or clothing.[1][4]
-
Ventilation: Always use this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[1][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][4]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][4]
-
Incompatibilities: Store away from strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE as outlined above.
-
For small spills, carefully sweep up the solid material to avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
The disposal of this compound and its associated waste must be conducted in a manner that prevents environmental contamination and complies with all local, state, and federal regulations.
Waste Segregation and Collection:
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be considered contaminated waste.
-
Unused Product: Unused or expired this compound must be disposed of as hazardous chemical waste.
-
Containers: Empty containers should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Disposal Workflow:
The following diagram outlines the step-by-step process for the disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
